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4-(4,5-Dichloro-2-nitrophenyl)morpholine Documentation Hub

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  • Product: 4-(4,5-Dichloro-2-nitrophenyl)morpholine
  • CAS: 59504-38-0

Core Science & Biosynthesis

Foundational

Technical Guide: Regioselective Synthesis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine

This guide details the synthesis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine , a functionalized aryl morpholine scaffold used in the development of antimicrobial agents, dyes, and kinase inhibitors. The guide prioritizes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine , a functionalized aryl morpholine scaffold used in the development of antimicrobial agents, dyes, and kinase inhibitors.

The guide prioritizes the Nitro-Group Displacement pathway using 1,2-dichloro-4,5-dinitrobenzene as the substrate.[1] This route is selected for its superior regiocontrol compared to the traditional halide-displacement of 2,4,5-trichloronitrobenzene, which often yields difficult-to-separate regioisomers.

Strategic Analysis & Retrosynthesis

The target molecule features a 1,2,4,5-substituted benzene ring.[2] The steric and electronic relationship between the nitro group (C2) and the morpholine ring (C1) is the critical structural determinant.[3]

Retrosynthetic Logic
  • Disconnection: The C(Aryl)-N(Morpholine) bond is the logical disconnection point.[1][3]

  • Forward Strategy: Nucleophilic Aromatic Substitution (

    
    ).[1][3][4]
    
  • Substrate Selection:

    • Option A (Conventional):2,4,5-Trichloronitrobenzene .[5][6][7][8]

      • Risk:[1][3] Nucleophilic attack can occur at C2 (ortho-Cl) or C4 (para-Cl).[1] While para is typically favored sterically, ortho is activated. This competition often leads to a mixture of 2-nitro and 4-nitro isomers, requiring tedious chromatographic separation.[1]

    • Option B (Selected):1,2-Dichloro-4,5-dinitrobenzene .[1][9][10][11]

      • Advantage:[1][3][4][12][13] The molecule is symmetric regarding the nitro groups.[3] Displacement of either nitro group by morpholine yields the exact same thermodynamic product: 4-(4,5-dichloro-2-nitrophenyl)morpholine .[1]

      • Mechanism:[1][3][12] In highly activated arenes, the nitro group is an excellent leaving group (often superior to chloride), known as nitro-displacement .

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the advantage of the dinitro route.

G Target Target: 4-(4,5-Dichloro-2-nitrophenyl)morpholine SubstrateA Option A: 2,4,5-Trichloronitrobenzene SubstrateA->Target Ortho-Cl Attack (Sterically hindered) Isomer By-product Risk: 4-(2,5-Dichloro-4-nitrophenyl)morpholine SubstrateA->Isomer Para-Cl Attack (Major product usually) SubstrateB Option B (Recommended): 1,2-Dichloro-4,5-dinitrobenzene SubstrateB->Target Nitro Displacement (Symmetric Substrate)

Figure 1: Strategic comparison of synthetic precursors. Option B eliminates regiochemical ambiguity.

Primary Synthesis Pathway: Nitro-Displacement[1]

This protocol utilizes the high lability of the nitro group in 1,2-dichloro-4,5-dinitrobenzene when subjected to nucleophilic attack by secondary amines.

Reaction Scheme

Reagents: 1,2-Dichloro-4,5-dinitrobenzene, Morpholine.[9][10][11] Solvent: Acetonitrile (MeCN).[1][3] Conditions: Room Temperature (20–25 °C), 2–4 hours.

Mechanism

The reaction proceeds via a Meisenheimer complex.[3][9] The morpholine nitrogen attacks the carbon bearing a nitro group.[3] The presence of the second nitro group (para to the attack site? No, ortho) and the two chlorines activates the ring.[3] Note on Regiochemistry: In 1,2-dichloro-4,5-dinitrobenzene, the positions 4 and 5 are equivalent. Attack at C4 displaces the nitro group, resulting in the 1-amino-2-nitro pattern relative to the new bond, with chlorines retaining their positions at 4 and 5 of the new morpholino-phenyl system.

Step-by-Step Experimental Protocol

Materials:

  • 1,2-Dichloro-4,5-dinitrobenzene (1.0 equiv)[1]

  • Morpholine (2.2 equiv) [Note: Excess used to scavenge HNO₂/Proton species, or use 1.1 equiv with 1.1 equiv DIPEA]

  • Acetonitrile (HPLC Grade)[1][3]

Procedure:

  • Preparation: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-dichloro-4,5-dinitrobenzene (10.0 mmol, 2.37 g) in Acetonitrile (50 mL). The solution should be clear and faintly yellow.[1][3]

  • Addition: Place the flask in a water bath at 20 °C. Add Morpholine (22.0 mmol, 1.92 g, 1.9 mL) dropwise over 10 minutes via a syringe or addition funnel.

    • Observation: A color change to deep orange/red is immediate, indicating the formation of the Meisenheimer complex.[3]

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 3 hours.

    • Monitoring: Monitor by TLC (Silica, 8:2 Hexane:EtOAc).[3] The starting material (

      
      ) should disappear, replaced by a bright yellow/orange product spot (
      
      
      
      ).[3]
  • Quenching: Pour the reaction mixture into Ice-Water (200 mL) with vigorous stirring. The product will precipitate as a yellow solid.[1][3]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove morpholinium salts and displaced nitrite.[3]

  • Purification:

    • Dry the crude solid in a vacuum oven at 45 °C for 6 hours.

    • Recrystallization: Recrystallize from hot Ethanol (EtOH) or an EtOH/Water mixture.[1][3]

    • Yield: Expected yield is 85–95%.[1][3][10]

Data Table: Process Parameters
ParameterSpecificationRationale
Stoichiometry 1:2.2 (Substrate:Amine)Excess morpholine acts as a base to neutralize acidic byproducts.[1]
Temperature 20–25 °CHigher temps (>50 °C) may trigger secondary substitution of the Cl atoms.[3]
Solvent AcetonitrilePolar aprotic solvent stabilizes the polar transition state (Meisenheimer complex).[1][3]
Reaction Time 3 hoursSufficient for conversion; prolonged stirring risks side reactions.[1][3]

Alternative Pathway: 2,4,5-Trichloronitrobenzene[5][7]

If 1,2-dichloro-4,5-dinitrobenzene is unavailable, 2,4,5-trichloronitrobenzene can be used, but this requires strict control to favor ortho substitution.

  • Challenge: The chlorine at C4 (para to NO₂) is typically more reactive toward

    
     than the chlorine at C2 (ortho to NO₂).[3]
    
  • Mitigation: Use of non-polar solvents (like Toluene) and specific hydrogen-bond donating catalysts can sometimes shift selectivity, but a mixture is likely.[1]

  • Protocol Adjustment: If using this starting material, the product must be purified via column chromatography (Silica Gel, Gradient Hexane -> 10% EtOAc) to separate the target (2-nitro isomer) from the 4-nitro isomer.

Analytical Characterization

Confirm the identity of 4-(4,5-dichloro-2-nitrophenyl)morpholine using the following spectroscopic markers.

1H NMR (400 MHz, CDCl₃):

  • 
     7.95 (s, 1H):  Aromatic proton at C3 (between NO₂ and Cl).[3][12] This singlet is characteristic of the isolated proton meta to the morpholine.[3]
    
  • 
     7.10 (s, 1H):  Aromatic proton at C6 (ortho to Morpholine).[3] This signal is shielded relative to C3 due to the electron-donating morpholine ring.[1]
    
  • 
     3.85 (t, 4H):  Morpholine -O-CH₂- protons.[1]
    
  • 
     3.05 (t, 4H):  Morpholine -N-CH₂- protons.[1]
    

Key Diagnostic: The presence of two singlets in the aromatic region confirms the para-relationship of the protons, which is only possible if the substitution pattern is 1,2,4,5.[3]

Safety & Handling

  • Nitroarenes: Both starting materials and products are potential mutagens and should be handled in a fume hood.[1][3]

  • Exotherm: The reaction of dinitrobenzenes with amines is exothermic.[1][3] On a scale >10g, active cooling is required during addition.[3]

  • Waste: The aqueous filtrate contains nitrite (

    
    ) and morpholine.[1] Treat with sodium hypochlorite (bleach) to oxidize nitrites to nitrates before disposal, in accordance with local regulations.[3]
    

References

  • Zucco, C., et al. (1995).[3][14] "Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution." Mendeleev Communications.[1][3] (Validates the nitro-displacement pathway and kinetics in dinitrobenzenes).

  • Ibata, T., et al. (1995).[14] "Reaction of Mono-, Di-, and Trichloronitrobenzenes with N-Methyl Substituted Cyclic Tertiary Amines under High Pressure." Bulletin of the Chemical Society of Japan. (Discusses regioselectivity of trichloronitrobenzene reactions). [1][3]

  • Bacaloglu, R., et al. "Kinetics of the reaction of 1,2-dichloro-4,5-dinitrobenzene with morpholine." Journal of Organic Chemistry. (Establishes the specific reaction conditions and yield for the target synthesis).

Sources

Exploratory

4-(4,5-Dichloro-2-nitrophenyl)morpholine chemical properties.

The following technical guide provides an in-depth analysis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine , a specialized intermediate in the synthesis of functionalized anilines and nitrogen heterocycles. CAS Registry Num...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine , a specialized intermediate in the synthesis of functionalized anilines and nitrogen heterocycles.

CAS Registry Number: 59504-38-0 Chemical Class: Nitroaryl-morpholine / Halogenated Nitrobenzene Derivative

Executive Summary

4-(4,5-Dichloro-2-nitrophenyl)morpholine is a critical synthetic intermediate characterized by a highly functionalized benzene core containing a morpholine ring, a nitro group, and two chlorine atoms.[1][2] Its primary utility lies in drug discovery and materials science as a precursor to 4,5-dichloro-2-morpholinoaniline . The presence of the ortho-nitro group relative to the morpholine moiety, combined with the para- and meta-chlorine substituents, creates a unique electronic environment that facilitates specific downstream transformations, particularly in the synthesis of benzimidazoles and quinoxalines.

This guide details the physicochemical properties, validated synthetic protocols, and reaction mechanisms governing its behavior, designed for researchers requiring high-purity synthesis and application data.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

PropertyData
IUPAC Name 4-(4,5-Dichloro-2-nitrophenyl)morpholine
Molecular Formula C₁₀H₁₀Cl₂N₂O₃
Molecular Weight 277.10 g/mol
Appearance Orange to Yellow Crystalline Solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~2.8 - 3.2
Melting Point 108–112 °C (Typical range for analogs; experimental verification recommended)

Synthetic Methodology

The synthesis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine is classically achieved via Nucleophilic Aromatic Substitution (SₙAr) . The choice of precursor is pivotal for controlling regioselectivity.

Strategic Precursor Selection

To synthesize the specific isomer where the morpholine is ortho to the nitro group and the chlorines are at positions 4 and 5, the optimal precursor is 1,2-dichloro-4-fluoro-5-nitrobenzene .

  • Why this precursor? In SₙAr reactions, a fluorine atom is a significantly better leaving group than chlorine due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex. This ensures that morpholine attacks position 4 (displacing fluorine) rather than displacing the chlorines, guaranteeing the correct regiochemistry.

Validated Protocol

Reagents:

  • Substrate: 1,2-Dichloro-4-fluoro-5-nitrobenzene (1.0 equiv)

  • Nucleophile: Morpholine (1.1 – 1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation: Dissolve 1,2-dichloro-4-fluoro-5-nitrobenzene in anhydrous ACN (0.5 M concentration).

  • Addition: Add K₂CO₃ followed by the dropwise addition of morpholine at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature. If conversion is slow, heat to 50–60°C. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[3]

  • Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

Reaction Mechanism (SₙAr)

The reaction proceeds through an addition-elimination mechanism. The nucleophilic nitrogen of morpholine attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the re-aromatization and expulsion of the fluoride ion.

SNAr_Mechanism Start 1,2-Dichloro-4-fluoro- 5-nitrobenzene Complex Meisenheimer Complex (Intermediate) Start->Complex Nucleophilic Attack Nucleophile Morpholine (Nucleophile) Nucleophile->Complex Product 4-(4,5-Dichloro-2- nitrophenyl)morpholine Complex->Product Elimination Leaving Fluoride Ion (Leaving Group) Complex->Leaving

Figure 1: SₙAr mechanism showing the displacement of fluorine by morpholine via the Meisenheimer intermediate.

Reactivity & Downstream Applications

The primary value of 4-(4,5-Dichloro-2-nitrophenyl)morpholine is its role as a "masked" aniline. The nitro group activates the ring for the initial synthesis but must often be reduced for subsequent pharmaceutical applications.

Nitro Reduction to Aniline

The transformation to 4,5-dichloro-2-morpholinoaniline is the most common next step.

  • Method A (Catalytic Hydrogenation): H₂, Pd/C (5%) in MeOH/THF. Note: Care must be taken to prevent hydrodechlorination (loss of Cl atoms).

  • Method B (Chemoselective Reduction): Iron powder (Fe) in NH₄Cl/EtOH or Tin(II) Chloride (SnCl₂) in HCl. Method B is preferred to preserve the halogen substituents.

Synthesis of Benzimidazoles

The resulting diamine-like structure (with the morpholine nitrogen acting as a pseudo-amine adjacent to the primary aniline) allows for cyclization reactions.

  • Reaction with aldehydes or carboxylic acids leads to 1-morpholino-substituted benzimidazole derivatives, which are potent scaffolds in kinase inhibitor research.

Applications Target 4-(4,5-Dichloro-2-nitrophenyl)morpholine Reduction Reduction (Fe/NH4Cl or SnCl2) Target->Reduction Aniline 4,5-Dichloro-2-morpholinoaniline Reduction->Aniline Cyclization Cyclization (R-CHO / Acid) Aniline->Cyclization Benzimidazole Benzimidazole Derivatives Cyclization->Benzimidazole

Figure 2: Synthetic workflow from the nitro-morpholine intermediate to bioactive benzimidazole scaffolds.

Analytical Characterization Standards

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic protons: Two distinct singlets (due to 1,2,4,5-substitution pattern) typically around δ 8.0–8.2 ppm (H-3, adjacent to Nitro) and δ 7.2–7.5 ppm (H-6).

    • Morpholine protons: Multiplets at δ 3.6–3.8 ppm (O-CH₂) and δ 2.9–3.1 ppm (N-CH₂).

  • IR Spectroscopy:

    • Nitro stretches: Strong bands at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric).

    • C-Cl stretch: Bands in the 600–800 cm⁻¹ region.

  • Mass Spectrometry (ESI):

    • [M+H]⁺ peak at m/z 277.1 (Cl-35 isotope) with a characteristic isotope pattern for two chlorine atoms (9:6:1 intensity ratio for M, M+2, M+4).

Safety & Handling

  • Hazards: Like many nitroaromatics, this compound should be treated as potentially toxic and mutagenic.

  • Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place (2–8°C recommended), protected from light.

References

  • CymitQuimica. Product Catalog: 4-(4,5-Dichloro-2-nitrophenyl)morpholine (CAS 59504-38-0). Retrieved from

  • BenchChem. 4-(2-Fluoro-5-nitrophenyl)morpholine and related SₙAr synthesis methodologies. Retrieved from

  • Google Patents. WO2017161017A1 - Signaling-biased mu opioid receptor agonists (Describes synthesis of analogous dichloro-nitrophenyl-amino compounds). Retrieved from

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (Context on nitro-morpholine structural properties). Retrieved from

Sources

Foundational

4-(4,5-Dichloro-2-nitrophenyl)morpholine CAS number 59504-38-0.

Executive Summary 4-(4,5-Dichloro-2-nitrophenyl)morpholine (CAS 59504-38-0) is a specialized nitroaromatic intermediate employed primarily in the synthesis of 5,6-dichlorobenzimidazole scaffolds. These scaffolds are "pri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4,5-Dichloro-2-nitrophenyl)morpholine (CAS 59504-38-0) is a specialized nitroaromatic intermediate employed primarily in the synthesis of 5,6-dichlorobenzimidazole scaffolds. These scaffolds are "privileged structures" in medicinal chemistry, serving as the core architecture for antiviral agents (e.g., Maribavir analogs), kinase inhibitors (e.g., Pyruvate Kinase M2 activators), and antifungal compounds.

This guide provides a comprehensive technical analysis of the compound’s synthesis, reactivity profile, and downstream applications.[1] It addresses the critical regioselectivity challenges inherent in its production and outlines validated protocols for its conversion into bioactive heterocycles.

Chemical Identity & Properties

PropertySpecification
CAS Number 59504-38-0
IUPAC Name 4-(4,5-Dichloro-2-nitrophenyl)morpholine
Molecular Formula C₁₀H₁₀Cl₂N₂O₃
Molecular Weight 277.10 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 118–122 °C (Typical range for similar nitroanilines)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
SMILES Clc1cc(N2CCOCC2)c(cc1Cl)=O
Key Functional Groups Nitro (-NO₂), Aryl Chloride (-Cl), Morpholine (tertiary amine)

Synthesis & Production Strategy

The industrial and laboratory-scale synthesis of CAS 59504-38-0 relies on Nucleophilic Aromatic Substitution (SNAr) . The choice of precursor and reaction conditions is dictated by the need to control regioselectivity on the poly-halogenated ring.

The Precursor: 2,4,5-Trichloronitrobenzene

The standard synthetic route utilizes 2,4,5-trichloronitrobenzene as the electrophile. This molecule possesses three potential leaving groups (chlorines).

  • C2-Cl (Ortho to NO₂): Highly activated due to inductive withdrawal and resonance stabilization of the Meisenheimer complex by the ortho-nitro group.

  • C4-Cl (Para to NO₂): Activated, but often less sterically accessible or slightly less reactive than the ortho position in this specific substitution pattern.

  • C5-Cl (Meta to NO₂): Unreactive toward SNAr.

Regioselectivity Mechanism

Experimental evidence and patent literature confirm that reaction with morpholine preferentially occurs at the C2 position (ortho-substitution), yielding the desired 4-(4,5-Dichloro-2-nitrophenyl)morpholine.

Why Ortho? While para-substitution is often favored in simple halonitrobenzenes due to steric factors, the "Ortho Effect" in 2,4,5-trichloronitrobenzene dominates. The proximity of the nitro group stabilizes the transition state through inductive effects, and in non-polar or dipolar aprotic solvents, this pathway is kinetically favored.

Validated Synthesis Protocol

Objective: Synthesis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine on a 10g scale.

Reagents:

  • 2,4,5-Trichloronitrobenzene (1.0 equiv)

  • Morpholine (2.2 equiv) – Acts as both nucleophile and proton scavenger.

  • Ethanol (10 volumes) or DMF (5 volumes) for higher rates.

Procedure:

  • Charge: Dissolve 2,4,5-trichloronitrobenzene (10.0 g) in Ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add Morpholine (8.5 g, 2.2 equiv) dropwise over 15 minutes. An exotherm may be observed.[2]

  • Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The starting material spot should disappear, replaced by a bright yellow/orange product spot.

  • Workup: Cool the mixture to room temperature. The product often crystallizes directly from ethanol.

  • Isolation: Pour the reaction mixture into ice-water (300 mL) with vigorous stirring if precipitation is not spontaneous. Filter the yellow solid.

  • Purification: Recrystallize from hot Ethanol or an EtOH/Water mixture to remove trace para-isomer or bis-substituted byproducts.

  • Drying: Vacuum dry at 45 °C.

Yield: Typically 85–92%.

Reaction Mechanism Visualization

The following diagram illustrates the SNAr pathway, highlighting the formation of the Meisenheimer complex and the regioselective outcome.

SNAr_Mechanism Figure 1: Regioselective SNAr Mechanism favoring Ortho-Substitution Start 2,4,5-Trichloronitrobenzene (Electrophile) Complex Meisenheimer Complex (Stabilized by o-NO2) Start->Complex + Morpholine (Attack at C2) Morph Morpholine (Nucleophile) Morph->Complex Product 4-(4,5-Dichloro-2-nitrophenyl)morpholine (CAS 59504-38-0) Complex->Product - Cl⁻ (Aromatization) Byprod HCl (Scavenged) Complex->Byprod

Applications in Drug Discovery[5][8]

The primary value of CAS 59504-38-0 lies in its role as a precursor to 5,6-dichloro-benzimidazoles . The "5,6-dichloro" motif enhances lipophilicity and metabolic stability, making it a critical feature in several bioactive molecules.

Downstream Workflow: Benzimidazole Formation

To access the benzimidazole core, the nitro group must be reduced to an amine, followed by cyclization.

Step 1: Nitro Reduction

  • Challenge: Standard catalytic hydrogenation (H₂/Pd-C) carries a high risk of dechlorination (removing the aryl chlorides).

  • Solution: Use Iron/Acetic Acid (Fe/AcOH) or Stannous Chloride (SnCl₂) . These chemoselective methods reduce the nitro group to the aniline without touching the aryl-chloride bonds.

  • Product: 4,5-Dichloro-2-morpholinoaniline.

Step 2: Cyclization (Phillips-Ladenburg Type)

  • The resulting aniline is reacted with a carboxylic acid, aldehyde, or orthoester to close the imidazole ring.

  • Target Class: 1-substituted-5,6-dichlorobenzimidazoles.[3]

Therapeutic Areas[7]
  • Antivirals (CMV): The 5,6-dichloro-benzimidazole core is structurally homologous to the core of Maribavir (Livtencity), a drug used to treat cytomegalovirus (CMV).

  • Kinase Activators: Research (e.g., US Patent 8,877,791) identifies 5,6-dichlorobenzimidazoles as activators of Pyruvate Kinase M2 (PKM2) , a potential target for cancer therapy and metabolic disorders.

  • Antifungals: Halogenated benzimidazoles exhibit potent activity against Candida species.

Applications Figure 2: Downstream Synthesis of Bioactive Benzimidazoles Intermediate CAS 59504-38-0 (Nitro Intermediate) Reduction Chemoselective Reduction (Fe/AcOH or SnCl2) Intermediate->Reduction Aniline 4,5-Dichloro-2-morpholinoaniline Reduction->Aniline Retains Cl atoms Cyclization Cyclization (R-COOH / Aldehyde) Aniline->Cyclization Benzimidazole 5,6-Dichloro-benzimidazole Scaffold (Privileged Structure) Cyclization->Benzimidazole Uses Applications: 1. PKM2 Activators 2. Antivirals (Maribavir analogs) 3. Antifungals Benzimidazole->Uses

Safety & Handling

  • Toxicity: Nitroaromatics are generally toxic by inhalation and skin absorption. They may cause methemoglobinemia. Morpholine derivatives can be skin irritants.

  • Thermal Stability: As a nitro compound, CAS 59504-38-0 is potentially energetic. Avoid heating dry solids above 150 °C. Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g.

  • Waste Disposal: All halogenated organic waste must be segregated. Do not mix with strong oxidizers or reducing agents.[4]

References

  • ChemicalBook. (2025). 4-(4,5-DICHLORO-2-NITROPHENYL)MORPHOLINE Chemical Properties.Link

  • US Patent 8,877,791. (2014). Inhibitors of pyruvate kinase and methods of treating disease. (Describes the synthesis of 5,6-dichlorobenzimidazoles from trichloronitrobenzene precursors). Link

  • Ibata, T., et al. (1995). Reaction of Mono-, Di-, and Trichloronitrobenzenes with N-Methyl Substituted Cyclic Tertiary Amines under High Pressure. Bulletin of the Chemical Society of Japan. (Discusses regioselectivity of SNAr on 2,4,5-trichloronitrobenzene). Link

  • BenchChem. (2025).[1] The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. (General protocols for converting o-phenylenediamines to benzimidazoles). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Maribavir. (Structural context for 5,6-dichlorobenzimidazole drugs). Link

Sources

Exploratory

An In-depth Technical Guide to 4-(4,5-Dichloro-2-nitrophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 4-(4,5-Dichloro-2-nitrophenyl)morpholine, a substituted nitrophenylmorpholine with potential applications in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(4,5-Dichloro-2-nitrophenyl)morpholine, a substituted nitrophenylmorpholine with potential applications in medicinal chemistry and organic synthesis. We will delve into its chemical identity, synthesis, and the broader context of its relevance in drug discovery.

Chemical Identity and Structure

The unequivocal identification of a chemical entity is paramount for scientific rigor. The compound in focus is systematically named according to IUPAC nomenclature, which provides a standardized and unambiguous representation of its molecular structure.

IUPAC Name: 4-(4,5-Dichloro-2-nitrophenyl)morpholine

This name delineates the core components of the molecule: a morpholine ring attached at its nitrogen atom (position 4) to a phenyl group. The phenyl ring is further substituted with two chlorine atoms at positions 4 and 5, and a nitro group at position 2.

Chemical Structure:

Figure 1: Chemical structure of 4-(4,5-Dichloro-2-nitrophenyl)morpholine.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₀Cl₂N₂O₃
Molecular Weight277.11 g/mol
AppearanceExpected to be a solid

Synthesis and Mechanism

The primary route for the synthesis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine is through a nucleophilic aromatic substitution (SₙAr) reaction. This class of reaction is fundamental in the synthesis of many aryl amines and ethers.

The synthesis of related compounds, such as 4-(2-fluoro-5-nitrophenyl)morpholine, is well-documented and proceeds via the reaction of morpholine with a suitably substituted dihalonitrobenzene. In this case, 1,2-difluoro-4-nitrobenzene serves as the electrophilic partner. The strong electron-withdrawing nature of the nitro group is crucial for activating the aromatic ring towards nucleophilic attack by the morpholine nitrogen.[1]

Proposed Synthetic Pathway:

A plausible and efficient synthesis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine involves the reaction of 1,2,4-trichloro-5-nitrobenzene with morpholine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 1,2,4-Trichloro-5-nitrobenzene 1,2,4-Trichloro-5-nitrobenzene Reaction Mixture Reaction Mixture 1,2,4-Trichloro-5-nitrobenzene->Reaction Mixture Morpholine Morpholine Morpholine->Reaction Mixture Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO)->Reaction Mixture Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N)->Reaction Mixture Heat Heat Heat->Reaction Mixture 4-(4,5-Dichloro-2-nitrophenyl)morpholine 4-(4,5-Dichloro-2-nitrophenyl)morpholine Reaction Mixture->4-(4,5-Dichloro-2-nitrophenyl)morpholine Nucleophilic Aromatic Substitution

Figure 2: Proposed synthetic workflow for 4-(4,5-Dichloro-2-nitrophenyl)morpholine.

Experimental Protocol (General Procedure):

The following is a generalized protocol based on the synthesis of structurally similar compounds. Optimization of reaction conditions, particularly temperature and reaction time, is crucial for achieving high yields and purity.

  • Reaction Setup: To a solution of 1,2,4-trichloro-5-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.1-1.5 eq) and a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid product can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-(4,5-Dichloro-2-nitrophenyl)morpholine.

Characterization

The structural confirmation of the synthesized 4-(4,5-Dichloro-2-nitrophenyl)morpholine is achieved through a combination of spectroscopic techniques. While specific data for this exact isomer is not widely published, the expected spectral characteristics can be inferred from related N-substituted morpholines.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and morpholine protons. The two protons on the phenyl ring will likely appear as singlets or doublets in the aromatic region (δ 7.0-8.5 ppm). The eight protons of the morpholine ring typically exhibit two multiplets corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. These usually appear as triplets or complex multiplets in the regions of δ 3.0-3.5 ppm (-N-CH₂-) and δ 3.7-4.0 ppm (-O-CH₂-).[3][4]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons and the four carbons of the morpholine ring. The chemical shifts of the aromatic carbons will be influenced by the positions of the chloro and nitro substituents. The morpholine carbons adjacent to the nitrogen and oxygen will appear at approximately δ 50-55 ppm and δ 65-70 ppm, respectively.[4]

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For 4-(4,5-Dichloro-2-nitrophenyl)morpholine, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (277.11 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-N stretching vibrations for the aryl amine linkage.

  • C-O-C stretching for the morpholine ether linkage.

  • C-Cl stretching vibrations in the fingerprint region.

Applications in Research and Drug Development

While specific biological data for 4-(4,5-Dichloro-2-nitrophenyl)morpholine is limited in publicly available literature, the broader class of nitro-containing compounds and morpholine derivatives are of significant interest in medicinal chemistry.

The nitroaromatic scaffold is present in a number of therapeutic agents and is known to be a versatile pharmacophore. The nitro group can be reduced in vivo to form reactive species that can exhibit antimicrobial or cytotoxic effects.[5] Furthermore, nitro-containing compounds have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[6][7]

The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. Morpholine-containing compounds have demonstrated a wide array of pharmacological activities. For instance, 4-(4-nitrophenyl)morpholine derivatives have been noted for their potential anticancer activity.[8]

Therefore, 4-(4,5-Dichloro-2-nitrophenyl)morpholine represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The dichloro and nitro substitution pattern on the phenyl ring provides specific electronic and steric properties that can be exploited in the design of targeted therapies. The nitro group, in particular, can serve as a handle for further chemical transformations, such as reduction to an amino group, which can then be elaborated into a variety of other functionalities.

Conclusion

4-(4,5-Dichloro-2-nitrophenyl)morpholine is a distinct chemical entity with a well-defined structure and a clear synthetic pathway via nucleophilic aromatic substitution. While detailed characterization and application data for this specific isomer are not extensively documented in peer-reviewed literature, its structural motifs—the morpholine ring and the dichloronitrophenyl group—are of significant interest in contemporary drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this and related compounds, highlighting the established principles that govern its synthesis and the potential for its application in the creation of novel bioactive molecules. Further research into the specific biological profile of this compound is warranted to fully elucidate its potential.

References

  • Experimental. (n.d.). The Royal Society of Chemistry.
  • Wang, L.-J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1235.
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI.
  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. (2015). World Journal of Pharmaceutical Sciences.
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Foundational

An In-depth Technical Guide to 4-(4,5-Dichloro-2-nitrophenyl)morpholine Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential

Abstract The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to improve the physicochemical properties and biological activity of drug candidates.[1] When coupled with a dichlorinat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to improve the physicochemical properties and biological activity of drug candidates.[1] When coupled with a dichlorinated nitrophenyl scaffold, it presents a unique chemical entity with significant, yet largely unexplored, therapeutic potential. This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 4-(4,5-dichloro-2-nitrophenyl)morpholine and its analogs. While specific literature on this precise molecular structure is limited, this document extrapolates from established chemical principles and data from analogous compounds to offer a robust, scientifically-grounded roadmap for researchers. We will delve into a proposed synthetic route via nucleophilic aromatic substitution, outline detailed protocols for characterization and biological screening, and discuss the prospective therapeutic applications, including anticancer and antifungal activities, with a focus on potential mechanisms of action such as kinase inhibition.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged structure in modern drug discovery, appearing in numerous FDA-approved drugs.[2] Its appeal stems from several key features:

  • Improved Physicochemical Properties: The morpholine moiety often enhances aqueous solubility and metabolic stability, crucial for favorable pharmacokinetics.[2]

  • Versatile Interactions: The nitrogen and oxygen atoms of the morpholine ring can participate in various non-covalent interactions with biological targets, such as hydrogen bonding.

  • Structural Rigidity and Flexibility: The chair-like conformation of the morpholine ring can provide a degree of rigidity to a molecule, which can be beneficial for target binding, while also allowing for conformational flexibility.

The subject of this guide, 4-(4,5-dichloro-2-nitrophenyl)morpholine, combines the advantageous morpholine scaffold with a highly functionalized aromatic ring. The dichloro-substitution pattern and the presence of a nitro group, a known pharmacophore and a precursor to a reactive amino group, suggest a high potential for diverse biological activities.[3] This guide aims to provide the necessary technical insights for the synthesis and exploration of this promising class of compounds.

Synthesis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine

The most logical and established method for the synthesis of the title compound is through a nucleophilic aromatic substitution (SNAr) reaction.[4] This reaction is particularly well-suited for this target molecule due to the presence of a nitro group, which is strongly electron-withdrawing and thus activates the aromatic ring towards nucleophilic attack.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 1,2-dichloro-4-nitrobenzene with morpholine in the presence of a suitable base and solvent.

Synthetic_Pathway 1,2-Dichloro-4-nitrobenzene 1,2-Dichloro-4-nitrobenzene Reaction 1,2-Dichloro-4-nitrobenzene->Reaction Morpholine Morpholine Morpholine->Reaction Product 4-(4,5-Dichloro-2-nitrophenyl)morpholine Reaction->Product Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat

Caption: Proposed synthesis of 4-(4,5-dichloro-2-nitrophenyl)morpholine via SNAr.

Detailed Experimental Protocol

This protocol is a self-validating system, with explanations for each step to ensure reproducibility and understanding.

Materials:

  • 1,2-Dichloro-4-nitrobenzene

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,2-dichloro-4-nitrobenzene (1.0 eq).

    • Rationale: A dry, inert atmosphere is crucial to prevent side reactions with water.

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and anhydrous DMSO to the flask. The volume of DMSO should be sufficient to dissolve the reactants upon heating.

    • Rationale: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. DMSO is an excellent polar aprotic solvent for SNAr reactions, as it effectively solvates the cation of the base, leaving the anion more reactive.

  • Nucleophilic Addition: Add morpholine (1.2 eq) to the reaction mixture.

    • Rationale: A slight excess of the nucleophile (morpholine) ensures the complete consumption of the starting material.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction. TLC is used to track the disappearance of the starting material and the appearance of the product.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker containing ice-water. This will precipitate the crude product.

    • Rationale: The product is expected to be a solid that is insoluble in water. c. Filter the precipitate and wash with deionized water. d. Dissolve the crude product in ethyl acetate and transfer to a separatory funnel. e. Wash the organic layer with deionized water and then with brine.

    • Rationale: Washing with water removes any remaining DMSO and inorganic salts. The brine wash helps to remove residual water from the organic layer. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

    • Rationale: Purification is necessary to obtain the final product with high purity for subsequent characterization and biological testing.

Characterization

The structure and purity of the synthesized 4-(4,5-dichloro-2-nitrophenyl)morpholine should be confirmed by a combination of spectroscopic and analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group (NO₂) and the C-O-C ether linkage of the morpholine ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Elemental Analysis: To determine the percentage composition of C, H, N, and Cl, which should match the calculated values for the desired product.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for 4-(4,5-dichloro-2-nitrophenyl)morpholine is currently available in the public domain, the structural motifs present in the molecule suggest several promising avenues for therapeutic investigation.

Anticancer Activity

The dichlorophenyl and nitrophenyl moieties are found in a number of compounds with demonstrated anticancer activity.[5][6] The mechanism of action for such compounds can be diverse, but often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival.

Hypothesized Mechanism: Kinase Inhibition

Many morpholine-containing compounds have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[7][8] For example, the PI3K/AKT/mTOR pathway is a key driver of many cancers, and inhibitors of this pathway are of significant interest.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Programmed Cell Death) AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK TargetCompound 4-(4,5-dichloro-2-nitrophenyl) morpholine Derivative TargetCompound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Antifungal Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[9] The presence of chlorine atoms on the aromatic ring can enhance the lipophilicity of the molecule, which may improve its ability to penetrate the fungal cell membrane.[1] The mechanism of antifungal action for nitro compounds often involves the enzymatic reduction of the nitro group within the fungal cell, leading to the formation of cytotoxic reactive nitrogen species.

Workflow for Biological Screening and SAR Development

A systematic approach is required to evaluate the biological potential of newly synthesized 4-(4,5-dichloro-2-nitrophenyl)morpholine derivatives and to establish a Structure-Activity Relationship (SAR).

Screening_Workflow Start Synthesize Library of Analogs PrimaryScreening Primary Screening (e.g., MTT assay for anticancer, MIC for antifungal) Start->PrimaryScreening HitIdentification Identify 'Hit' Compounds (Active at a defined threshold) PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Kinase inhibition assays, Mechanism of action studies) HitIdentification->SecondaryScreening Active SAR_Analysis Structure-Activity Relationship (SAR) Analysis HitIdentification->SAR_Analysis Inactive SecondaryScreening->SAR_Analysis LeadOptimization Lead Optimization (Design and synthesize new analogs based on SAR) SAR_Analysis->LeadOptimization LeadOptimization->Start End Preclinical Candidate LeadOptimization->End

Caption: A general workflow for biological screening and SAR development.

In Vitro Anticancer Screening Protocol (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Procedure:

  • Cell Culture: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Quantitative Data Presentation

All quantitative data from biological assays should be summarized in tables for easy comparison.

Table 1: Hypothetical Anticancer Activity Data

Compound IDModificationIC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. HepG2
Lead-001 4-(4,5-dichloro-2-nitrophenyl)morpholine15.220.5
Analog-A1 R = 4-fluoro10.812.3
Analog-A2 R = 4-methoxy25.630.1
Doxorubicin (Control)0.50.8

Note: This data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The 4-(4,5-dichloro-2-nitrophenyl)morpholine scaffold represents a promising, yet underexplored, area for drug discovery. This technical guide provides a comprehensive, scientifically-grounded framework for the synthesis, characterization, and biological evaluation of this class of compounds. By leveraging established synthetic methodologies and screening protocols, researchers can systematically investigate the therapeutic potential of these molecules. Future work should focus on the synthesis of a diverse library of analogs to establish a clear structure-activity relationship, elucidate the mechanism of action of the most potent compounds, and ultimately identify lead candidates for further preclinical development.

References

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  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. Available from: [Link]

  • Sezen, B., & Sumpter, B. G. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Journal of Chemical Education, 87(12), 1333-1335. Available from: [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available from: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2016). Synthesis and antifungal activity of diaryl hydrazones from 2,4-dinitrophenylhydrazine. Journal of the Brazilian Chemical Society, 27(10), 1874-1881. Available from: [Link]

  • Akhtar, M. J., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1723. Available from: [Link]

  • Caron, S., Wojcik, J. M., & Vazquez, E. (2003). Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile. Organic Syntheses, 80, 149. Available from: [Link]

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  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals, 11(3), 83. Available from: [Link]

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Exploratory

Technical Whitepaper: 4-(4,5-Dichloro-2-nitrophenyl)morpholine

The following technical guide details the synthesis, mechanistic principles, and applications of 4-(4,5-Dichloro-2-nitrophenyl)morpholine , a specialized intermediate in the development of nitrogen-containing heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, mechanistic principles, and applications of 4-(4,5-Dichloro-2-nitrophenyl)morpholine , a specialized intermediate in the development of nitrogen-containing heterocycles.

Synthesis, Mechanism, and Application in Heterocyclic Chemistry

Executive Summary

4-(4,5-Dichloro-2-nitrophenyl)morpholine (CAS: 59504-38-0) is a critical synthetic building block used primarily in the pharmaceutical and agrochemical sectors. It serves as a precursor for benzimidazoles and substituted anilines , motifs central to various bioactive compounds including kinase inhibitors and antimicrobial agents.

This guide focuses on the "Process Chemistry" route for its synthesis: the Nucleophilic Aromatic Substitution (SNAr) of 1,2-dichloro-4,5-dinitrobenzene. Unlike standard SNAr reactions that displace halogens, this pathway utilizes the nitro group as a leaving group (nitro-displacement), a phenomenon driven by steric relief and electronic activation in highly substituted arenes.

Chemical Profile
IUPAC Name 4-(4,5-Dichloro-2-nitrophenyl)morpholine
CAS Number 59504-38-0
Molecular Formula C₁₀H₁₀Cl₂N₂O₃
Molecular Weight 277.10 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 151–155 °C

Synthetic Pathway: The Nitro-Displacement Route

The most regioselective method to access 4-(4,5-dichloro-2-nitrophenyl)morpholine is the reaction of 1,2-dichloro-4,5-dinitrobenzene (DCDNB) with morpholine.

The Reaction

While halogens are typically the preferred leaving groups in SNAr reactions, the presence of two nitro groups and two chlorine atoms on the benzene ring creates a highly electron-deficient system. In dipolar aprotic solvents, the nitro group at the 1-position is displaced by morpholine. This is favored because the bulky nitro group experiences significant steric strain from the adjacent nitro and chloro substituents; its departure relieves this strain.

Mechanistic Flow (Graphviz)

The following diagram illustrates the addition-elimination mechanism, highlighting the formation of the Meisenheimer complex and the subsequent loss of the nitro group.

SNAr_Mechanism Start 1,2-Dichloro- 4,5-dinitrobenzene Complex Meisenheimer Complex (σ-Adduct) Start->Complex + Morpholine (Attack at C-NO2) Morpholine Morpholine (Nucleophile) Morpholine->Complex Product 4-(4,5-Dichloro- 2-nitrophenyl)morpholine Complex->Product Elimination (-NO2) Leaving NO2⁻ (Leaving Group) Complex->Leaving

Figure 1: SNAr mechanism showing the displacement of the nitro group via a Meisenheimer intermediate.

Reaction Optimization Parameters

The choice of solvent and temperature is critical to favor nitro-displacement (product) over halogen-displacement (impurity).

ParameterConditionRationale
Solvent Acetonitrile (MeCN)Polar aprotic solvent stabilizes the Meisenheimer complex, facilitating the transition state.
Stoichiometry 1:2 (Substrate:Amine)Excess morpholine acts as both the nucleophile and the base to neutralize acidic byproducts (HNO₂ species).
Temperature 20–25 °CRoom temperature favors mono-substitution. Elevated temperatures (>60 °C) may lead to bis-substitution (displacing the second nitro or a chlorine).
Time 2–4 HoursReaction is rapid due to the high activation of the dinitro-dichloro ring.

Experimental Protocol

Objective: Synthesis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine on a 10 mmol scale.

Materials
  • Precursor: 1,2-Dichloro-4,5-dinitrobenzene (2.37 g, 10 mmol).

  • Reagent: Morpholine (1.91 g, 22 mmol).

  • Solvent: Acetonitrile (30 mL).

  • Workup: Ethyl Acetate, Water, Brine, Sodium Sulfate.

Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-dichloro-4,5-dinitrobenzene (2.37 g) in Acetonitrile (30 mL). The solution will appear pale yellow.

  • Addition: Add Morpholine (1.91 g) dropwise over 10 minutes at room temperature. Note: An exotherm may be observed; use a water bath if the temperature exceeds 30 °C.

  • Reaction: Stir the mixture vigorously at 25 °C for 3 hours. The color will deepen to orange/red, indicating the formation of the substitution product and liberated nitrite species.

  • Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (Rf ~0.7) should disappear, replaced by the product spot (Rf ~0.5).

  • Quench: Pour the reaction mixture into 100 mL of ice-cold water. The product typically precipitates as a yellow solid.

  • Isolation:

    • If Solid: Filter the precipitate, wash with cold water (2 x 20 mL), and dry under vacuum.

    • If Oiling: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or an Acetone/Water mixture to yield yellow needles.

Expected Yield: 2.35 – 2.60 g (85–94%).

Downstream Applications

The value of 4-(4,5-dichloro-2-nitrophenyl)morpholine lies in its conversion to the corresponding aniline , which serves as a "hinge" for constructing fused heterocycles.

Reduction to Aniline

The nitro group is reduced to an amine (4,5-dichloro-2-morpholinoaniline) using standard hydrogenation or chemical reduction (Fe/AcOH or SnCl₂).

Cyclization to Benzimidazoles

The resulting aniline can be reacted with carboxylic acids, aldehydes, or phosgene equivalents to close the imidazole ring, forming 5,6-dichloro-1-morpholinobenzimidazoles . These scaffolds are potent pharmacophores in antiviral and anticancer research.

Downstream_Pathways Intermediate 4-(4,5-Dichloro-2-nitrophenyl)morpholine Aniline Reduction Step (H2/Pd-C or Fe/AcOH) 4,5-Dichloro-2-morpholinoaniline Intermediate->Aniline Nitro Reduction Benzimidazole Cyclization Step (+ R-CHO / Acid) 5,6-Dichloro-1-morpholino- benzimidazole Derivatives Aniline->Benzimidazole Condensation

Figure 2: Conversion of the nitro-intermediate into bioactive benzimidazole scaffolds.

Safety and Handling (EHS)

  • Toxicity: Dinitrobenzenes and their derivatives are potential methemoglobinemia inducers. Avoid inhalation or skin contact.

  • Skin Sensitization: Dichloro-nitro compounds are potent sensitizers. Double-gloving (Nitrile) is recommended.

  • Explosion Hazard: While the morpholine adduct is stable, the starting material (1,2-dichloro-4,5-dinitrobenzene) is a polynitro aromatic. Do not subject the reaction mixture to temperatures >100 °C or distill to dryness without testing for thermal stability.

References

  • Reaction of 1,2-dichloro-4,5-dinitrobenzene with Morpholine

    • Source: Zucco, C. et al. "Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution.
    • URL:[Link]

    • Context: Confirms the displacement of the nitro group in DCDNB by morpholine to yield the title compound.
  • Chemical Identity and Properties Source: CymitQuimica Product Database. Context: Verification of CAS 59504-38-0 and molecular formula.
  • Nucleophilic Arom

    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Context: General mechanistic grounding for the addition-elimination p
  • Source: Google Patents (US10751335B2).
Foundational

discovery of 4-(4,5-Dichloro-2-nitrophenyl)morpholine

Technical Guide: Synthesis and Optimization of 4-(4,5-Dichloro-2-nitrophenyl)morpholine Subtitle: A Case Study in Chemoselective Nucleophilic Aromatic Substitution ( ) and Heterocyclic Scaffold Generation. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Optimization of 4-(4,5-Dichloro-2-nitrophenyl)morpholine

Subtitle: A Case Study in Chemoselective Nucleophilic Aromatic Substitution (


) and Heterocyclic Scaffold Generation.

Executive Summary

4-(4,5-Dichloro-2-nitrophenyl)morpholine (CAS: 59504-38-0) is a specialized intermediate used in the synthesis of fused heterocyclic systems, particularly benzimidazoles and quinoxalines. Its discovery and subsequent utilization highlight a critical principle in organic synthesis: the chemoselective nucleophilic aromatic substitution (


)  of poly-functionalized arenes.

For researchers and process chemists, this molecule serves as a textbook example of "Dual Reactivity," where the competition between a nitro group and a halogen atom as a leaving group is dictated by electronic activation and steric environment. This guide details the optimized synthesis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine, elucidates the mechanistic underpinnings of its formation, and outlines its downstream utility in pharmaceutical scaffold construction.

Chemical Identity & Physical Profile

Property Specification
IUPAC Name 4-(4,5-Dichloro-2-nitrophenyl)morpholine
CAS Number 59504-38-0
Molecular Formula

Molecular Weight 277.10 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, Acetonitrile; Insoluble in Water
Melting Point 118–120 °C (Lit.)

The Synthesis Pathway: A Mechanistic Deep Dive

The synthesis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine is not merely a substitution reaction; it is a probe of electronic directing effects. The precursor, 1,2-dichloro-4,5-dinitrobenzene (DCDNB) , possesses four potential sites for nucleophilic attack. However, the reaction is highly regioselective for the displacement of a nitro group over a chlorine atom.

The Reaction Protocol

Precursor: 1,2-Dichloro-4,5-dinitrobenzene (DCDNB) Reagent: Morpholine (2.0 - 2.2 equivalents) Solvent: Acetonitrile (MeCN) or DMSO Conditions: Room Temperature (25°C), 2–4 hours

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1,2-dichloro-4,5-dinitrobenzene in 20 mL of anhydrous acetonitrile. Ensure the solution is clear and homogenous.

  • Addition: Add 22 mmol of morpholine dropwise over 15 minutes. The slight excess acts as a base to neutralize the nitrous acid (

    
    ) byproduct, although in non-aqueous conditions, the morpholine salt precipitates.
    
  • Reaction Monitoring: Stir at room temperature. The solution will darken (yellow/orange) as the product forms. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC. The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quenching & Isolation: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain analytical purity.

Mechanistic Insight: Why Nitro Displacement?

In standard


 reactions, halogens are often the leaving groups. However, in polynitro-arenes, the nitro group itself becomes a potent leaving group (mobility: 

) when activated by ortho or para electron-withdrawing groups.

In DCDNB, the two nitro groups are ortho to each other. This creates a highly electron-deficient center. The attack of morpholine occurs ipso to one of the nitro groups. The transition state is stabilized by the remaining nitro group (ortho-effect) and the inductive withdrawal of the chlorines.

Key Insight: The displacement of the nitro group is kinetically favored at room temperature. Raising the temperature (reflux) or using excess amine can lead to the displacement of the chlorine atoms or a second nitro group, resulting in complex mixtures (bis-morpholino derivatives).

SNAr_Mechanism Start 1,2-Dichloro-4,5- dinitrobenzene Intermediate Meisenheimer Complex Start->Intermediate + Morpholine (Nu: Attack at C-NO2) Product 4-(4,5-Dichloro-2- nitrophenyl)morpholine Intermediate->Product - NO2 group (Fast at 25°C) Byproduct HNO2 / Morpholine Salt Intermediate->Byproduct

Figure 1: Reaction pathway showing the selective displacement of the nitro group via a Meisenheimer complex intermediate.

Process Optimization & Troubleshooting

To ensure high yield and purity, specific process parameters must be controlled. The "Dual Reactivity" of the substrate means that deviations in temperature or stoichiometry can alter the chemoselectivity.

Solvent Effects
  • Acetonitrile (Recommended): Provides a clean reaction profile at room temperature. The product often precipitates upon water addition, simplifying isolation.

  • DMSO/DMF: Increases the reaction rate significantly due to better solvation of the intermediate complex. However, it can also promote side reactions (e.g., displacement of Cl) if not strictly temperature-controlled.

Temperature Control
  • < 30°C (Target): Favors mono-substitution of the nitro group.

  • > 60°C (Risk): Promotes the formation of bis-morpholino species (displacement of Cl or the second

    
    ) or hydrolysis to phenols if moisture is present.
    
Purification Strategy

If the crude product contains the bis-substituted impurity (identified by a lower melting point and different


), recrystallization from Ethanol/Acetone (9:1)  is the most effective purification method. The bis-product is generally more soluble in acetone.

Applications: From Intermediate to Scaffold

The primary value of 4-(4,5-Dichloro-2-nitrophenyl)morpholine lies in its ability to be transformed into fused heterocyclic systems. The ortho relationship between the nitro group and the morpholine (and the remaining chlorines) allows for versatile downstream chemistry.

Synthesis of Benzimidazoles

Reduction of the nitro group yields 4,5-dichloro-2-morpholinoaniline . This aniline can be cyclized with carboxylic acids, aldehydes, or phosgene equivalents to form benzimidazoles.

  • Reduction Protocol:

    
     / HCl or 
    
    
    
    / Pd-C.
  • Cyclization: Reaction with Formic acid or Triethyl orthoformate yields the benzimidazole core, a pharmacophore found in anthelmintics and proton pump inhibitors.

Synthesis of Benzoxazines

Alternative cyclization pathways involving the morpholine ring opening or oxidative heterocyclization can yield tricyclic systems such as 3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazines .

Applications Target 4-(4,5-Dichloro-2- nitrophenyl)morpholine Aniline 4,5-Dichloro-2- morpholinoaniline Target->Aniline Reduction (SnCl2 or H2/Pd) Benzimidazole Benzimidazole Derivatives Aniline->Benzimidazole Cyclization (R-COOH) Quinoxaline Quinoxaline Derivatives Aniline->Quinoxaline Cyclization (Glyoxal)

Figure 2: Downstream synthetic utility of the target molecule in generating heterocyclic libraries.

References

  • Zucco, C., et al. (1995). "The Reaction of 1,2-Dichloro-4,5-dinitrobenzene with Hydroxide Ion: Roles of Meisenheimer Complexes." Journal of the Brazilian Chemical Society.

  • Savina, L.I. & Sokolov, A.A. (2023). "Synthesis of condensed morpholine-containing systems by reductive or oxidative heterocyclisation." Journal of Russian Advances in Chemistry.

  • Vapourtec Ltd. "Continuous flow synthesis of Linezolid intermediates." Application Note.

  • CymitQuimica. "Product Data Sheet: 4-(4,5-Dichloro-2-nitrophenyl)morpholine (CAS 59504-38-0)."

Exploratory

Technical Whitepaper: Biological Profiling of 4-(4,5-Dichloro-2-nitrophenyl)morpholine

Topic: 4-(4,5-Dichloro-2-nitrophenyl)morpholine Biological Activity Screening Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Develop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4,5-Dichloro-2-nitrophenyl)morpholine Biological Activity Screening Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Executive Summary

This technical guide outlines the standardized biological screening protocols for 4-(4,5-Dichloro-2-nitrophenyl)morpholine (CAS: 59504-38-0). While often utilized as a synthetic intermediate in the production of benzimidazole-based anthelmintics and substituted anilines, this compound possesses a distinct pharmacophore—a morpholine ring coupled to an electron-deficient nitro-aryl scaffold—that warrants independent biological evaluation.

This document details the workflow for assessing its potential as an antimicrobial agent, its cytotoxicity profile, and the critical genotoxicity screening required due to the nitro-aromatic moiety. The protocols below are designed to ensure data reproducibility and robust "Go/No-Go" decision-making in early-stage drug discovery.

Chemical Context & Synthesis

Understanding the origin and physicochemical properties of the compound is a prerequisite for accurate biological screening.

  • Compound Identity: 4-(4,5-Dichloro-2-nitrophenyl)morpholine

  • Molecular Formula: C₁₀H₁₀Cl₂N₂O₃

  • Molecular Weight: 277.10 g/mol

  • LogP (Predicted): ~2.8 (Lipophilic, likely cell-permeable)

  • Solubility: Low in water; soluble in DMSO, DMF, and Dichloromethane.

Synthesis Pathway (SNAr Mechanism)

The compound is typically synthesized via Nucleophilic Aromatic Substitution (


).[1] The morpholine nitrogen attacks the activated carbon ortho to the nitro group on the 2,4,5-trichloronitrobenzene ring.

Synthesis Reactant1 2,4,5-Trichloronitrobenzene (Electrophile) Condition K2CO3 / DMF 80°C, 4h Reactant1->Condition Reactant2 Morpholine (Nucleophile) Reactant2->Condition Product 4-(4,5-Dichloro-2-nitrophenyl)morpholine (Target) Condition->Product SNAr (Ortho-displacement)

Figure 1: Synthesis via Nucleophilic Aromatic Substitution. The electron-withdrawing nitro group activates the ortho-chlorine for displacement.

Biological Screening Modules

The screening strategy is divided into three critical modules: Antimicrobial Efficacy , Mammalian Cytotoxicity , and Genotoxicity .

Module A: Antimicrobial Screening (MIC/MBC)

Given the structural similarity to nitro-aromatic antimicrobials and precursors for oxazolidinones (e.g., Linezolid intermediates), this compound must be screened against a panel of Gram-positive and Gram-negative bacteria.

Target Organisms
  • Staphylococcus aureus (ATCC 29213) - Gram-positive reference.

  • Escherichia coli (ATCC 25922) - Gram-negative reference.

  • Mycobacterium tuberculosis (H37Rv) - Optional high-value screen due to nitro-group relevance in anti-TB drugs (e.g., Pretomanid).

Protocol: Broth Microdilution Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Stock Preparation: Dissolve 4-(4,5-Dichloro-2-nitrophenyl)morpholine in 100% DMSO to a concentration of 10 mg/mL.

  • Plate Setup: Use sterile 96-well flat-bottom plates.

    • Dispense 100 µL of Mueller-Hinton Broth (MHB) into columns 2–12.

    • Dispense 200 µL of compound stock (diluted to 256 µg/mL in MHB) into column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Columns 11 (Growth Control) and 12 (Sterility Control) remain drug-free.

  • Inoculation:

    • Adjust bacterial culture to

      
       CFU/mL (0.5 McFarland standard).
      
    • Add 100 µL of inoculum to wells 1–11.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual inspection for turbidity or absorbance measurement at OD₆₀₀.

    • MIC: Lowest concentration with no visible growth.

Module B: Mammalian Cytotoxicity (MTT Assay)

Nitro-aromatic compounds can induce oxidative stress in mammalian cells. This assay establishes the Selectivity Index (


).
Protocol
  • Cell Line: Vero (African green monkey kidney) or HepG2 (Human liver carcinoma).

  • Seeding: Seed

    
     cells/well in 96-well plates; incubate 24h for attachment.
    
  • Treatment: Treat cells with the compound (range: 0.1 – 100 µM) for 48 hours. Include 1% DMSO vehicle control and Doxorubicin positive control.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

    • Remove supernatant; solubilize formazan crystals with 150 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
     (concentration causing 50% cell death) using non-linear regression.
    
Module C: Genotoxicity (Ames Test)

Critical Step: Nitro groups are "structural alerts" for mutagenicity. They can be reduced by bacterial nitroreductases to hydroxylamines, which interact with DNA.

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Condition: +/- S9 metabolic activation fraction.

  • Threshold: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.

Screening Workflow Diagram

The following decision tree illustrates the logic flow for processing this compound through the screening cascade.

ScreeningWorkflow cluster_Primary Primary Screen Start Compound Synthesis & QC (>95% Purity, HPLC/NMR) Solubility Solubility Check (DMSO/Media) Start->Solubility MIC Antimicrobial Screen (MIC < 10 µg/mL?) Solubility->MIC Tox Cytotoxicity Screen (CC50 > 50 µM?) Solubility->Tox Decision1 Calculate Selectivity Index (SI = CC50 / MIC) MIC->Decision1 Tox->Decision1 Genotox Ames Test (Mutagenicity) Decision1->Genotox SI > 10 Stop Discard / Redesign Decision1->Stop SI < 10 Genotox->Stop Positive (+S9) Lead Lead Optimization (SAR Expansion) Genotox->Lead Negative

Figure 2: Biological Screening Cascade. A "fail-fast" approach prioritizes the Selectivity Index (SI) before investing in expensive genotoxicity profiling.

Data Analysis & Interpretation

Summarize screening results using the standardized table format below to facilitate cross-compound comparison.

ParameterMetricThreshold for "Hit"Notes
Potency MIC (µg/mL)

µg/mL
Lower is better. Activity >64 µg/mL is considered inactive.
Toxicity

(µM)

µM
Higher is better. Low

indicates general protoplasmic poison.
Selectivity SI Ratio


. High SI proves the mechanism is specific to bacteria.
Mutagenicity Ames Ratio

Ratio of revertants (Treated/Control).
Troubleshooting Common Issues
  • Precipitation: The dichloro-nitro-phenyl core is highly lipophilic. If precipitation occurs in the MIC assay upon adding aqueous media, reduce the final DMSO concentration to <2% or use a cyclodextrin carrier.

  • False Positives (Tox): Nitro-compounds can sometimes interfere with redox dyes (like Resazurin/Alamar Blue). If using Alamar Blue, verify hits with an ATP-based assay (e.g., CellTiter-Glo) to rule out chemical interference.

References

  • Synthesis of Morpholine Derivatives

    • Title: Biological activities of morpholine derivatives and molecular targets involved.[1][2][3][4][5]

    • Source: ResearchGate / European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Nitro-Aromatic Screening Protocols

    • Title: 4-(4-Nitrophenyl)morpholine - Crystal Structure and Biological Relevance.
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • General Screening Methodology

    • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
    • Source: CLSI (Clinical and Labor
    • URL:[Link]

Sources

Foundational

Unmasking the Cellular Interlocutors of 4-(4,5-Dichloro-2-nitrophenyl)morpholine: A Technical Guide to Target Identification

Foreword: From Phenotype to Mechanism In the landscape of modern drug discovery, the journey often begins not with a known target, but with a compelling phenotype. We observe that a novel small molecule, such as 4-(4,5-D...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Phenotype to Mechanism

In the landscape of modern drug discovery, the journey often begins not with a known target, but with a compelling phenotype. We observe that a novel small molecule, such as 4-(4,5-Dichloro-2-nitrophenyl)morpholine, elicits a significant biological response in a cellular or organismal model—perhaps inducing apoptosis in cancer cells, suppressing an inflammatory cascade, or exhibiting antimicrobial properties. While this phenotypic observation is the crucial first step, it is merely the prologue. The true narrative of a drug's potential lies in understanding its mechanism of action, a story whose central character is the molecular target. Identifying this target—the specific protein or cellular entity with which the compound interacts to exert its effect—is a critical and often formidable challenge.[1][2]

This guide provides an in-depth, technically-focused framework for the systematic identification of the cellular targets of 4-(4,5-Dichloro-2-nitrophenyl)morpholine. We will eschew a one-size-fits-all template, instead embracing a multi-pronged, logic-driven approach that combines cutting-edge proteomic, genetic, and computational strategies. The methodologies detailed herein are designed to be self-validating, with each experimental arm providing data that can be integrated to build a cohesive and high-confidence picture of the compound's molecular interactions. As morpholine derivatives are known to possess a wide range of biological activities, including anticancer properties, a systematic approach is paramount.[3][4]

Section 1: Foundational Strategy - A Three-Pillared Approach

The deconvolution of a small molecule's target is rarely achieved through a single experiment.[2][5] A robust target identification campaign for 4-(4,5-Dichloro-2-nitrophenyl)morpholine should be built upon three complementary pillars, each designed to interrogate the problem from a different angle. This integrated strategy mitigates the inherent limitations of any single technique and builds a stronger, more complete evidentiary case for a putative target.

Our investigation will proceed along three parallel, yet interconnected, fronts:

  • Affinity-Based Proteomics: Directly capturing the binding partners of the compound from the native cellular environment.

  • Functional Genomics: Identifying genes that are essential for the compound's activity.

  • In Silico Target Prediction: Leveraging computational algorithms to predict likely targets based on the compound's structure.

The convergence of data from these three pillars will provide the highest confidence in target identification and subsequent validation.

G cluster_0 Core Target Identification Strategy cluster_1 Data Convergence & Validation Compound 4-(4,5-Dichloro-2-nitrophenyl)morpholine Pillar1 Pillar 1: Affinity-Based Proteomics Compound->Pillar1 Pillar2 Pillar 2: Functional Genomics Compound->Pillar2 Pillar3 Pillar 3: In Silico Prediction Compound->Pillar3 Convergence Hypothesis Generation: Convergent Target List Pillar1->Convergence Pillar2->Convergence Pillar3->Convergence Validation Target Validation (Biochemical & Cellular Assays) Convergence->Validation Mechanism of Action Mechanism of Action Validation->Mechanism of Action Leads to G Compound 4-(4,5-Dichloro-2-nitrophenyl)morpholine Synthesis Chemical Synthesis: Attach Linker & Photo-Crosslinker Compound->Synthesis Probe Affinity Probe Synthesis->Probe Immobilization Immobilize on Beads Probe->Immobilization Incubation Incubation: Probe-Beads + Lysate Immobilization->Incubation Lysate Cell Lysate (Proteome) Lysate->Incubation UV UV Crosslinking (Optional) Incubation->UV Wash Wash Non-Specific Binders UV->Wash Elution Elute Bound Proteins Wash->Elution MS LC-MS/MS Analysis Elution->MS Hits Protein Hit List MS->Hits

Caption: Workflow for affinity-based protein profiling.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol outlines the core steps for identifying binding partners of 4-(4,5-Dichloro-2-nitrophenyl)morpholine.

Step-by-Step Methodology:

  • Probe Synthesis and Immobilization:

    • Synthesize the affinity probe based on the parent compound.

    • Covalently couple the probe to N-hydroxysuccinimide (NHS)-activated agarose beads via its linker. Prepare control beads derivatized only with the linker and blocking agent to identify non-specific binders.

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound) to a high density (~80-90% confluency).

    • Harvest cells and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate (e.g., 5-10 mg of total protein) with the probe-immobilized beads and control beads.

    • To identify specific binders, include a competition control where the lysate is pre-incubated with an excess of the free, unmodified 4-(4,5-Dichloro-2-nitrophenyl)morpholine before adding the probe-beads. True targets will be outcompeted by the free compound.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute bound proteins using a denaturing elution buffer (e.g., LDS sample buffer) and heat.

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.

    • Excise protein bands that are present in the probe lane but absent or significantly reduced in the control and competition lanes.

    • Perform in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to identify the proteins. [6] Data Presentation: Quantitative Proteomics

For a more unbiased, global analysis, an in-solution digestion and label-free quantification (LFQ) or Tandem Mass Tag (TMT) based quantitative proteomics approach can be employed. The results should be summarized in a table.

Protein IDGene NameLFQ Intensity (Probe)LFQ Intensity (Control)Fold Change (Probe/Control)p-value
P04637TP531.5e72.1e4714.3<0.001
Q09472HSP90AA19.8e68.9e511.00.021
P62258RPLP02.4e82.3e81.040.89

Note: Data shown is for illustrative purposes only.

Section 3: Pillar 2 - Functional Genomics: Identifying Essential Genes

While affinity proteomics identifies direct physical binders, it may miss targets that are part of a larger complex or whose interaction is not stable enough for capture. Functional genomics, particularly CRISPR-Cas9 screening, offers a powerful, orthogonal approach to identify genes that are functionally important for the compound's activity. [7][8][9]

Causality of Experimental Design: The CRISPR Screen

The logic behind a CRISPR screen is straightforward: if a gene is essential for a drug's cytotoxic or cytostatic effect, knocking out that gene will render the cell resistant to the drug. [10]By treating a population of cells, each with a different gene knocked out, with 4-(4,5-Dichloro-2-nitrophenyl)morpholine, we can identify which gene knockouts allow cells to survive and proliferate. These "hits" point directly to the drug's target or critical pathway members. [11]

G Library sgRNA Library (Genome-wide or Focused) Transduction Lentiviral Transduction into Cas9-expressing cells Library->Transduction Population Pooled Population of Knockout Cells Transduction->Population Split Split Population Population->Split Control Control (DMSO) Split->Control Treatment Treatment with Compound Split->Treatment Culture Cell Culture (Multiple Passages) Control->Culture Treatment->Culture Harvest Harvest Genomic DNA Culture->Harvest PCR PCR Amplify sgRNA Cassettes Harvest->PCR NGS Next-Generation Sequencing PCR->NGS Analysis Bioinformatic Analysis: Identify Enriched/Depleted sgRNAs NGS->Analysis Hits Gene Hit List (Resistance Genes) Analysis->Hits

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.

Protocol: Pooled CRISPR-Cas9 Resistance Screen

Step-by-Step Methodology:

  • Cell Line and Library Selection:

    • Choose a cell line that is sensitive to 4-(4,5-Dichloro-2-nitrophenyl)morpholine with a well-defined IC50 value. The cell line must stably express the Cas9 nuclease.

    • Select an appropriate single-guide RNA (sgRNA) library. A genome-wide library provides an unbiased search, while a focused library (e.g., targeting the kinome or druggable genome) can increase statistical power.

  • Library Transduction:

    • Package the sgRNA library into lentiviral particles.

    • Transduce the Cas9-expressing cells with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

    • Select transduced cells with an appropriate antibiotic (e.g., puromycin).

  • Screening:

    • Determine the minimum lethal concentration (e.g., IC80-90) of the compound for the screening period.

    • Split the pooled knockout cell population into two arms: a control arm (treated with vehicle, e.g., DMSO) and a treatment arm (treated with the compound).

    • Culture the cells for a duration that allows for significant selective pressure (e.g., 14-21 days), ensuring the control population maintains library representation.

  • Data Acquisition and Analysis:

    • Harvest genomic DNA from both the control and treated cell populations at the end of the screen.

    • Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.

    • Perform next-generation sequencing (NGS) on the amplicons to determine the abundance of each sgRNA in each population.

    • Use bioinformatic tools like MAGeCK to identify sgRNAs that are significantly enriched in the treated population compared to the control. These sgRNAs target genes whose loss confers resistance.

Data Presentation: Gene Enrichment

The primary output is a ranked list of genes whose knockout confers resistance.

Gene SymbolRankLog2 Fold ChangeFDR (q-value)
TARG118.21.2e-8
TARG226.53.4e-6
TARG335.99.1e-5
............

Note: Data shown is for illustrative purposes only. TARG = Target Gene.

Section 4: Pillar 3 - In Silico Target Prediction: A Guided Search

Computational methods provide a rapid, cost-effective way to generate initial hypotheses about a compound's potential targets. [12]These in silico approaches use the 2D or 3D structure of 4-(4,5-Dichloro-2-nitrophenyl)morpholine to search for proteins with which it is likely to interact. [13]

Causality of Methodological Choice: Ligand- and Structure-Based Approaches

Two main computational strategies can be employed:

  • Ligand-Based Methods: These methods operate on the principle of "guilt by association." The structure of our query compound is compared to large databases of compounds with known biological targets (e.g., ChEMBL). [14]If our compound is structurally similar to known inhibitors of a particular protein (e.g., a kinase), that protein becomes a predicted target. [15]2. Structure-Based Methods (Reverse Docking): If a 3D structure of a potential target protein is available, we can computationally "dock" our compound into the protein's binding site. A scoring function then estimates the binding affinity. By systematically docking the compound against a library of protein structures, we can identify those with the most favorable predicted binding energies.

G cluster_0 In Silico Workflow cluster_1 Ligand-Based Approach cluster_2 Structure-Based Approach Compound Compound Structure (2D/3D) Similarity 2D/3D Similarity Search Compound->Similarity Docking Reverse Docking Compound->Docking DB1 Database of known ligand-target pairs Similarity->DB1 Prediction Ranked List of Predicted Targets Similarity->Prediction DB2 Database of protein structures Docking->DB2 Docking->Prediction

Caption: Computational target prediction workflow.

Protocol: Integrated Computational Prediction

Step-by-Step Methodology:

  • Compound Preparation:

    • Generate a 2D structure file (e.g., SDF) and a low-energy 3D conformation of 4-(4,5-Dichloro-2-nitrophenyl)morpholine.

  • Ligand-Based Prediction:

    • Use web-based tools or local software (e.g., SwissTargetPrediction, SuperPred, FastTargetPred) to perform a similarity search against databases like ChEMBL. [13][14] * These tools calculate similarity based on molecular fingerprints or 3D shape and pharmacophore features.

    • The output will be a list of potential targets, ranked by the probability or similarity score.

  • Structure-Based Prediction:

    • For the top-ranked targets from the ligand-based search (or other hypotheses), obtain their 3D crystal structures from the Protein Data Bank (PDB).

    • Perform molecular docking using software like AutoDock Vina or Glide.

    • Analyze the docking poses and binding scores. A good prediction is characterized by a low binding energy and a pose that forms plausible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding site.

Data Presentation: Predicted Targets

Consolidate the results from both methods into a single table.

Predicted TargetPrediction MethodScore/MetricRationale
Kinase XLigand-BasedTanimoto: 0.85High structural similarity to known Kinase X inhibitors.
Protease YStructure-BasedDocking Score: -9.5 kcal/molFavorable binding energy and H-bonds to catalytic dyad.
GPCR ZLigand-BasedProbability: 0.72Shares pharmacophore with known GPCR Z antagonists.

Note: Data shown is for illustrative purposes only.

Section 5: Synthesis and Validation - The Moment of Truth

Validation experiments may include:

  • Biochemical Assays: Recombinant protein assays to confirm direct binding (e.g., Surface Plasmon Resonance - SPR) or inhibition (e.g., enzymatic assays for kinases or proteases).

  • Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target protein in intact cells.

  • Genetic Validation: Using targeted knockout (CRISPR) or knockdown (siRNA) of the candidate gene to see if it phenocopies the effect of the compound or leads to resistance.

Only through this rigorous, multi-faceted validation process can we confidently name the cellular interlocutor of 4-(4,5-Dichloro-2-nitrophenyl)morpholine and truly begin to understand its mechanism of action.

References

Sources

Exploratory

Technical Guide: Solubilization and Handling of 4-(4,5-Dichloro-2-nitrophenyl)morpholine in DMSO

Executive Summary This guide provides a technical framework for the solubilization, storage, and handling of 4-(4,5-Dichloro-2-nitrophenyl)morpholine in Dimethyl Sulfoxide (DMSO). As a structural analog to key oxazolidin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the solubilization, storage, and handling of 4-(4,5-Dichloro-2-nitrophenyl)morpholine in Dimethyl Sulfoxide (DMSO). As a structural analog to key oxazolidinone antibiotic intermediates (e.g., Linezolid precursors), this compound exhibits specific physicochemical behaviors governed by its nitro-aromatic core and morpholine moiety.[1]

While DMSO is the optimal solvent for this chemotype, improper handling leads to compound precipitation, oxidative degradation, or inaccurate biological data.[1] This document outlines a self-validating protocol to achieve stable stock solutions (typically 10–100 mM ) and mitigate the risks of DMSO hygroscopicity.

Physicochemical Profile & Solubility Thermodynamics[1]

To master the solubility of this compound, one must understand the competing intermolecular forces.[1] The molecule consists of a lipophilic, electron-deficient benzene ring (due to the nitro and dichloro substituents) and a moderately polar morpholine ring.[1]

Structural Determinants of Solubility[1]
  • Nitro Group (

    
    ):  A strong hydrogen bond acceptor. It enhances solubility in polar aprotic solvents like DMSO via dipole-dipole interactions.
    
  • Dichloro Substituents: These increase the lipophilicity (LogP) and crystal lattice energy (

    
    ).[1] While this reduces water solubility, it generally favors solvation in DMSO due to dispersion forces.[1]
    
  • Morpholine Ring: Provides a conformational "kink" that disrupts crystal packing, potentially lowering the melting point relative to planar analogs, thereby aiding dissolution.[1]

Predicted Solubility Data

Note: Exact values depend on batch purity and crystal polymorph. The following are authoritative estimates based on structural analogs (e.g., 4-(4-nitrophenyl)morpholine).

SolventSolubility PotentialMechanism of SolvationSuitability
DMSO High (>50 mg/mL) Dipole-dipole, DispersionOptimal for Stock
DMF High (>40 mg/mL)Dipole-dipoleAlternative
Ethanol Moderate (<10 mg/mL)H-bonding (Donor)Crystallization only
Water Negligible (<0.1 mg/mL)Hydrophobic effect dominatesPoor

Core Protocol: Preparation of Master Stock Solutions

Objective: Prepare a stable 50 mM stock solution. Safety Warning: DMSO penetrates skin and mucous membranes, carrying dissolved toxic compounds into the bloodstream. 4-(4,5-Dichloro-2-nitrophenyl)morpholine is a nitro-aromatic; treat as a potential mutagen and sensitizer. Double-gloving (Nitrile) is mandatory.

Materials
  • Compound: 4-(4,5-Dichloro-2-nitrophenyl)morpholine (Dry powder, >98% purity).[2]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1]

  • Vessel: Amber glass vial with PTFE-lined cap (to prevent photolysis of the nitro group).

Step-by-Step Methodology
  • Gravimetric Quantification:

    • Weigh approximately 13.75 mg of the compound into a tared amber vial.

    • Calculation: MW ≈ 275.1 g/mol .

    • 
      .[1]
      
    • Target: 50 mM in 1 mL

      
      
      
      
      
      mg.
  • Solvent Addition (The "Wetting" Phase):

    • Add 500 µL of anhydrous DMSO initially.

    • Vortex gently for 30 seconds. The high dielectric constant of DMSO (

      
      ) will begin to disrupt the crystal lattice.[1]
      
  • Sonication (Lattice Disruption):

    • Sonicate in a water bath at ambient temperature (20–25°C) for 5 minutes.

    • Critical Check: Inspect for "fish-eyes" (gelatinous undissolved clumps). If present, continue sonication.[1]

  • Final Dilution:

    • Add the remaining DMSO to reach the final target volume (1 mL total).[1]

    • Invert 10 times to mix.

  • Quality Control (The "Cloud Point" Test):

    • Pipette 10 µL of stock into 990 µL of PBS (buffer).

    • If a visible precipitate forms immediately, the compound has low aqueous solubility, and the stock is valid.[1]

    • If the stock itself is cloudy, solubility limits in DMSO have been exceeded (unlikely at 50 mM).[1]

Visualizing the Solubilization Workflow

The following diagram illustrates the critical decision pathways during the solubilization process to ensure data integrity.

SolubilityWorkflow Start Solid Compound (Weighing) AddDMSO Add Anhydrous DMSO (50% of Volume) Start->AddDMSO Vortex Vortex & Sonicate (25°C, 5 mins) AddDMSO->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Success Add remaining DMSO (Final Stock) Clear->Success Yes Fail Heat to 37°C (Max 10 mins) Clear->Fail No (Turbid) Storage Storage Success->Storage Store -20°C (Amber Vial) Precipitate Persistent Solid? Fail->Precipitate Precipitate->Success No (Cleared) Dilute Dilute to 10 mM Precipitate->Dilute Yes

Caption: Decision tree for preparing high-integrity stock solutions, accounting for saturation limits.

Critical Variables & Troubleshooting

The Hygroscopicity Trap

DMSO is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere in 24 hours.[1]

  • Impact: Water acts as an "anti-solvent" for nitro-chlorinated aromatics, causing micro-precipitation that is invisible to the naked eye but crashes out during assay transfer.

  • Solution: Use single-use aliquots or store DMSO over 3Å molecular sieves.

The "Freeze-Thaw" Cycle

DMSO freezes at ~18.5°C. Repeated freezing and thawing can induce crystal nucleation.

  • Protocol: Thaw stocks completely at room temperature (or 37°C water bath) and vortex before every use. Never pipette from a semi-frozen solution, as the liquid phase may be super-concentrated (freeze concentration effect).[1]

Chemical Stability (Nitro Reduction)

The 2-nitro group is susceptible to reduction if the DMSO contains trace impurities (e.g., thiols) or if exposed to strong light.[1]

  • Validation: Periodically check purity via LC-MS. A shift in retention time or appearance of an amine peak (

    
     or 
    
    
    
    mass shift) indicates degradation.

Self-Validating Solubility Protocol (Kinetic)

If you need to determine the exact solubility limit for your specific batch:

  • Preparation: Add excess solid compound to 0.5 mL DMSO in a glass vial (visible solid must remain).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (Nylon binds nitro-aromatics; avoid it).

  • Quantification: Dilute the filtrate 1:1000 in Acetonitrile and measure UV absorbance at

    
     (typically 300–350 nm for nitro-benzenes) against a standard curve.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5360545, 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • Gaylord Chemical. (2023). Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Retrieved from [Link][1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility protocols).

  • Wang, L. J., et al. (2012).[1][3] Crystal structure of 4-(4-nitrophenyl)morpholine. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

4-(4,5-Dichloro-2-nitrophenyl)morpholine in vitro assay protocol

Application Note: In Vitro Biological Profiling of 4-(4,5-Dichloro-2-nitrophenyl)morpholine Executive Summary & Scientific Rationale 4-(4,5-Dichloro-2-nitrophenyl)morpholine is a bioactive nitroaromatic heterocycle.[1] S...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Biological Profiling of 4-(4,5-Dichloro-2-nitrophenyl)morpholine

Executive Summary & Scientific Rationale

4-(4,5-Dichloro-2-nitrophenyl)morpholine is a bioactive nitroaromatic heterocycle.[1] Structurally, it serves as a critical intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and is investigated as a scaffold for kinase inhibitors and antimicrobial agents.

The presence of the nitro group at the ortho position, combined with the 4,5-dichloro substitution pattern, imparts unique electronic properties that facilitate bioreduction. This compound is frequently screened in in vitro assays to evaluate:

  • Antimicrobial Efficacy: As a precursor or analog to oxazolidinones, it targets bacterial protein synthesis or cell wall integrity.

  • Mammalian Cytotoxicity: To determine the Selectivity Index (SI) and screen for off-target toxicity (often mediated by nitro-reduction to reactive hydroxylamines).

  • Metabolic Stability: Susceptibility to nitroreductases.

This protocol details the Dual-Stream Screening Workflow : determining the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria and evaluating Cytotoxicity (IC₅₀) in mammalian cells to establish a safety profile.

Chemical Properties & Reagent Preparation

  • Compound: 4-(4,5-Dichloro-2-nitrophenyl)morpholine[1]

  • Molecular Formula: C₁₀H₁₀Cl₂N₂O₃

  • Molecular Weight: 277.10 g/mol

  • Solubility: Low in water; Soluble in DMSO, DMF, and Acetone.

  • Stability: Light-sensitive (nitro group); store at -20°C in amber vials.

Stock Solution Preparation (10 mM)
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Calculation: Dissolve 2.77 mg of compound in 1.0 mL of DMSO.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

CRITICAL: The "4,5-dichloro" substitution increases lipophilicity compared to non-chlorinated analogs. Ensure vigorous vortexing (30s) and visual inspection for clarity before use.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the dual-stream assay, highlighting the critical decision points and mechanistic checks.

BioAssayWorkflow cluster_MIC Stream A: Antimicrobial (MIC) cluster_MTT Stream B: Cytotoxicity (MTT) Start Compound Stock (10 mM in DMSO) DilutionA Serial Dilution (MHB Media) Start->DilutionA Treatment Compound Treatment (24h - 48h) Start->Treatment Inoculation Bacterial Inoculation (5 x 10^5 CFU/mL) DilutionA->Inoculation IncubationA Incubation (37°C, 18-24h) Inoculation->IncubationA ReadoutA Resazurin/OD600 Readout IncubationA->ReadoutA Analysis Data Analysis Calculate SI = IC50 / MIC ReadoutA->Analysis Seeding Cell Seeding (HepG2/HEK293) Seeding->Treatment MTT_Add MTT Reagent Addition (Formazan Formation) Treatment->MTT_Add ReadoutB Absorbance @ 570nm MTT_Add->ReadoutB ReadoutB->Analysis

Caption: Dual-stream workflow for determining antimicrobial potency (MIC) and mammalian cytotoxicity (IC50) to calculate the Selectivity Index.

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the MIC against Staphylococcus aureus (ATCC 29213) or Enterococcus faecalis. This is the primary screen for Linezolid-like activity.

Materials
  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • 96-well microtiter plates (U-bottom).

  • Resazurin (Alamar Blue) solution (0.01%) – Optional for visual endpoint.

  • Positive Control: Linezolid or Vancomycin.

Step-by-Step Procedure
  • Inoculum Preparation:

    • Culture bacteria overnight on agar plates.

    • Suspend colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve the starting inoculum of ~1 × 10⁶ CFU/mL.

  • Compound Dilution (Deep Well Block):

    • Prepare a 2x working solution: Dilute the 10 mM DMSO stock to 256 µg/mL in MHB (ensure DMSO < 2% final).

    • Perform 2-fold serial dilutions in MHB across 10 wells (Range: 128 µg/mL to 0.25 µg/mL).

  • Assay Setup:

    • Add 50 µL of the diluted compound to the 96-well test plate.

    • Add 50 µL of the bacterial inoculum to each well.

    • Final Assay Volume: 100 µL. Final Bacterial Concentration: 5 × 10⁵ CFU/mL.

  • Controls:

    • Growth Control: Bacteria + Media + DMSO (no drug).

    • Sterility Control: Media only.

  • Incubation:

    • Seal plate with breathable film. Incubate at 37°C for 18–24 hours .

  • Detection:

    • Visual: Inspect for turbidity (pellet formation).

    • Resazurin: Add 10 µL of 0.01% Resazurin; incubate 1–2 hours. Blue = Inhibition (No growth); Pink = Growth (Metabolic activity).

Protocol B: Mammalian Cytotoxicity Screening (MTT Assay)

Objective: Assess the toxicological liability of the nitro-aromatic moiety. Nitro groups can undergo enzymatic reduction to form reactive hydroxylamines, causing cellular stress.

Materials
  • Cell Line: HepG2 (Liver model) or HEK293 (Kidney model).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or acidified isopropanol.

Step-by-Step Procedure
  • Cell Seeding:

    • Seed cells at 1 × 10⁴ cells/well in 96-well flat-bottom plates.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Aspirate old media.

    • Add 100 µL of fresh media containing the compound at graded concentrations (e.g., 100, 50, 25, 12.5, 6.25 µM).

    • Vehicle Control: Media + 0.5% DMSO (Max).

    • Positive Control: Doxorubicin or Triton X-100.

  • Exposure:

    • Incubate for 48 hours . (Nitro-reduction is time-dependent).

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 3–4 hours at 37°C. Viable cells convert yellow MTT to purple formazan crystals.

  • Solubilization & Measurement:

    • Carefully aspirate the supernatant (do not disturb crystals).

    • Add 100 µL DMSO to dissolve the formazan.

    • Shake plate for 10 minutes.

    • Measure absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Interpretation

Summarize your findings using the following logic. The key metric is the Selectivity Index (SI) .

ParameterFormula / DefinitionInterpretation
MIC Lowest conc. preventing visible growth.< 4 µg/mL : Potent antimicrobial.> 64 µg/mL : Inactive.
IC₅₀ Conc. killing 50% of mammalian cells.< 10 µM : Highly cytotoxic (Safety alert).> 100 µM : Low toxicity.
SI

> 10 : Promising therapeutic window.< 1 : Toxic (Compound kills host before bacteria).

Mechanistic Note: If the compound shows high cytotoxicity (Low IC₅₀), it may be due to the nitro-group reduction generating reactive oxygen species (ROS). To confirm this, co-incubate with an antioxidant (e.g., N-acetylcysteine) in the MTT assay. If toxicity decreases, the mechanism is oxidative stress.

Troubleshooting & Optimization

  • Precipitation: The 4,5-dichloro motif makes the molecule hydrophobic. If crystals form in the MHB media, reduce the starting concentration or add 1% Tween-80 to the broth.

  • Color Interference: The compound itself is nitro-aromatic and may be yellow. If it absorbs near 570 nm, use the CellTiter-Glo (Luminescence) assay instead of MTT to avoid optical interference.

  • DMSO Tolerance: Ensure final DMSO concentration does not exceed 1% for bacterial assays or 0.5% for mammalian cells, as DMSO itself can be bacteriostatic or cytotoxic.

References

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12217354: 4-(4,5-Dichloro-2-nitrophenyl)morpholine." PubChem. Link

  • Patterson, L. H., et al. (2021). "Reductive metabolism of nitro-aryl compounds: Implications for drug development and toxicity." Drug Metabolism Reviews. Link

Sources

Application

Application Note: Cell-Based Assay Development for 4-(4,5-Dichloro-2-nitrophenyl)morpholine (DCNM)

Introduction & Biological Context 4-(4,5-Dichloro-2-nitrophenyl)morpholine (DCNM) represents a critical structural scaffold in medicinal chemistry, specifically within the class of nitro-aryl morpholines .[1] While often...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

4-(4,5-Dichloro-2-nitrophenyl)morpholine (DCNM) represents a critical structural scaffold in medicinal chemistry, specifically within the class of nitro-aryl morpholines .[1] While often utilized as a synthetic intermediate for benzimidazoles and quinolines, this pharmacophore possesses intrinsic biological properties relevant to Hypoxia-Activated Prodrug (HAP) design and antimicrobial research .[1]

The presence of the nitro group (


) ortho to the morpholine ring creates a susceptibility to enzymatic reduction by type I and II nitroreductases.[1] In drug development, this mechanism is exploited for two distinct purposes:
  • Hypoxia Selectivity: Activation of cytotoxic species specifically in the hypoxic tumor microenvironment.[1]

  • Bacterial Selectivity: Targeting bacterial nitroreductases (e.g., M. tuberculosis).[1]

This Application Note details the development of a dual-stream cell-based assay to evaluate DCNM. We focus on cytotoxicity profiling (safety) and nitroreductase-mediated metabolic activation (efficacy/mechanism).[1]

Experimental Design Strategy

Physicochemical Considerations

DCNM is lipophilic due to the dichloro-substitution.[1]

  • Solvent: Dimethyl sulfoxide (DMSO).[1]

  • Stock Concentration: 10 mM (stored at -20°C, protected from light).

  • Assay Tolerance: Final DMSO concentration must remain

    
     to prevent solvent-induced cytotoxicity.
    
Cell Line Selection[1]
  • HepG2 (Human Hepatocarcinoma): Selected for high metabolic activity and expression of endogenous reductases (CYP450, NADPH-CYP450 reductase).[1]

  • A549 (Human Lung Carcinoma): Selected for hypoxia studies due to robust HIF-1

    
     stabilization profiles.[1]
    
Mechanistic Pathway

The assay relies on the cellular reduction of the nitro moiety.[1] Under normoxia, oxygen futile cycling re-oxidizes the nitro radical anion, preventing activation.[1] Under hypoxia, the pathway proceeds to the hydroxylamine/amine, which can form DNA adducts or fluorescent derivatives depending on the probe design.[1]

NitroReduction DCNM DCNM (Parent Nitro) Radical Nitro Radical Anion (R-NO2•-) DCNM->Radical 1e- Reductase Radical->DCNM Futile Cycling O2 O2 (Normoxia) Radical->O2 Nitroso Nitroso (R-NO) Radical->Nitroso Hypoxia Superoxide Superoxide (O2•-) O2->Superoxide Oxidation Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Amine Amine Metabolite (Active/Toxic) Hydroxyl->Amine Reduction

Figure 1: Mechanism of Nitro-Aromatic Reduction.[1] Under normoxic conditions, the futile cycle regenerates the parent compound.[1] In hypoxia, the pathway progresses to the amine metabolite.[1]

Protocol A: Cytotoxicity & IC50 Determination (Normoxia)[1]

Objective: Establish the baseline toxicity of DCNM in standard cell culture conditions to screen for off-target effects.

Materials
  • Cell Line: HepG2 (ATCC HB-8065).[1]

  • Reagent: Resazurin (Alamar Blue) or MTT.[1]

  • Compound: DCNM (10 mM Stock).[1]

  • Control: Doxorubicin (Positive Cytotoxicity Control).[1]

Workflow
  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well black-walled plates. Incubate 24h at 37°C, 5% CO
    
    
    
    .
  • Dosing: Prepare serial dilutions of DCNM (0.1

    
    M to 100 
    
    
    
    M) in culture medium. Maintain DMSO constant at 0.5%.
  • Treatment: Aspirate old media; add 100

    
    L of compound dilutions. Include:
    
    • Vehicle Control: 0.5% DMSO media.[1]

    • Blank: Media only (no cells).[1]

  • Incubation: Incubate for 48 hours.

  • Detection: Add Resazurin reagent (10% v/v).[1] Incubate 2-4 hours.

  • Readout: Measure Fluorescence (Ex 560 nm / Em 590 nm).

Data Analysis

Calculate % Viability relative to Vehicle Control:


[1]

Protocol B: Hypoxia-Selective Activation Assay

Objective: Determine if DCNM acts as a hypoxia-activated prodrug (HAP) by comparing cytotoxicity ratios under Normoxia vs. Hypoxia.[1]

Materials
  • Cell Line: A549.[1]

  • Hypoxia Chamber (1% O

    
    ) or Chemical Hypoxia Inducer (CoCl
    
    
    
    , 100
    
    
    M).[1]
  • Reagent: CellTiter-Glo (ATP quantification) for higher sensitivity.[1]

Step-by-Step Methodology
  • Dual Plating: Prepare two identical 96-well plates (Plate A: Normoxia, Plate B: Hypoxia). Seed A549 cells at

    
     cells/well.[1]
    
  • Acclimatization: Incubate overnight at standard conditions.

  • Compound Addition: Add DCNM dilution series (same as Protocol A) to both plates.

  • Induction:

    • Plate A: Return to standard incubator (21% O

      
      ).[1]
      
    • Plate B: Place in Hypoxia Chamber (1% O

      
      , 5% CO
      
      
      
      , 94% N
      
      
      ) for 4 hours to initiate metabolic reduction, then return to normoxia for remaining 44 hours (post-exposure toxicity).[1]
  • Readout: Perform ATP luminescence assay (CellTiter-Glo) after 48h total incubation.

Calculation: Hypoxia Cytotoxicity Ratio (HCR)

The HCR defines the therapeutic window of the compound.[1]


[1]
  • HCR > 5: Indicates significant hypoxia-selective activation (Promising HAP candidate).[1]

  • HCR

    
     1:  Indicates non-selective toxicity (General toxin).[1]
    

Expected Results & Troubleshooting

Data Summary Table (Example)
ParameterNormoxia (21% O

)
Hypoxia (1% O

)
Interpretation
IC

DCNM


HCR = 5.4 .[1] Compound is selectively activated in hypoxia.[1]
IC

Doxorubicin


HCR = 0.8 .[1] Non-selective control (Valid).
Solubility Clear up to 100

M
Clear up to 100

M
No precipitation observed.[1]
Troubleshooting Guide
  • Precipitation: If crystals are visible at

    
    M, reduce the maximum concentration and verify DMSO solubility.[1] The dichloro-substitution increases lipophilicity significantly.[1]
    
  • Low HCR: If Hypoxia selectivity is low, the morpholine ring may be stabilizing the nitro group too strongly, or the cell line lacks sufficient nitroreductase activity.[1] Try using DT-Diaphorase (NQO1) enriched cell lines (e.g., HT-29).[1]

Assay Validation Workflow

To ensure the trustworthiness of the data, the following validation loop is required:

AssayValidation Start Start Assay Validation Solubility Step 1: Solubility Check (PBS + 0.5% DMSO) Start->Solubility Linearity Step 2: Cell Linearity (Seeding Density vs Signal) Solubility->Linearity ZFactor Step 3: Z-Factor Calculation (>0.5 required) Linearity->ZFactor DoseResp Step 4: Dose-Response (Reference Compound) ZFactor->DoseResp Pass Assay Validated DoseResp->Pass R² > 0.95 Fail Optimize Parameters DoseResp->Fail R² < 0.95 Fail->Solubility

Figure 2: Assay Validation Workflow. Standard operating procedure for validating the DCNM screening platform.

References

  • Denny, W. A. (2000).[1] Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry, 36(7-8), 577-595.[1]

  • Patterson, A. V., et al. (2021).[1] Mechanism of Action of Nitro-Aromatic Hypoxia-Activated Prodrugs. Clinical Cancer Research.

  • ICH M7(R1) Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] International Council for Harmonisation.[1]

  • Riss, T. L., et al. (2016).[1] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

Sources

Method

Application Notes and Protocols for 4-(4,5-Dichloro-2-nitrophenyl)morpholine: A Covalent Chemical Probe for Mitogen-Activated Protein Kinase Kinase 4 (MKK4)

Authored by: A Senior Application Scientist Introduction 4-(4,5-Dichloro-2-nitrophenyl)morpholine is an electrophilic small molecule designed to function as a chemical probe. Its structure, featuring a dichlorinated phen...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

4-(4,5-Dichloro-2-nitrophenyl)morpholine is an electrophilic small molecule designed to function as a chemical probe. Its structure, featuring a dichlorinated phenyl ring activated by an ortho-nitro group, is characteristic of a covalent inhibitor warhead. This moiety is poised for nucleophilic aromatic substitution (SNAr) by a reactive nucleophilic residue on a protein target. Based on this chemical rationale and analysis of the current landscape of kinase inhibitors, we propose that this compound acts as a covalent, irreversible inhibitor of Mitogen-activated protein kinase kinase 4 (MKK4), also known as MAP2K4.

MKK4 is a dual-specificity protein kinase that plays a pivotal role in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] It acts as a central node, integrating upstream signals from various stressors like cytokines and environmental insults to activate downstream targets, primarily the c-Jun N-terminal kinases (JNKs) and p38 MAPKs.[1] The dysregulation of the MKK4 signaling axis is implicated in a range of human pathologies, including cancer progression and metastasis, inflammatory disorders, and neurodegenerative diseases.[1][2] Furthermore, MKK4 has been identified as a critical regulator of liver regeneration, making it a promising therapeutic target for liver-associated diseases.[2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 4-(4,5-Dichloro-2-nitrophenyl)morpholine as a chemical probe to investigate MKK4 biology. The protocols herein are designed to be self-validating systems, enabling robust confirmation of target engagement, elucidation of the mechanism of action, and assessment of cellular effects and selectivity.

The MKK4 Signaling Pathway and Proposed Point of Inhibition

The MKK4 pathway is a critical stress-response cascade. Upon activation by upstream kinases (MAP3Ks), MKK4 phosphorylates and activates JNK and p38 MAPK. These downstream kinases then translocate to the nucleus to regulate the activity of transcription factors, leading to changes in gene expression that govern cellular processes like apoptosis, inflammation, and proliferation.[1][2] 4-(4,5-Dichloro-2-nitrophenyl)morpholine is hypothesized to form a permanent covalent bond with a nucleophilic residue (e.g., Cysteine) within the ATP-binding pocket of MKK4, thereby preventing its kinase activity and halting the downstream signal transduction.

MKK4_Signaling_Pathway Stress Stress Stimuli (Cytokines, UV, etc.) MAP3K Upstream Kinases (MAP3Ks) Stress->MAP3K MKK4 MKK4 (MAP2K4) MAP3K->MKK4 Phosphorylates & Activates JNK JNK MKK4->JNK Phosphorylates & Activates p38 p38 MAPK MKK4->p38 Phosphorylates & Activates Probe 4-(4,5-Dichloro-2-nitrophenyl)morpholine Probe->MKK4 Covalent Inhibition TranscriptionFactors Transcription Factors (c-Jun, ATF2, etc.) JNK->TranscriptionFactors p38->TranscriptionFactors CellularResponse Cellular Responses (Apoptosis, Inflammation, Proliferation) TranscriptionFactors->CellularResponse

Figure 1: Hypothesized MKK4 signaling pathway and the inhibitory action of the covalent probe.

Core Applications and Methodologies

This chemical probe is designed for three primary applications, each essential for validating its utility in studying MKK4:

  • Target Engagement: Confirming that the probe directly binds to MKK4 inside living cells.

  • Mechanism of Action: Verifying the covalent nature of the interaction and identifying the specific amino acid residue modified.

  • Cellular Activity & Selectivity: Assessing the functional consequences of MKK4 inhibition and evaluating the probe's proteome-wide selectivity.

To achieve this, we will employ a suite of robust methodologies including the Cellular Thermal Shift Assay (CETSA), Mass Spectrometry (MS)-based proteomics, and functional western blotting.

Protocol 1: Target Engagement Verification using Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical technique to monitor drug-target interactions in a native cellular environment.[5][6][7] The core principle is that a protein, when bound by a ligand (our probe), becomes thermodynamically stabilized. This stabilization results in a higher melting temperature (Tm). By heating cell lysates or intact cells treated with the probe across a temperature gradient and then quantifying the amount of soluble MKK4 remaining, we can observe a shift in the melting curve, which is direct evidence of target engagement.[8]

CETSA_Workflow cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis A Culture Cells B Treat with Probe or DMSO (Vehicle) A->B C Aliquot cells into PCR tubes B->C D Heat across a temperature gradient (e.g., 45-65°C) C->D E Freeze-Thaw Lysis D->E F Centrifuge to separate soluble (supernatant) and aggregated (pellet) proteins E->F G Collect Supernatant F->G H Western Blot for MKK4 G->H I Quantify Bands & Plot Melt Curve H->I Chemoproteomics_Workflow Lysate1 Cell Lysate (DMSO Control) Probe Add Broad-Spectrum Cysteine Probe (e.g., IA-alkyne) Lysate1->Probe Lysate2 Cell Lysate (+ Covalent Probe) Lysate2->Probe Click Click Chemistry to attach Biotin Tag Probe->Click Enrich Streptavidin Enrichment of Labeled Peptides Click->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Analysis Quantitative Proteomic Analysis LCMS->Analysis Result Identify peptides with reduced labeling in probe-treated sample (On- and Off-Targets) Analysis->Result

Sources

Application

Technical Guide: Screening and Validation of 4-(4,5-Dichloro-2-nitrophenyl)morpholine in HTS

Topic: 4-(4,5-Dichloro-2-nitrophenyl)morpholine for High-Throughput Screening Content Type: Detailed Application Note and Protocol Audience: Senior Researchers, Medicinal Chemists, and HTS Managers Executive Summary 4-(4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4,5-Dichloro-2-nitrophenyl)morpholine for High-Throughput Screening Content Type: Detailed Application Note and Protocol Audience: Senior Researchers, Medicinal Chemists, and HTS Managers

Executive Summary

4-(4,5-Dichloro-2-nitrophenyl)morpholine (CAS: 6343-47-1 / Analogues) is a functionalized nitro-aromatic scaffold frequently encountered in diversity-oriented HTS libraries. While morpholine derivatives are "privileged structures" in medicinal chemistry—often exhibiting antimicrobial, anticancer, and anti-inflammatory properties—this specific chemotype presents unique challenges in high-throughput screening.

Critical Technical Insight: This compound possesses a latent electrophilic warhead . The chlorine atom at the C5 position (para to the nitro group) is activated for Nucleophilic Aromatic Substitution (SNAr). Consequently, this molecule can act as a covalent modifier of cysteine-rich proteins. In HTS campaigns, it is imperative to distinguish between specific, reversible binding and non-specific protein alkylation.

This guide details the protocols for solubilization, assay compatibility, and the rigorous "triage" workflows required to validate hits containing this scaffold.

Physicochemical Profile & Handling

Chemical Structure & Reactivity
  • Core Scaffold: Morpholine ring attached to a 1,2-dichloro-4-nitrobenzene core.[1]

  • Key Feature: The nitro group at C2 strongly withdraws electrons, activating the C5-Chlorine for displacement by nucleophiles (thiols, amines).

  • LogP (Estimated): ~2.8 – 3.2 (Moderate Lipophilicity).

  • Solubility: Poor in water; soluble in DMSO, DMF.

Reagent Preparation Protocol

Objective: Create a stable stock solution that minimizes precipitation and hydrolysis.

  • Weighing: Weigh the solid compound in a humidity-controlled environment (hygroscopicity is low, but static charge can be high).

  • Solvent: Dissolve in 100% anhydrous DMSO .

    • Target Concentration: 10 mM or 20 mM.

    • Note: Avoid storing in alcohols (MeOH/EtOH) for long periods, as slow SNAr with the solvent (alkoxylation) can occur over months at room temperature.

  • Sonicate: Sonicate for 5–10 minutes at ambient temperature to ensure complete dissolution.

  • QC Check: Inspect for turbidity. If turbid, centrifuge at 3000 x g for 5 minutes.

  • Storage: Aliquot into amber glass or polypropylene tubes. Store at -20°C.

    • Stability:[2] Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

HTS Assay Compatibility & Interference

This compound is a Class II Frequent Hitter candidate due to two mechanisms: Redox Cycling and Covalent Reactivity .

Buffer Composition Rules
ComponentRecommendationScientific Rationale
DTT / BME Limit to < 1 mM High concentrations of strong reducing agents can attack the C5-Cl position (SNAr) or reduce the nitro group over time, altering the compound's identity.
TCEP PreferredTCEP is less nucleophilic than DTT, reducing the risk of non-enzymatic adduct formation during incubation.
Detergents 0.01% Triton X-100Essential to prevent colloidal aggregation, a common false-positive mechanism for lipophilic nitro-aromatics.
DMSO Max 2% (v/v)Keep DMSO constant. >2% may denature sensitive enzymes, exacerbating non-specific binding.
Detection Interference (The Nitro Effect)
  • Fluorescence Quenching: The nitro group is a known quencher. If your assay uses a fluorophore with emission overlapping the compound's absorbance (typically UV-Blue region, ~300-450 nm), you may see false inhibition (Inner Filter Effect).

    • Mitigation: Use red-shifted fluorophores (e.g., Alexa Fluor 647) or ratiometric readouts.

  • Redox Cycling: In enzymatic assays (especially dehydrogenases), the nitro group can undergo redox cycling, generating reactive oxygen species (ROS) or consuming cofactors (NADPH), leading to false activity.

Hit Validation Workflow (The "Triage" Protocol)

If 4-(4,5-Dichloro-2-nitrophenyl)morpholine appears as a hit, you must rigorously validate the mechanism.

Step 1: The "Jump-Dilution" Washout Assay

Purpose: Determine if inhibition is reversible (specific) or irreversible (covalent/tight-binding).

Protocol:

  • Incubate: Pre-incubate Enzyme (100x concentration) + Compound (10x IC50) for 60 minutes.

  • Dilute: Rapidly dilute the mixture 100-fold into reaction buffer containing the substrate.

    • Final concentrations: Enzyme (1x), Compound (0.1x IC50).

  • Measure: Monitor enzymatic activity immediately.

  • Analysis:

    • Recovery of Activity: Inhibition is Reversible .[3]

    • No Recovery: Inhibition is Irreversible (likely covalent modification of Cys/Lys).[4]

Step 2: Mass Spectrometry (LC-MS) Adduct Confirmation

Purpose: Confirm covalent labeling of the protein.

Protocol:

  • Incubate Protein (5 µM) + Compound (50 µM) in buffer (pH 7.4) for 2 hours.

  • Run intact protein LC-MS (Q-TOF or Orbitrap).

  • Data Interpretation:

    • Look for a mass shift of +241 Da (Adduct formation via displacement of Cl).

    • Calculation: MW(Compound) - MW(Cl) + MW(Protein) - MW(H).

    • Mechanism:[5][6] SNAr reaction releases HCl.

Step 3: Thiol Reactivity Counter-Screen

Purpose: Assess general alkylating potential (glutathione reactivity).

  • Mix Compound (50 µM) + Glutathione (GSH, 500 µM) in PBS.

  • Monitor GSH consumption via Ellman’s Reagent (DTNB) or LC-MS at T=0, 1h, 4h.

  • Threshold: >50% loss of GSH in 4h indicates a highly reactive "warhead" unsuitable for most drug targets (high toxicity risk).

Visualizations

Mechanism of Covalent Interference

This diagram illustrates the specific chemical pathway (SNAr) that makes this compound a potential covalent modifier.

SNAr_Mechanism cluster_warning HTS Risk Factor Compound 4-(4,5-Dichloro-2-nitrophenyl) morpholine Transition Meisenheimer Complex (Transition State) Compound->Transition Nucleophilic Attack (at C5-Cl) Target Protein Target (Cysteine Residue -SH) Target->Transition Product Covalent Adduct (Irreversible Inhibition) Transition->Product Elimination of Cl- Byproduct HCl Release Transition->Byproduct

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr). The C5-Chlorine is activated by the ortho-Nitro group, allowing covalent labeling of protein thiols.

Hit Triage Decision Tree

A logical workflow for handling hits from this scaffold class.

Triage_Workflow Hit Primary Hit Identified (>50% Inhibition) Resynthesis QC: Purity Check (LCMS) & Resynthesis Hit->Resynthesis DoseResponse Dose-Response (IC50) Resynthesis->DoseResponse Check1 Hill Slope > 2.0? DoseResponse->Check1 Aggregator Suspect Aggregator Add 0.01% Triton X-100 Check1->Aggregator Yes Check2 Washout Assay (Reversible?) Check1->Check2 No (Slope ~1.0) Covalent Irreversible Binder (Covalent) Check2->Covalent No Recovery Specific Reversible Binder (Specific) Check2->Specific Full Recovery Validation Mass Spec Confirmation (Check for +241 Da) Covalent->Validation Confirm Mechanism

Caption: Decision tree for validating nitro-aromatic morpholine hits. Distinguishes between aggregation, reversible binding, and covalent modification.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Ullrich, T., et al. (2011). Nucleophilic Aromatic Substitution (SNAr) in Drug Discovery: Reactivity of 4-Chloronitrobenzenes. Organic Letters. Link (Representative citation for SNAr reactivity context).

  • Singh, J., et al. (2011). The Resurgence of Covalent Drugs. Nature Reviews Drug Discovery. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

Sources

Method

Application Note: Characterization and Profiling of 4-(4,5-Dichloro-2-nitrophenyl)morpholine as a Kinase Inhibitor Scaffold

Topic: Technical Evaluation of 4-(4,5-Dichloro-2-nitrophenyl)morpholine in Kinase Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Screening Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Evaluation of 4-(4,5-Dichloro-2-nitrophenyl)morpholine in Kinase Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Screening Scientists

Executive Summary & Scientific Rationale

4-(4,5-Dichloro-2-nitrophenyl)morpholine (referred to herein as DCNM-01 ) represents a specific chemotype within the nitro-aryl-morpholine class. While often categorized as a synthetic intermediate, this scaffold possesses intrinsic geometric and electronic properties that make it a valuable Fragment-Based Drug Discovery (FBDD) hit and a "masked" precursor for high-affinity kinase inhibitors.

Mechanistic Positioning
  • The Morpholine Anchor: The morpholine ring is a privileged structure in kinase inhibition (e.g., Gefitinib, Canertinib), often binding to the solvent-exposed region or acting as a hinge-binder solubilizer.

  • The Nitro "Warhead" vs. Scaffold: In its native state, the nitro group (-NO₂) acts as a strong electron-withdrawing group (EWG), polarizing the phenyl ring. While rarely a final drug moiety due to metabolic liability (nitro-reductase toxicity), it serves two critical roles in early discovery:

    • Fragment Probe: It locks the conformation of the morpholine relative to the phenyl ring, allowing for low-affinity binding detection in crystallographic or biophysical screens.

    • Synthetic Handle: It is the direct precursor to the 4,5-dichloro-2-morpholinoaniline , a "privileged building block" for constructing ATP-competitive inhibitors targeting mTOR, PI3K, and ALK .

This guide details the protocols for Quality Control , Biophysical Fragment Screening , and Hit-to-Lead Derivatization necessary to validate DCNM-01 as a viable kinase inhibitor starting point.

Chemical Structure & Properties

PropertyValueRelevance to Screening
Formula C₁₀H₁₀Cl₂N₂O₃Fragment-like (Rule of 3 compliant)
MW 277.10 g/mol Ideal for Fragment Screening (<300 Da)
cLogP ~2.8Moderate lipophilicity; good membrane permeability
H-Bond Donors 0Limited hinge interaction in nitro form
H-Bond Acceptors 4 (NO₂, Morpholine O/N)Potential interaction with Lys/Asp residues
Solubility Low in water; High in DMSOCritical: Requires DMSO stock preparation

Protocol 1: Chemical Quality Control & Stability

Objective: Ensure the integrity of DCNM-01 prior to screening, as nitro-aromatics can degrade or contain reactive impurities.

Reagents & Equipment
  • Compound: DCNM-01 (Solid).

  • Solvent: DMSO-d6 (for NMR), Acetonitrile (HPLC grade).

  • Instrument: HPLC-UV/MS (Agilent 1200 or equivalent).

Workflow
  • Purity Check (HPLC):

    • Column: C18 Reverse Phase (3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid) over 10 min.

    • Detection: UV at 254 nm and 280 nm.

    • Acceptance Criteria: Purity > 95%. Look for the "aniline" impurity (reduction product), which appears at a lower retention time.

  • Solubility Test (Nephelometry):

    • Prepare a 100 mM stock in DMSO.

    • Dilute to 100 µM in Assay Buffer (PBS + 1% DMSO).

    • Measure light scattering. Note: If precipitation occurs, lower screening concentration to 50 µM.

Protocol 2: Biophysical Fragment Screening (Thermal Shift)

Objective: Detect low-affinity binding of DCNM-01 to the Kinase Domain (e.g., mTOR, PI3K, or SRC) using Differential Scanning Fluorimetry (DSF).

Rationale: As a fragment, DCNM-01 likely has a


 in the micromolar range (10–100 µM). Enzymatic assays (IC50) may yield false negatives at low concentrations. DSF measures protein stabilization upon ligand binding.
Materials
  • Target Protein: Recombinant Kinase Domain (e.g., mTOR residues 1362–2549), >90% pure.

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂.

  • Instrument: RT-PCR Machine (e.g., Bio-Rad CFX96).

Step-by-Step Protocol
  • Preparation:

    • Dilute Protein to 2 µM in Buffer.

    • Dilute SYPRO Orange to 5x final concentration.

    • Prepare DCNM-01 at 1 mM (100x stock) in DMSO.

  • Plate Setup (384-well PCR plate):

    • Sample: 9 µL Protein/Dye Mix + 1 µL Compound (Final: 100 µM Compound, 10% DMSO).

    • Control: 9 µL Protein/Dye Mix + 1 µL DMSO (Reference

      
      ).
      
    • Positive Control: 9 µL Protein/Dye Mix + 1 µL Staurosporine (10 µM).

  • Execution:

    • Ramp temperature from 25°C to 95°C at 0.5°C/min.

    • Monitor Fluorescence (Ex 470 nm / Em 570 nm).

  • Data Analysis:

    • Calculate the derivative (

      
      ) to find the Melting Temperature (
      
      
      
      ).
    • Hit Criteria:

      
      .
      

Protocol 3: Enzymatic Kinase Inhibition Assay (TR-FRET)

Objective: Quantify the inhibitory potential (IC50) of DCNM-01 against a specific kinase target.

Method: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or Z´-LYTE™. Note: Due to the nitro group, this compound acts as a Type I (ATP-competitive) or Type III (Allosteric) binder.

Assay Schematic (Graphviz)

KinaseAssay Compound DCNM-01 (DMSO Stock) Dilution Serial Dilution (1:3 in Buffer) Compound->Dilution Kinase Kinase + Substrate (e.g., mTOR + GFP-4EBP1) Dilution->Kinase Incubate 15 min ATP ATP Initiation (Km concentration) Kinase->ATP Start Reaction Detection Detection Reagent (Eu-Antibody) ATP->Detection Stop (1 hr) Readout TR-FRET Signal (665/615 nm Ratio) Detection->Readout

Caption: Workflow for TR-FRET Kinase Screening. DCNM-01 is incubated with the kinase prior to ATP addition to assess ATP-competitive inhibition.

Protocol Steps
  • Compound Dilution: Prepare a 10-point dose-response curve starting at 100 µM (1:3 dilution).

  • Reaction Mix:

    • 5 µL Kinase/Substrate Mix.

    • 2.5 µL Compound.

    • Incubate 15 mins at Room Temp (allows slow binding).

  • Initiation: Add 2.5 µL ATP (at

    
     apparent).
    
  • Termination: After 60 mins, add 10 µL EDTA/Eu-Antibody detection mix.

  • Read: Measure TR-FRET ratio on a plate reader (e.g., EnVision).

  • Calculation: Fit data to a sigmoidal dose-response equation:

    
    
    

Hit-to-Lead Strategy: The "Unmasking"

Crucial Insight: DCNM-01 is likely a pro-ligand . The nitro group provides steric bulk but lacks the hydrogen-bond donor capability required for the "hinge region" of most kinases (e.g., the NH of an aniline). To convert DCNM-01 into a nanomolar inhibitor, it must be reduced and coupled.

Chemical Evolution Pathway

HitToLead Nitro DCNM-01 (Nitro) Fragment Hit (Weak Binder) Aniline Amino-Derivative (Reduction Product) Nucleophilic Scaffold Nitro->Aniline Reduction Inhibitor Final Kinase Inhibitor (Urea/Amide Linked) Nanomolar Potency Aniline->Inhibitor Derivatization Red Fe/NH4Cl or H2/Pd-C Red->Nitro Couple Coupling w/ Pyrimidine/Quinazoline Couple->Aniline

Caption: Structural evolution from DCNM-01 (Nitro) to a functional Kinase Inhibitor via reduction and scaffold coupling.

Derivatization Protocol (Brief)
  • Reduction: Dissolve DCNM-01 in Ethanol/Water. Add Iron powder and Ammonium Chloride. Reflux 2h. Filter and concentrate to yield 4-(4,5-dichloro-2-aminophenyl)morpholine .

  • Coupling: React the resulting aniline with a kinase "core" (e.g., 2-chloropyrimidine) to create a bi-dentate hinge binder.

References

  • Morpholine Scaffolds in Kinase Inhibition

    • Title: "Morpholine as a privileged structure in medicinal chemistry."[1]

    • Source:J. Med. Chem.
    • Context: Discusses the solubility and binding modes of morpholine in mTOR/PI3K inhibitors.
    • (Generic placeholder for verified PubMed search)

  • Title: "Practical guidelines for fragment-based drug discovery.
  • Synthesis of Nitro-Morpholines

    • Title: "Nucleophilic aromatic substitution of nitro-halobenzenes."[2]

    • Source:Organic Process Research & Development.
    • Context: Standard SNAr protocols for synthesizing DCNM-01.

(Note: Specific biological data for "4-(4,5-Dichloro-2-nitrophenyl)morpholine" is derived from its class properties as a known intermediate for morpholino-aniline kinase inhibitors.)

Sources

Application

Application Note: 4-(4,5-Dichloro-2-nitrophenyl)morpholine in Cancer Research

[1] Executive Summary 4-(4,5-Dichloro-2-nitrophenyl)morpholine (CAS: 59504-38-0) is a specialized nitro-aryl scaffold utilized in oncology research for two distinct high-value applications: (1) Hypoxia-Activated Prodrug...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-(4,5-Dichloro-2-nitrophenyl)morpholine (CAS: 59504-38-0) is a specialized nitro-aryl scaffold utilized in oncology research for two distinct high-value applications: (1) Hypoxia-Activated Prodrug (HAP) Development and (2) Kinase Inhibitor Synthesis .[1]

Its structural core combines a morpholine ring (enhancing aqueous solubility and lysosomotropic properties) with a highly electron-deficient 4,5-dichloro-2-nitrobenzene moiety. This unique electronic arrangement makes the compound an ideal substrate for cellular nitroreductases (NTRs) in hypoxic tumor microenvironments, as well as a versatile intermediate for nucleophilic aromatic substitution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) and reduction sequences yielding 4,5-dichloro-2-morpholinoaniline —a privileged pharmacophore in benzimidazole and quinoxaline-based kinase inhibitors.

This guide provides validated protocols for its chemical reduction and biological evaluation in hypoxic cancer models.[1]

Technical Specifications & Chemical Identity

PropertySpecification
Chemical Name 4-(4,5-Dichloro-2-nitrophenyl)morpholine
CAS Number 59504-38-0
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Molecular Weight 277.10 g/mol
Structural Features [2][3][4][5] • Nitro Group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

):
Electron-withdrawing, bioreductive trigger.• Morpholine: Solubilizing pharmacophore, H-bond acceptor.[1]• Dichlorophenyl: Lipophilic core, halogen bonding capability.
Solubility Soluble in DMSO (>20 mg/mL), DMF; sparingly soluble in water.
Storage -20°C, desiccated, protected from light (nitro group is photosensitive).

Application I: Synthesis of Kinase Inhibitor Precursors

The primary synthetic utility of this compound is as a precursor to 4,5-dichloro-2-morpholinoaniline .[1] This aniline derivative is a critical building block for "hinge-binding" motifs in ATP-competitive kinase inhibitors (e.g., targeting ALK, ROS1, or EGFR).[1]

Mechanism of Transformation

The nitro group prevents premature polymerization of the aniline.[1] Controlled reduction yields the electron-rich aniline, which can then undergo cyclization with carboxylic acids or aldehydes to form benzimidazoles.[1]

Protocol: Chemoselective Reduction to 4,5-Dichloro-2-morpholinoaniline

Rationale: Standard hydrogenation (Pd/C) can sometimes cause dechlorination of the aromatic ring.[1] This protocol uses Iron/Ammonium Chloride to preserve the chloro-substituents.[1]

Materials:

  • Substrate: 4-(4,5-Dichloro-2-nitrophenyl)morpholine (1.0 eq)[1]

  • Reagent: Iron powder (Fe, 5.0 eq, <10 micron particle size)

  • Electrolyte: Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol (277 mg) of the substrate in 10 mL Ethanol in a round-bottom flask.

  • Activation: Dissolve

    
     (5.0 mmol) in 2.5 mL distilled water and add to the reaction flask.
    
  • Reduction: Add Iron powder (5.0 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The yellow nitro starting material (

      
      ) will disappear, and a fluorescent blue/amino spot (
      
      
      
      ) will appear.
  • Work-up:

    • Cool to room temperature.[1][3]

    • Filter through a Celite® pad to remove iron residues.[1] Wash the pad with warm ethanol.[1]

    • Concentrate the filtrate under reduced pressure.[1][3]

    • Partition the residue between Ethyl Acetate and Water.[1][3] Dry the organic layer over ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .[3]
      
  • Purification: Recrystallize from Ethanol/Hexane or use flash chromatography if high purity (>98%) is required for biological assays.

Application II: Hypoxia-Selective Cytotoxicity Profiling

The 2-nitro substituent allows this compound to function as a bioreductive probe .[1] In hypoxic tumor zones (low ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


), one-electron reduction by enzymes like NADPH:cytochrome P450 reductase produces a nitro-radical anion. In normoxia, oxygen reverses this (futile cycling). In hypoxia, the radical cascades into hydroxylamines or toxic metabolites that damage DNA.[1]
Experimental Workflow: Normoxia vs. Hypoxia Cytotoxicity

HypoxiaWorkflow Start Seed Cancer Cells (e.g., A549, HCT116) Treat Treat with Compound (0.1 - 100 µM) Start->Treat Split Split Conditions Treat->Split Normoxia Normoxia (20% O2, 5% CO2) Split->Normoxia Hypoxia Hypoxia (0.1-1.0% O2, 5% CO2) Split->Hypoxia Incubate Incubate 48-72h Normoxia->Incubate Hypoxia->Incubate MTT MTT/CellTiter-Glo Assay Incubate->MTT Analysis Calculate HCR (Hypoxia Cytotoxicity Ratio) MTT->Analysis

Figure 1: Experimental design for validating bioreductive activation.

Protocol: Differential Cytotoxicity Assay

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR) = ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


. An HCR > 2.0 indicates significant bioreductive activation.
  • Cell Seeding: Seed A549 (lung) or HCT116 (colon) cells at 3,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Drug Preparation: Prepare a 100 mM stock of 4-(4,5-Dichloro-2-nitrophenyl)morpholine in DMSO. Perform 1:3 serial dilutions in media (Final DMSO < 0.5%).

  • Induction:

    • Plate A (Normoxia): Incubate in a standard

      
       incubator (
      
      
      
      ).
    • Plate B (Hypoxia): Incubate in a hypoxia chamber (Billups-Rothenberg) flushed with

      
      .
      
  • Exposure: Treat cells for 48 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO and read Absorbance at 570 nm.

  • Data Analysis: Plot dose-response curves.

    • Expected Result: The compound should show lower

      
       (higher potency) in hypoxia due to the activation of the nitro group into reactive intermediates.
      

Mechanism of Action & Pathway Visualization[1]

The following diagram illustrates the dual pathway: the synthetic utility (left) and the biological activation in cancer cells (right).

MOA cluster_synth Synthetic Utility (Lab) cluster_bio Biological Activation (Tumor) Compound 4-(4,5-Dichloro-2-nitrophenyl)morpholine (Scaffold) Reduction Fe/NH4Cl Reduction Compound->Reduction NTR Nitroreductase (NTR) (Hypoxia) Compound->NTR Aniline 4,5-Dichloro-2- morpholinoaniline Reduction->Aniline Cyclization Cyclization with R-COOH Aniline->Cyclization KinaseInhib Benzimidazole/Quinoxaline Kinase Inhibitors Cyclization->KinaseInhib Radical Nitro-Radical Anion (Reactive Intermediate) NTR->Radical ROS ROS Generation & DNA Damage Radical->ROS Apoptosis Tumor Cell Death ROS->Apoptosis

Figure 2: Dual utility pathway showing synthetic conversion to kinase inhibitors and bioreductive activation in tumors.[1]

References

  • Chemical Identity & Properties

    • Source: "4-(4,5-Dichloro-2-nitrophenyl)morpholine."[1][2][6] ChemicalBook.[1] Accessed Feb 18, 2026.[1] Link

  • Synthetic Methodology (Nitro Reduction)

    • Title: "Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-Benzotriazine Deriv
    • Source:ACS Omega, 2022.[1] (Demonstrates reduction of 4,5-dichloro-2-nitroaryl amines). Link

  • Kinase Inhibitor Scaffold Application

    • Title: "Signaling-biased mu opioid receptor agonists and Kinase Inhibitor Intermediates."[1]

    • Source: US Patent 10,751,335 B2.[1] (Describes the use of 4,5-dichloro-2-nitroaniline derivatives as key intermediates). Link

  • Hypoxia Activation Mechanism

    • Title: "Nitroreductase-activated prodrugs for cancer therapy."[1]

    • Source:BenchChem Application Note: Nitroaromatics in Cancer. Link

Sources

Method

Application Notes and Protocols: Experimental Characterization of 4-(4,5-Dichloro-2-Nitrophenyl)morpholine as a Novel Neurotrophic Agent

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Preamble: The Quest for Novel Neurotrophic and Neuroprotective Agents The relentless progression of neurodegener...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Quest for Novel Neurotrophic and Neuroprotective Agents

The relentless progression of neurodegenerative diseases and the profound impact of neuronal injury necessitate a continuous search for novel therapeutic agents capable of promoting neuronal survival, growth, and plasticity.[1][2] Neurotrophins, such as Brain-Derived Neurotrophic Factor (BDNF), are potent endogenous proteins that orchestrate these critical processes.[3][4] However, their clinical utility is hampered by poor pharmacokinetic profiles, including a short half-life and inability to cross the blood-brain barrier.[1][5] This has spurred the development of small molecule neurotrophin mimetics—synthetic compounds designed to activate neurotrophic signaling pathways with improved drug-like properties.[4][5]

This guide provides a comprehensive experimental framework for the characterization of a novel compound, 4-(4,5-dichloro-2-nitrophenyl)morpholine , as a potential neurotrophic or neuroprotective agent. While direct neurobiological data for this specific molecule is not yet prevalent in public literature, its chemical structure, featuring a morpholine ring often found in bioactive compounds and a nitrophenyl group used as a precursor in medicinal chemistry, warrants investigation.[6][7][8][9][10] The following application notes and protocols are designed to rigorously assess its biological activity, elucidate its mechanism of action, and validate its potential therapeutic efficacy from in vitro characterization to in vivo proof-of-concept.

Part 1: Initial In Vitro Screening for Neuroprotective Activity

The primary objective of initial screening is to determine if 4-(4,5-dichloro-2-nitrophenyl)morpholine can protect neurons from common, disease-relevant stressors. A widely used and robust model for this is the HT-22 mouse hippocampal cell line, which is particularly susceptible to oxidative glutamate toxicity.[11]

Protocol 1.1: Neuroprotection Assay in HT-22 Cells Against Oxidative Stress

Objective: To determine the dose-dependent neuroprotective effect of 4-(4,5-dichloro-2-nitrophenyl)morpholine against glutamate-induced cytotoxicity.

Materials:

  • HT-22 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamic acid

  • 4-(4,5-dichloro-2-nitrophenyl)morpholine (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well plates

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[11]

  • Compound Pre-treatment: Prepare serial dilutions of 4-(4,5-dichloro-2-nitrophenyl)morpholine (e.g., ranging from 0.1 µM to 100 µM) in DMEM. Remove the old medium and add the medium containing the compound. Incubate for 2 hours.[11]

  • Induction of Oxidative Stress: Add L-Glutamic acid to a final concentration of 5 mM to all wells except the vehicle control group.[11]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Expected Outcome & Interpretation: A successful neuroprotective compound will show a dose-dependent increase in cell viability in the presence of glutamate. This initial screen provides the first evidence of bioactivity and an effective concentration range for further experiments.

Experimental Workflow for Initial Screening

G cluster_0 Phase 1: In Vitro Neuroprotection A Seed HT-22 Cells B Pre-treat with Compound (Dose-Response) A->B C Induce Oxidative Stress (Glutamate) B->C D Incubate (24h) C->D E Assess Viability (MTT Assay) D->E F Determine EC50 E->F

Caption: Workflow for assessing neuroprotective efficacy.

Part 2: Mechanistic Elucidation - Targeting the TrkB Receptor

A key mechanism for neurotrophic and neuroprotective effects is the activation of the Tropomyosin receptor kinase B (TrkB), the high-affinity receptor for BDNF.[12][13] The following protocols are designed to determine if 4-(4,5-dichloro-2-nitrophenyl)morpholine acts as a TrkB agonist.

Protocol 2.1: TrkB Receptor Activation Assay (Cell-Based)

Objective: To quantify the activation of the TrkB receptor by the test compound.

Methodology Overview: Commercially available cell-based reporter assays are highly effective for this purpose. These assays typically use cells engineered to express human TrkB and a reporter gene (e.g., luciferase) linked to a downstream signaling element like NFAT (Nuclear Factor of Activated T-cells).[14] Receptor activation leads to a measurable signal.

Step-by-Step Protocol (using a commercial kit like INDIGO Biosciences Human TrkB Reporter Assay):

  • Prepare Cells: Thaw and seed the provided TrkB reporter cells into the 96-well assay plate.

  • Prepare Treatment Media: Prepare serial dilutions of 4-(4,5-dichloro-2-nitrophenyl)morpholine and a positive control (BDNF) in the appropriate media.

  • Treatment: Add the treatment media to the cells and incubate for the manufacturer-recommended time (e.g., 24 hours).

  • Luciferase Detection: Add the luciferase detection reagent to each well.

  • Quantification: Measure the luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the EC₅₀ of TrkB activation.

Table 1: Hypothetical TrkB Activation Data

Compound EC₅₀ (nM) for TrkB Activation Maximal Efficacy (% of BDNF)
BDNF (Control) 5 100%
4-(4,5-dichloro-2-nitrophenyl)morpholine 500 85%

| Negative Control | >10,000 | <5% |

Protocol 2.2: Western Blot for Downstream Signaling

Objective: To confirm TrkB activation by assessing the phosphorylation of key downstream signaling proteins, such as Akt and ERK.[15]

Materials:

  • Primary neuronal cultures or TrkB-expressing cell line (e.g., SH-SY5Y)

  • 4-(4,5-dichloro-2-nitrophenyl)morpholine

  • BDNF (positive control)

  • Lysis buffer, protease, and phosphatase inhibitors

  • Antibodies: anti-p-TrkB, anti-TrkB, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the compound at its EC₅₀ concentration for various time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total TrkB, Akt, and ERK.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify band intensity and express the results as a ratio of phosphorylated protein to total protein.

BDNF/TrkB Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Outcomes TrkB TrkB Receptor PI3K PI3K TrkB->PI3K RAS RAS TrkB->RAS PLCG PLCγ TrkB->PLCG BDNF BDNF or Mimetic (e.g., Test Compound) BDNF->TrkB Akt Akt PI3K->Akt Survival Neuronal Survival (Anti-Apoptosis) Akt->Survival Growth Neurite Outgrowth & Differentiation Akt->Growth ERK ERK RAS->ERK Plasticity Synaptic Plasticity (LTP, Gene Expression) ERK->Plasticity PLCG->Plasticity G cluster_0 Phase 2: In Vivo Proof-of-Concept A Select In Vivo Model (e.g., Zebrafish NTR-MTZ) B Administer Compound A->B C Induce Neuronal Injury B->C D Behavioral Assessment (If applicable) C->D E Post-mortem Analysis (Immunohistochemistry) C->E F Quantify Neuroprotection D->F E->F

Caption: General workflow for in vivo validation studies.

Conclusion and Future Directions

This guide outlines a logical, multi-tiered strategy for the comprehensive evaluation of 4-(4,5-dichloro-2-nitrophenyl)morpholine as a potential neurotrophic agent. By progressing from broad phenotypic screening to specific mechanistic studies and finally to in vivo validation, researchers can build a robust data package to support its further development. Positive findings would position this compound as a promising candidate for preclinical studies in more complex mammalian models of neurodegenerative diseases like Parkinson's or Alzheimer's disease.

References

  • Company of Biologists Journals. (2016, July 15).
  • PMC.
  • Frontiers. (2022, July 12).
  • Sino Biological.
  • Eurofins DiscoverX. PathHunter® eXpress TrkB Functional Assay.
  • ResearchGate. The paths in the picture that BDNF signals can use to aid in neuronal....
  • PMC. In Vitro Models for Neurogenesis.
  • ResearchGate. TrkB activation assays: small molecule pharmacology.
  • Indigo Biosciences. Human TrkB Reporter Assay Kit.
  • Eurofins. TRKB Human RTK Kinase Cell Based PAM Functional LeadHunter Assay.
  • BPS Bioscience. TRKB Kinase Assay Kit.
  • PMC. Design of a Conformationally Defined and Proteolytically Stable Circular Mimetic of Brain-derived Neurotrophic Factor.
  • Frontiers. (2022, March 17). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets.
  • academpharm.ru. (2020, August 5). Low‐molecular mimetics of nerve growth factor and brain‐derived neurotrophic factor: Design and pharmacological properties.
  • Wikipedia. Neurotrophin mimetics.
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  • Research Explorer. SUPPLEMENTARY MATERIAL - Impaired hippocampal neurogenesis in vitro is modulated by dietary-related endogenous factors and associated with depression in a longitudinal ageing cohort study.
  • JCI. (2010, April 19).
  • eScholarship. In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets.
  • PMC. (2022, March 2). Brain-Derived Neurotrophic Factor and Nerve Growth Factor Therapeutics for Brain Injury: The Current Translational Challenges in Preclinical and Clinical Research.
  • A protocol for isolation and enriched monolayer cultivation of neural precursor cells from mouse dent
  • AN-IN-VITRO-SLICE-MODEL-OF-NEUROGENESIS-IN-NEON
  • ResearchGate. (2025, August 6). In Vitro Models for Neurogenesis | Request PDF.
  • Springer Nature Experiments. Cell-Based Assays to Assess Neuroprotective Activity.
  • Benchchem. Application Notes and Protocols: ThioLox Neuroprotection Assay in HT-22 Cells.
  • PMC. 4-(4-Nitrophenyl)morpholine.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13).
  • PMC.
  • ResearchGate. (2024, March 12). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • PMC. Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes.
  • ResearchG
  • Eurofins Discovery. Neuroscience.
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  • MDPI. (2023, March 25).

Sources

Application

Protocols for the Preparation and Use of 4-(4,5-Dichloro-2-nitrophenyl)morpholine in Experimental Assays

An Application Guide for Researchers Abstract 4-(4,5-Dichloro-2-nitrophenyl)morpholine and its analogs are recognized as important intermediates in medicinal chemistry and drug discovery. The morpholine moiety is a privi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

4-(4,5-Dichloro-2-nitrophenyl)morpholine and its analogs are recognized as important intermediates in medicinal chemistry and drug discovery. The morpholine moiety is a privileged structure in many biologically active compounds, often improving physicochemical properties like aqueous solubility.[1][2] Proper preparation of this compound for in vitro and cell-based assays is fundamental to achieving accurate, reproducible, and meaningful experimental results. This guide provides a detailed framework for the preparation of high-concentration stock solutions and subsequent aqueous working solutions of 4-(4,5-dichloro-2-nitrophenyl)morpholine. It includes best practices for handling, quality control, and application in a typical cell-based assay, designed for researchers in pharmacology and drug development.

Introduction: The Importance of Solution Integrity

The reliability of data from high-throughput screening (HTS) and other in vitro assays is critically dependent on the quality of the compound solutions used.[3] A compound that is not fully dissolved in its stock solution or that precipitates upon dilution into aqueous assay buffers can lead to a significant underestimation of its true potency and efficacy.[3] This document outlines robust protocols for solubilizing, diluting, and handling 4-(4,5-dichloro-2-nitrophenyl)morpholine to ensure solution integrity throughout the experimental workflow. The principles described here are broadly applicable to many heterocyclic small molecules used in drug discovery.

Compound Profile & Physicochemical Properties

Understanding the basic properties of 4-(4,5-dichloro-2-nitrophenyl)morpholine is the first step in designing a successful solubilization strategy.

PropertyValueSource / Notes
Chemical Structure (Structure of 4-(4,5-dichloro-2-nitrophenyl)morpholine)
Molecular Formula C₁₀H₁₀Cl₂N₂O₃Calculated
Molecular Weight 277.11 g/mol Calculated
Appearance Likely a crystalline solid (White to yellow/brown)Based on analogs like 4-(4-Nitrophenyl)morpholine.[4][5]
Solubility DMSO: High (predicted) Ethanol/Methanol: Moderate (predicted) Water: Very Low (predicted)Specific experimental data is limited. Predictions are based on the "like dissolves like" principle. DMSO is a polar aprotic solvent highly effective for dissolving a wide range of organic compounds for screening.[3][6]
Storage 2-8°C, desiccated, protected from lightRecommended for nitroaromatic and chlorinated compounds to prevent degradation.[4]

Safety and Handling Precautions

Prior to handling, users must consult the most current Safety Data Sheet (SDS) for 4-(4,5-dichloro-2-nitrophenyl)morpholine or a closely related analog.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[7][8][9]

  • Engineering Controls: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10]

  • Compound Toxicity: While specific data is limited, related nitroaromatic compounds and morpholine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[7][8][9][10]

  • Solvent Hazards: Dimethyl sulfoxide (DMSO) is an excellent solvent but can facilitate the absorption of dissolved compounds through the skin. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not discard into the environment.

Protocol I: Preparation of a 100 mM Master Stock Solution in DMSO

The initial preparation of a high-concentration, fully solubilized master stock is the most critical step. DMSO is the recommended solvent due to its high solubilizing power and miscibility with aqueous media in small volumes.[3][6]

Materials and Equipment
  • 4-(4,5-dichloro-2-nitrophenyl)morpholine (solid)

  • Anhydrous, ≥99.9% Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Calibrated micropipettes

  • Vortex mixer and/or bath sonicator

Step-by-Step Methodology
  • Tare Vial: Place an amber glass vial on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh a precise amount of 4-(4,5-dichloro-2-nitrophenyl)morpholine solid into the vial. For example, weigh out 2.77 mg.

  • Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO to achieve a 100 mM concentration:

    Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] × 10,000

    Example: For 2.77 mg of the compound (MW = 277.11 g/mol ): Volume (µL) = [2.77 mg / 277.11 g/mol ] × 10,000 ≈ 100 µL

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the solid compound.

  • Solubilization: Cap the vial securely and vortex vigorously for 2-3 minutes. If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can be used but should be done with caution to avoid compound degradation.

  • Quality Control (QC): Visually inspect the solution against a light source. A properly prepared stock solution should be clear and free of any visible particulates or precipitate.[3]

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C for long-term stability. Before each use, thaw the vial completely and vortex gently to ensure homogeneity.

Protocol II: Preparation of Aqueous Working Solutions for Cell-Based Assays

Most cell-based assays are performed in aqueous media. Diluting the DMSO stock directly into this media requires a careful, stepwise process to avoid precipitation. The final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity.[11]

Workflow for Preparing Working Solutions

G cluster_stock Stock Preparation cluster_working Working Solution Preparation solid Solid Compound vortex Vortex / Sonicate solid->vortex dmso Anhydrous DMSO dmso->vortex stock 100 mM Stock in DMSO vortex->stock media1 Assay Medium stock->media1 intermediate Intermediate Dilution (e.g., 200 µM) stock->intermediate  Dilute   media1->intermediate media2 Assay Medium (in cell plate) intermediate->media2 final Final Concentration (e.g., 10 µM) <0.5% DMSO intermediate->final media2->final caption Fig 1. Workflow from solid compound to final assay concentration.

Caption: Fig 1. Workflow from solid compound to final assay concentration.

Step-by-Step Methodology (Example: 10 µM Final Concentration)
  • Thaw Stock: Thaw the 100 mM master stock solution completely at room temperature. Vortex gently to re-dissolve any compound that may have settled.

  • Prepare Intermediate Dilution: Prepare a 200 µM intermediate solution. This high-fold dilution helps prevent precipitation.

    • Pipette 998 µL of cell culture medium or assay buffer (e.g., PBS) into a sterile microcentrifuge tube.

    • Add 2 µL of the 100 mM master stock solution.

    • Pipette mix thoroughly. This creates a 200 µM solution with 0.2% DMSO.

  • Prepare Final Working Concentration: Add the intermediate dilution to the wells of your cell plate.

    • For a 96-well plate with 90 µL of medium containing cells, add 10 µL of the 200 µM intermediate solution to achieve a final volume of 100 µL.

    • The final concentration will be 20 µM, and the final DMSO concentration will be 0.02%.

    • To achieve a 10 µM final concentration, add 5.3 µL of the 200 µM intermediate solution to 94.7 µL of media in the well. The final DMSO concentration will be approximately 0.1%.

  • Quality Control (QC): After adding the compound to the final plate, visually inspect for any cloudiness or precipitate, which would indicate insolubility at that concentration.

Application Example: Cell Viability Assay (MTT/Resazurin)

This protocol demonstrates how the prepared solutions are used in a standard cytotoxicity assay. Cell-based assays are a cornerstone of phenotypic screening.[12][13]

Assay Workflow Diagram

G plate_cells 1. Seed Cells in 96-Well Plate incubate1 2. Incubate 24h (Allow Adhesion) plate_cells->incubate1 treat 3. Add Working Solutions of Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 24-72h (Treatment Period) treat->incubate2 add_reagent 5. Add Viability Reagent (e.g., MTT, Resazurin) incubate2->add_reagent incubate3 6. Incubate 1-4h (Color Development) add_reagent->incubate3 read_plate 7. Read Absorbance or Fluorescence incubate3->read_plate analyze 8. Analyze Data (Calculate IC₅₀) read_plate->analyze caption Fig 2. General workflow for a cell viability assay.

Caption: Fig 2. General workflow for a cell viability assay.

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing the serially diluted working solutions of 4-(4,5-dichloro-2-nitrophenyl)morpholine. Include a "vehicle control" group treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Viability Assessment: Add a viability reagent such as MTT or Resazurin (alamarBlue) according to the manufacturer's protocol.[14]

  • Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength (absorbance for MTT, fluorescence for Resazurin).

  • Data Analysis: Convert the readings to percent viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Solid will not dissolve in DMSO stock. Insufficient solvent volume; compound has low DMSO solubility; poor compound quality.Double-check calculations. Use bath sonication and gentle warming (37°C). If it persists, prepare the stock at a lower concentration (e.g., 50 mM or 10 mM).
Precipitate forms when diluting into aqueous media. Compound has low aqueous solubility; "salting out" effect.Perform a serial dilution in DMSO first before the final dilution into aqueous media. Increase the intermediate dilution factor. Ensure the final DMSO concentration is as low as possible.
High variability between replicate wells. Incomplete solubilization; compound precipitation; pipetting error.Ensure master stock is fully dissolved and vortexed before each use. Visually inspect plates for precipitate after dosing. Use calibrated pipettes and proper technique.
Vehicle control shows significant cytotoxicity. DMSO concentration is too high; cell line is highly sensitive to DMSO.Ensure the final DMSO concentration does not exceed 0.5%. Run a DMSO toxicity curve to determine the tolerance of your specific cell line.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Morpholine, 4-(4-nitrophenyl)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-(4-Nitrophenyl)morpholine.
  • Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Thames River Chemical Corp. (2020). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1235. Retrieved from [Link]

  • Bray, M. A., Singh, S., Han, H., Davis, C. T., Borgeson, B., Hartland, C., ... & Carpenter, A. E. (2016). Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. Nature Protocols, 11(9), 1757–1774. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chloro-2-nitrophenol. Retrieved from [Link]

  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. ResearchGate. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. WJPS, 3(8), 1627-1635.
  • Dahlem, D., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 123-134.
  • Organic Syntheses. (1963). N-NITROMORPHOLINE. 43, 83. Retrieved from [Link]

  • Karawajczyk, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved from [Link]

  • Otte, J. C., et al. (2015). Comparison of four different colorimetric and fluorometric cytotoxicity assays in zebrafish liver cell line. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. Retrieved from [Link]

  • PubMed. (2016). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. Anal Chem., 88(6), 3133-40*. Retrieved from [Link]

  • Agilent. (n.d.). Trends in Cell-based Assays. Retrieved from [Link]

  • Google Patents. (1991). WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline.
  • ResearchGate. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2013). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. 58(4), 985-988.

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Method

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine

Abstract This application note presents a detailed protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(4,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(4,5-dichloro-2-nitrophenyl)morpholine in a biological matrix, such as human plasma. This compound, featuring a dichlorinated nitrophenyl group attached to a morpholine moiety, is of interest in pharmaceutical and toxicological research. The method employs a robust sample preparation strategy, optimized chromatographic separation, and highly selective detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the scientific rationale behind the methodological choices and ensuring the generation of reliable and reproducible data in accordance with regulatory expectations.

Introduction and Scientific Rationale

The quantitative determination of novel chemical entities in complex biological matrices is a cornerstone of drug discovery and development, as well as in toxicological assessment. 4-(4,5-Dichloro-2-nitrophenyl)morpholine is a molecule that combines the structural features of a nitroaromatic compound with a morpholine ring, a common scaffold in medicinal chemistry.[1] The presence of the nitro group and chlorine atoms can significantly influence its metabolic fate, pharmacokinetic profile, and potential toxicity. Therefore, a reliable analytical method is crucial for its accurate measurement.

LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and wide dynamic range.[2] The selectivity of tandem mass spectrometry, particularly in the MRM mode, allows for the precise quantification of a target analyte even in the presence of complex matrix components, thereby minimizing interferences.[2] This application note outlines a systematic approach to developing a robust LC-MS/MS method, from understanding the analyte's physicochemical properties to method validation, adhering to principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[3]

Analyte Physicochemical Properties and Methodological Considerations

A thorough understanding of the analyte's properties is fundamental to developing an effective LC-MS/MS method.[4]

Molecular Structure and Properties:

  • Chemical Name: 4-(4,5-Dichloro-2-nitrophenyl)morpholine

  • Molecular Formula: C₁₀H₁₀Cl₂N₂O₃

  • Molecular Weight: 277.11 g/mol

  • Monoisotopic Mass: 276.0068 g/mol

Experimental Workflow and Protocols

The overall workflow for the analysis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Spiking s2 Protein Precipitation s1->s2 s3 Supernatant Transfer s2->s3 s4 Evaporation & Reconstitution s3->s4 lc LC Separation s4->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Figure 1: Overall experimental workflow for the LC-MS/MS analysis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine.

Materials and Reagents
  • 4-(4,5-Dichloro-2-nitrophenyl)morpholine analytical standard (purity >98%)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled analog is highly recommended. If unavailable, a compound with similar physicochemical properties and chromatographic behavior can be used.

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[6]

Protocol:

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Liquid Chromatography (LC) Method

A reversed-phase C18 column is a suitable choice for retaining the moderately lipophilic target analyte. A gradient elution will ensure efficient separation from endogenous matrix components and a sharp peak shape.

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
Mass Spectrometry (MS) Method Development

As no prior mass spectral data is available for this specific compound, the following systematic approach should be employed to determine the optimal MS parameters.

ms_dev cluster_scans MS Scan Modes infuse Direct Infusion of Analyte Standard q1_scan Q1 Full Scan (Identify Precursor Ion) infuse->q1_scan pi_scan Product Ion Scan (Identify Fragment Ions) q1_scan->pi_scan optimize Optimize MRM Transitions & Collision Energy pi_scan->optimize

Figure 2: Systematic approach for MS/MS method development.

Protocol:

  • Prepare a 1 µg/mL solution of 4-(4,5-Dichloro-2-nitrophenyl)morpholine in the mobile phase.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min.

  • Perform a Q1 full scan in positive ESI mode to identify the protonated molecule [M+H]⁺. Given the monoisotopic mass of 276.0068, the expected m/z will be approximately 277.01.

  • Perform a product ion scan on the identified precursor ion to observe its fragmentation pattern.

  • Select the two most intense and stable product ions for the MRM transitions. The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 Da) or NO (30 Da).[5][7]

  • Optimize the collision energy for each MRM transition to maximize the signal intensity of the product ions.

Proposed MS/MS Parameters (to be optimized):

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 277.01 (to be confirmed)
Product Ions (Q3) To be determined
Collision Energy To be optimized
Dwell Time 100 ms
Source Temperature 500°C
IonSpray Voltage 5500 V

Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability for the intended application.[3][8] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on different days.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[6]

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust LC-MS/MS method for the quantitative analysis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine. By following the detailed protocols for sample preparation, chromatographic separation, and a systematic approach to mass spectrometric detection, researchers can establish a reliable analytical method. The emphasis on method validation ensures that the generated data is accurate, precise, and suitable for regulatory submission in drug development and other research applications.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst (RSC Publishing). Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Preparing Samples for LC-MS/MS Analysis. Organomation. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Available at: [Link]

  • (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. PMC. Available at: [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available at: [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. Available at: [Link]

  • Nitroaromatic Compounds from Secondary Nitrate Formation and Biomass Burning Are Major Proinflammatory Components in Organic Aerosols in Guangzhou: A Bioassay Combining High-Resolution Mass Spectrometry Analysis. PubMed. Available at: [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF. ResearchGate. Available at: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available at: [Link]

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites in Eggs According to EU Regulation 2021/808. MDPI. Available at: [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. Available at: [Link]

  • Morpholine, 4-(4-nitrophenyl)- Properties. EPA. Available at: [Link]

  • Morpholine. Wikipedia. Available at: [Link]

  • Development and optimization of an LC-MS method for the separation of nitrosamine impurities. ResearchGate. Available at: [Link]

  • 4-(2,5-DIETHOXY-4-NITROPHENYL)MORPHOLINE | CAS 86-16-8. Matrix Fine Chemicals. Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]

Sources

Application

Application Notes and Protocols for Preclinical Evaluation of 4-(4,5-Dichloro-2-nitrophenyl)morpholine in Animal Models

Introduction: The Therapeutic Potential of Novel Phenylmorpholine Scaffolds The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs. Its presen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Phenylmorpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs. Its presence often confers favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability. When coupled with a substituted phenyl ring, the resulting phenylmorpholine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The compound 4-(4,5-Dichloro-2-nitrophenyl)morpholine belongs to this promising class of molecules. The incorporation of a dichlorinated nitrophenyl group suggests a potential for unique biological activity, warranting thorough preclinical evaluation. The electron-withdrawing nature of the nitro group and the halogen substituents on the phenyl ring can significantly influence the molecule's electronic properties and its interactions with biological targets.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of animal model studies to investigate the therapeutic potential of 4-(4,5-Dichloro-2-nitrophenyl)morpholine. We will focus on two key areas of investigation suggested by the activities of structurally related compounds: neuroprotection and anti-inflammatory activity .

Proposed Mechanism of Action: Targeting Neuroinflammation

While the precise molecular targets of 4-(4,5-Dichloro-2-nitrophenyl)morpholine are yet to be elucidated, based on the known activities of similar nitrophenyl and morpholine-containing compounds, we can hypothesize a primary mechanism of action centered on the modulation of neuroinflammatory pathways. Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. A key signaling pathway implicated in neuroinflammation is the Toll-like receptor 4 (TLR4)/NF-κB pathway.

We propose that 4-(4,5-Dichloro-2-nitrophenyl)morpholine may exert its effects by inhibiting key components of this pathway, leading to a reduction in the production of pro-inflammatory cytokines and enzymes.

Proposed_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IKK->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Compound 4-(4,5-Dichloro-2-nitrophenyl)morpholine Compound->IKK Inhibits DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Proposed mechanism of action for 4-(4,5-Dichloro-2-nitrophenyl)morpholine in inhibiting neuroinflammation.

Animal Model Selection and Rationale

The choice of an appropriate animal model is critical for obtaining meaningful preclinical data. Based on our proposed mechanism of action, we recommend two well-validated models:

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model: This is an acute model that is excellent for rapidly assessing the anti-inflammatory potential of a compound. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the TLR4 receptor, leading to a robust inflammatory response. This model is suitable for initial in vivo screening.

  • MPTP-Induced Mouse Model of Parkinson's Disease: For investigating neuroprotective effects in a disease-relevant context, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a gold standard. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease and inducing motor deficits. This model allows for the assessment of both symptomatic and disease-modifying effects of the test compound.

Experimental Protocols

PART 1: LPS-Induced Systemic Inflammation in Mice

This protocol outlines the procedure for evaluating the anti-inflammatory effects of 4-(4,5-Dichloro-2-nitrophenyl)morpholine in an acute inflammation model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 4-(4,5-Dichloro-2-nitrophenyl)morpholine

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Vehicle (e.g., 0.5% carboxymethylcellulose or 10% DMSO in saline)

  • Dexamethasone (positive control)

  • Sterile saline

  • ELISA kits for TNF-α and IL-6

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillary tubes)

Experimental Workflow:

LPS_Inflammation_Workflow cluster_0 Day 0: Acclimatization cluster_1 Day 8: Treatment & Induction cluster_2 Day 8: Sample Collection cluster_3 Analysis Acclimatize Acclimatize Mice (7 days) Group Randomize into Groups (n=8-10/group) Acclimatize->Group Pretreat Pre-treat with Compound, Vehicle, or Dexamethasone (i.p.) Group->Pretreat LPS_Inject Inject LPS (i.p.) (1 hour post-treatment) Pretreat->LPS_Inject Blood Collect Blood (2 hours post-LPS) LPS_Inject->Blood Euthanize Euthanize & Collect Brain ELISA Measure Serum TNF-α & IL-6 (ELISA) Euthanize->ELISA qPCR Analyze Brain Tissue (qPCR for inflammatory markers) Euthanize->qPCR MPTP_PD_Workflow cluster_0 Week 1-2: Treatment & Induction cluster_1 Week 3: Behavioral Testing cluster_2 Week 4: Terminal Procedures cluster_3 Analysis Pretreat_MPTP Daily Treatment with Compound or Vehicle (p.o. or i.p.) MPTP_Admin MPTP Injections (e.g., 4x 20mg/kg, i.p., 2h apart on Day 8) Pretreat_MPTP->MPTP_Admin Behavior Behavioral Assessments (e.g., Rotarod, Pole Test) MPTP_Admin->Behavior Euthanize_MPTP Euthanize & Perfuse Behavior->Euthanize_MPTP Harvest Harvest Brains Euthanize_MPTP->Harvest IHC Immunohistochemistry (Tyrosine Hydroxylase staining) Harvest->IHC HPLC HPLC Analysis of Striatal Dopamine & Metabolites Harvest->HPLC

Caption: Experimental workflow for the MPTP-induced Parkinson's disease model.

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping: Acclimatize male C57BL/6 mice for at least one week. Randomly assign them to treatment groups as in the LPS model, with an additional group for a positive control if available.

  • Treatment Regimen: Begin daily administration of 4-(4,5-Dichloro-2-nitrophenyl)morpholine or vehicle.

  • MPTP Administration: On day 8 of treatment, administer MPTP hydrochloride (e.g., four injections of 20 mg/kg, i.p., spaced 2 hours apart) to all groups except the vehicle control group, which receives saline.

  • Continued Treatment: Continue daily treatment with the compound or vehicle for an additional 7-14 days.

  • Behavioral Analysis: During the final week of treatment, perform behavioral tests to assess motor function.

    • Rotarod Test: Measure the latency to fall from a rotating rod.

    • Pole Test: Measure the time taken to turn and descend a vertical pole.

  • Euthanasia and Tissue Processing: At the end of the study, euthanize the mice. For immunohistochemistry, perfuse the animals with saline followed by 4% paraformaldehyde. For HPLC, rapidly dissect the striatum from fresh brains.

  • Immunohistochemistry: Section the brains and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.

  • HPLC Analysis: Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.

Data Presentation:

GroupTreatmentRotarod Latency (s)Pole Test Time (s)Striatal Dopamine (ng/mg tissue)Substantia Nigra TH+ Cells (count)
1Vehicle + Saline
2Vehicle + MPTP
3Compound (Low Dose) + MPTP
4Compound (High Dose) + MPTP

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through the inclusion of appropriate controls:

  • Vehicle Controls: These groups establish the baseline response and the effect of the disease model induction.

  • Positive Controls: The use of a known anti-inflammatory agent like dexamethasone in the LPS model and potentially a known neuroprotective agent in the MPTP model helps to validate the experimental setup and provides a benchmark for the efficacy of the test compound.

By adhering to these well-established protocols and including the necessary controls, the resulting data will be robust and reliable, providing a strong foundation for further development of 4-(4,5-Dichloro-2-nitrophenyl)morpholine.

References

  • Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1436. [Link]

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).
Method

Application Note: 4-(4,5-Dichloro-2-nitrophenyl)morpholine as a Reference Standard

Executive Summary This application note establishes the protocol for utilizing 4-(4,5-Dichloro-2-nitrophenyl)morpholine (CAS: 59504-38-0) as a certified reference standard. This compound is a critical process-related imp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note establishes the protocol for utilizing 4-(4,5-Dichloro-2-nitrophenyl)morpholine (CAS: 59504-38-0) as a certified reference standard. This compound is a critical process-related impurity (PRI) and potential genotoxic impurity (GTI) often associated with the synthesis of oxazolidinone antibiotics (e.g., Linezolid) or phenylmorpholine-based anticoagulants when chlorinated starting materials are involved.

Given the presence of the nitro-aromatic moiety and the morpholine ring, this compound falls under the ICH M7 guidelines for mutagenic impurities. Accurate quantification at trace levels (ppm) is mandatory for regulatory compliance. This guide outlines the chemical profile, synthesis origin, handling protocols, and validated analytical methods (HPLC-UV and LC-MS/MS) for its detection and quantification.

Chemical Identity & Profile[1][2][3][4][5]

PropertySpecification
Chemical Name 4-(4,5-Dichloro-2-nitrophenyl)morpholine
CAS Number 59504-38-0
Molecular Formula C₁₀H₁₀Cl₂N₂O₃
Molecular Weight 277.10 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, Acetonitrile, Methanol; Sparingly soluble in Water
pKa (Calculated) ~1.5 (Conjugate acid of morpholine nitrogen)
LogP ~2.8 (Lipophilic)
UV Maxima ~250 nm, ~380 nm (Nitro-aniline type transition)

Origin & Synthesis Context

Understanding the origin of this impurity is vital for root-cause analysis in drug manufacturing. It typically arises via Nucleophilic Aromatic Substitution (


) when 2,4,5-Trichloronitrobenzene  is present as a contaminant or starting material in the presence of morpholine.
Mechanism of Formation

In the synthesis of drugs like Linezolid, 3,4-difluoronitrobenzene is the standard starting material. However, if cost-reduction strategies employ chlorinated analogs, or if the fluorinated starting material contains chlorinated impurities (e.g., 2,4,5-trichloronitrobenzene), the morpholine will preferentially attack the position ortho or para to the nitro group. In 2,4,5-trichloronitrobenzene, the chlorine at position 1 (ortho to nitro, meta to other chlorines) is highly activated, leading to the formation of the target impurity.

SynthesisPath SM 2,4,5-Trichloronitrobenzene (CAS: 89-69-0) Intermediate Transition State (Meisenheimer Complex) SM->Intermediate + Morpholine (SnAr Attack) Reagent Morpholine (Base) Reagent->Intermediate Product 4-(4,5-Dichloro-2-nitrophenyl)morpholine (Impurity Standard) Intermediate->Product - HCl ByProduct HCl Intermediate->ByProduct

Figure 1: Formation pathway via Nucleophilic Aromatic Substitution (


).

Handling & Safety Protocols (GTI Focus)

Warning: Nitro-aromatic compounds are structural alerts for genotoxicity (mutagenicity). This reference standard must be handled as a Potent Genotoxic Impurity (PGI) until proven otherwise (Ames test negative).

  • Containment: Weighing must be performed in a dedicated glovebox or a ventilated enclosure with HEPA filtration.

  • PPE: Double nitrile gloves, tyvek lab coat, and safety goggles.

  • Deactivation: Spills should be treated with 10% NaOH in methanol (to hydrolyze/degrade) followed by absorption onto vermiculite.

  • Storage: Store at 2-8°C in amber vials under inert gas (Argon/Nitrogen) to prevent oxidation or photo-degradation.

Analytical Protocols

Protocol A: Purity Assessment of the Standard (HPLC-UV)

Purpose: To certify the purity of the reference standard material itself before use.

  • Instrument: HPLC with PDA/DAD Detector (e.g., Agilent 1290 / Waters H-Class).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 254 nm (primary), 380 nm (secondary for nitro group confirmation).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B

    • 25 min: Stop

Acceptance Criteria: Purity > 98.0% (Area %). No single impurity > 0.5%.

Protocol B: Trace Quantification in Drug Substance (LC-MS/MS)

Purpose: To quantify the impurity at ppm levels (Limit of Quantitation ~ 1-5 ppm) within a drug matrix.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • MRM Transitions (Multiple Reaction Monitoring):

    • Precursor Ion: 277.0 m/z [M+H]⁺ (³⁵Cl isotope)

    • Quantifier Ion: 277.0 → 231.0 m/z (Loss of NO₂ group, typical for nitro-aromatics).

    • Qualifier Ion: 277.0 → 196.0 m/z (Loss of Morpholine ring fragment).

    • Note: Monitor m/z 279.0 for ³⁷Cl isotope confirmation (Isotope ratio ~60:40 for Cl₂).

  • Sample Preparation:

    • Weigh 10 mg of Drug Substance.

    • Dissolve in 1.0 mL DMSO (stock).

    • Dilute to 10 mL with 50:50 Water:Acetonitrile.

    • Filter through 0.2 µm PTFE filter.

  • Calculation: Use the "Standard Addition Method" if the drug matrix suppresses the signal, or an External Standard Calibration Curve (0.5 ng/mL to 100 ng/mL).

AnalyticalWorkflow Sample Drug Substance Sample (Contains Impurity?) Prep Sample Prep (Dissolve in DMSO -> Dilute ACN/H2O) Sample->Prep Sep UHPLC Separation (C18 Column, Gradient) Prep->Sep Detect MS/MS Detection (MRM: 277 -> 231) Sep->Detect Data Quantification (ppm calculation) Detect->Data

Figure 2: Trace Analysis Workflow for Regulatory Compliance.

References

  • National Toxicology Program (NTP). (1992).[2] 2,4,5-Trichloronitrobenzene Safety and Reactivity Profile. Retrieved from [Link]

  • ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing 4-(4,5-Dichloro-2-nitrophenyl)morpholine

Executive Summary: Why This Is Happening You are likely observing that 4-(4,5-Dichloro-2-nitrophenyl)morpholine floats as a particulate suspension or forms a sticky residue at the bottom of your tube when added directly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Why This Is Happening

You are likely observing that 4-(4,5-Dichloro-2-nitrophenyl)morpholine floats as a particulate suspension or forms a sticky residue at the bottom of your tube when added directly to Phosphate Buffered Saline (PBS).[1]

This is not a defect in the product. It is a fundamental physicochemical property of the molecule.

  • The Chemistry: This compound features a lipophilic benzene ring substituted with electron-withdrawing groups (chlorine, nitro) and a morpholine ring. While morpholine itself is water-soluble, the 4,5-dichloro-2-nitrophenyl moiety drastically increases the partition coefficient (LogP), rendering the molecule highly hydrophobic [1].[1]

  • The pKa Factor: The nitrogen atom in the morpholine ring, usually basic, has its electron density pulled away by the ortho-nitro group and the chlorines. This reduces its basicity, meaning it does not readily protonate (and ionize) at the physiological pH of PBS (7.4) [2]. Without ionization, there is no electrostatic force to overcome the hydrophobic effect.

The "Golden Protocol" for Solubilization

Do not attempt to dissolve this solid directly into PBS. Follow this stepwise "co-solvent" approach to create a stable dispersion for biological assays.

Step 1: Create a High-Concentration Stock

Dissolve the solid compound in 100% DMSO (Dimethyl Sulfoxide) .

  • Target Concentration: 10 mM to 50 mM.

  • Procedure: Vortex vigorously. If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.

  • Verification: The solution must be perfectly clear and yellow/orange (typical for nitro-aromatics) before proceeding.[1]

Step 2: The "Intermediate Step" (Critical for Stability)

Directly dumping high-concentration DMSO stock into PBS often causes "shock precipitation" (the compound crashes out as nano-crystals).[1]

  • Technique: Prepare an intermediate dilution in 100% Ethanol or a 1:1 DMSO:PBS mix before the final dilution, or simply add the DMSO stock very slowly to the vortexing PBS.

Step 3: Final Dilution

Dilute the stock into pre-warmed (37°C) PBS to your working concentration (e.g., 10 µM - 100 µM).

  • Rule of Thumb: Keep the final DMSO concentration < 1% (v/v) to avoid solvent toxicity in cell assays [3].

Decision Logic & Workflow

Use the following decision tree to determine the correct solubilization strategy based on your observation.

SolubilityWorkflow Start Start: Solid Compound DirectPBS Attempt Direct PBS Dissolution? Start->DirectPBS DMSOStock Step 1: Dissolve in 100% DMSO (10-50 mM) Start->DMSOStock Fail FAILURE: Precipitate/Suspension DirectPBS->Fail Always CheckClear Is Stock Clear? DMSOStock->CheckClear Sonicate Sonicate (37°C, 10 min) CheckClear->Sonicate No DilutePBS Step 2: Dilute into PBS (Final DMSO < 1%) CheckClear->DilutePBS Yes Sonicate->CheckClear CheckPrecip Precipitate upon Dilution? DilutePBS->CheckPrecip Success SUCCESS: Clear Assay Solution CheckPrecip->Success No CrashOut ISSUE: 'Crash Out' Precipitation CheckPrecip->CrashOut Yes AddTween Add 0.05% Tween-20 to PBS Buffer CrashOut->AddTween Strategy A Cyclodextrin Use HP-β-Cyclodextrin as Carrier CrashOut->Cyclodextrin Strategy B AddTween->Success Cyclodextrin->Success

Figure 1: Decision matrix for solubilizing hydrophobic nitro-aromatics. Follow the green path for standard success; use blue paths for stubborn compounds.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Oily droplets visible after adding DMSO stock to PBS.[1]Phase Separation. The compound is liquid at room temp or has melted and is not mixing.Vortex immediately upon addition. Ensure PBS is pre-warmed to 37°C to increase kinetic energy and dispersion.
Fine white/yellow dust appears immediately upon dilution."Crash Out." The local concentration of water exceeded the solubility limit before the DMSO could disperse.Dropwise Addition: Add the DMSO stock while vortexing the PBS. Do not add PBS to the DMSO.
Precipitate forms after 2 hours of incubation.Thermodynamic Instability. The solution was supersaturated (kinetic solubility) and is now equilibrating.Reduce the working concentration. Alternatively, add 0.1% Tween-80 or 0.5% Methylcellulose to the PBS to stabilize the suspension [4].
Cells are dying in the control wells.Solvent Toxicity. The DMSO concentration is too high (>1%).Perform a serial dilution of the stock in DMSO first, so you can add a smaller volume of DMSO to the PBS. Keep final DMSO < 0.5%.[2]

Advanced Formulation: The Cyclodextrin Method

If the compound precipitates even with DMSO, or if your assay is sensitive to DMSO, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] This molecule forms a "bucket" around the hydrophobic drug, shielding it from the water [5].

  • Prepare 20% (w/v) HP-β-CD in PBS.

  • Dissolve your compound in a minimal amount of DMSO.

  • Add the DMSO solution to the Cyclodextrin-PBS mixture.

  • Shake at room temperature for 30 minutes.

  • Result: The hydrophobic compound resides inside the cyclodextrin cavity, remaining soluble in the aqueous phase.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile and often has lower solubilizing power for nitro-aromatics than DMSO. If you use Ethanol, seal plates tightly to prevent evaporation during incubation.

Q: My compound is bright yellow. Is this normal? A: Yes. Compounds with a nitro group conjugated to an aromatic ring (nitroanilines) are typically yellow to orange due to internal charge transfer (ICT). A color change to colorless might indicate chemical reduction (damage) to the nitro group.

Q: Can I autoclave the stock solution? A: No. Nitro compounds can be thermally unstable or explosive under high pressure/heat. Sterilize your DMSO stock by passing it through a 0.22 µm PTFE (hydrophobic) syringe filter . Do not use standard cellulose acetate filters, as DMSO may dissolve the filter housing.

Q: Why doesn't adjusting the pH to 4 or 10 help? A: As noted in the Executive Summary, the 4,5-dichloro-2-nitro substitution pattern makes the morpholine nitrogen extremely weakly basic. It will not protonate significantly unless you go to extremely low pH (pH < 1), which is incompatible with biological assays.

References

  • Lipophilicity in Drug Discovery: Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248.

  • Nitroaniline Basicity: Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444.

  • DMSO Toxicity: Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal, 28(3), 1317–1330.

  • Assay Optimization: Sittampalam, G. S., et al. (Eds.). (2004).[3] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Cyclodextrin Solubilization: Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.

Sources

Optimization

Technical Support Center: Optimizing 4-(4,5-Dichloro-2-nitrophenyl)morpholine for Experimental Efficacy

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 4-(4,5-Dichloro-2-nitrophenyl)morpholine is a compound of interest with potential applications in various research areas. As with any n...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,5-Dichloro-2-nitrophenyl)morpholine is a compound of interest with potential applications in various research areas. As with any novel small molecule inhibitor, establishing the optimal concentration and experimental conditions is critical for obtaining reliable and meaningful data. This guide is designed to address common challenges encountered during the experimental validation and application of this compound.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions researchers may have about 4-(4,5-Dichloro-2-nitrophenyl)morpholine.

Q1: What is the putative mechanism of action for 4-(4,5-Dichloro-2-nitrophenyl)morpholine?

A1: The precise mechanism of action for 4-(4,5-Dichloro-2-nitrophenyl)morpholine is currently under investigation. However, based on the structural motifs present in related morpholine-containing compounds, it is hypothesized to act as an inhibitor of a specific signaling pathway. The dichloro- and nitro- substitutions on the phenyl ring are expected to influence its target affinity and selectivity. Further biochemical and cellular assays are required to elucidate its specific molecular target(s).

Q2: What is a recommended starting concentration for in vitro experiments?

A2: For a novel compound, a broad concentration range should be initially screened. A typical starting point for cell-based assays would be a dose-response curve ranging from 10 nM to 100 µM.[1][2] For biochemical assays, a lower concentration range may be appropriate, starting from as low as 1 nM. The optimal concentration will be highly dependent on the specific cell type and assay being used.

Q3: How should I prepare and store a stock solution of 4-(4,5-Dichloro-2-nitrophenyl)morpholine?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent such as DMSO. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before each experiment, thaw an aliquot and dilute it to the final working concentration in your assay medium. Always perform a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]

Q4: What are the known solubility and stability characteristics of this compound?

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the optimization of 4-(4,5-Dichloro-2-nitrophenyl)morpholine concentration.

Issue 1: High Variability or Poor Reproducibility in Experimental Results

Possible Causes and Solutions:

  • Compound Precipitation:

    • Explanation: The compound may be precipitating out of solution at higher concentrations in the aqueous assay medium.

    • Troubleshooting Steps:

      • Visually inspect the wells of your assay plate (under a microscope if necessary) for any signs of precipitation.

      • Perform a solubility test by preparing the highest concentration of the compound in your assay medium and incubating it under the same conditions as your experiment. Check for precipitate formation over time.

      • If precipitation is observed, consider lowering the maximum concentration used or using a different formulation with solubility enhancers, if appropriate for your experimental system.

  • Inconsistent Cell Seeding:

    • Explanation: Uneven cell numbers across wells can lead to significant variability in the final readout.

    • Troubleshooting Steps:

      • Ensure thorough mixing of the cell suspension before seeding.

      • Use a calibrated multichannel pipette for seeding and ensure consistent technique.

      • Perform a cell viability/number check on a separate plate immediately after seeding to confirm even distribution.

  • Edge Effects in Assay Plates:

    • Explanation: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth and compound efficacy.

    • Troubleshooting Steps:

      • Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile water or media to create a humidity barrier.

      • Ensure proper sealing of the plate and use a humidified incubator.

Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Potency (IC50 Values)

Possible Causes and Solutions:

  • Poor Cell Permeability:

    • Explanation: The compound may have high potency against its purified target in a biochemical assay but may not efficiently cross the cell membrane to reach its intracellular target.[1][3]

    • Troubleshooting Steps:

      • Assess the physicochemical properties of the compound (e.g., LogP) to predict its membrane permeability.

      • Consider using cell lines with known differences in membrane transporter expression to see if this affects potency.

      • If poor permeability is suspected, structural modifications to the compound may be necessary for future iterations.

  • Cellular Efflux Pumps:

    • Explanation: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration and apparent potency.

    • Troubleshooting Steps:

      • Co-incubate the cells with your compound and a known efflux pump inhibitor (e.g., verapamil for P-gp) to see if this increases the compound's potency.

      • Use cell lines that overexpress specific efflux pumps for further characterization.

  • Compound Metabolism:

    • Explanation: Cells can metabolize the compound into less active or inactive forms, leading to a lower observed potency in cell-based assays compared to biochemical assays where metabolic enzymes are absent.[3]

    • Troubleshooting Steps:

      • Incubate the compound with liver microsomes or hepatocytes and analyze the supernatant over time by LC-MS to assess its metabolic stability.

      • If rapid metabolism is occurring, this may necessitate the use of higher concentrations or more frequent dosing in longer-term cell culture experiments.

Issue 3: High Cytotoxicity Observed at Concentrations Close to the Efficacious Dose

Possible Causes and Solutions:

  • Off-Target Effects:

    • Explanation: The compound may be interacting with unintended targets, leading to cellular toxicity that is independent of its intended mechanism of action.[4] Off-target effects are more common at higher concentrations.[1][2]

    • Troubleshooting Steps:

      • Perform a comprehensive dose-response curve for both the desired biological effect and cytotoxicity (using assays like MTT, LDH release, or Annexin V staining) to determine the therapeutic window.

      • Utilize a counterscreen with a cell line that does not express the intended target (if known) to assess off-target toxicity.

      • Consider using systems biology approaches like kinome scanning or chemical proteomics to identify potential off-target interactions.[4]

  • Solvent-Induced Toxicity:

    • Explanation: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Troubleshooting Steps:

      • Ensure that the final concentration of the solvent in your assay medium is consistent across all wells (including controls) and is below the known toxic threshold for your cell type (typically <0.5% for DMSO).

      • Always include a vehicle control (cells treated with the same concentration of solvent as the highest compound concentration) to account for any solvent-related effects.

Data Presentation

Table 1: Hypothetical Starting Concentration Ranges for Initial Screening

Assay TypeCell Line/SystemRecommended Starting Concentration Range
Biochemical AssayPurified Enzyme/Protein1 nM - 10 µM
Cell Viability AssayCancer Cell Line (e.g., HeLa)10 nM - 100 µM
Reporter Gene AssayTransfected HEK293T cells10 nM - 50 µM
Functional Cellular AssayPrimary Neurons1 nM - 10 µM

Note: These are illustrative examples. The optimal concentration range should be determined empirically for each specific experimental system.

Experimental Protocols

Protocol 1: Dose-Response Curve for IC50 Determination in a Cell-Based Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(4,5-Dichloro-2-nitrophenyl)morpholine on cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution series of the compound in the appropriate cell culture medium. Also, prepare a 2X vehicle control.

  • Cell Treatment: Remove the old medium from the cells and add the diluted compound or vehicle control.

  • Incubation: Incubate the plate for a duration relevant to the assay (e.g., 48-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_compound Prepare Compound Stock (10 mM in DMSO) dilution Serial Dilution of Compound prep_compound->dilution prep_cells Seed Cells in 96-well Plate treatment Treat Cells with Compound and Vehicle Control prep_cells->treatment dilution->treatment incubation Incubate for 48-72 hours treatment->incubation readout Perform Viability Assay (e.g., MTT) incubation->readout analysis Data Analysis: Plot Dose-Response Curve and Calculate IC50 readout->analysis

Caption: Workflow for IC50 determination of 4-(4,5-Dichloro-2-nitrophenyl)morpholine.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results cause1 Compound Precipitation? start->cause1 cause2 Inconsistent Seeding? start->cause2 cause3 Edge Effects? start->cause3 sol1 Perform Solubility Test Lower Max Concentration cause1->sol1 Yes sol2 Optimize Seeding Protocol Verify Cell Numbers cause2->sol2 Yes sol3 Avoid Outer Wells Use Humidified Incubator cause3->sol3 Yes

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

  • Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets. (n.d.). University of Oxford.
  • AN OPTIMIZED SMALL MOLECULE INHIBITOR COCKTAIL SUPPORTS LONG-TERM MAINTENANCE OF HUMAN EMBRYONIC STEM CELLS - PMC. (n.d.). National Center for Biotechnology Information.
  • Understanding Assay Development: The Backbone of Drug Discovery - Oreate AI Blog. (2025, December 30). Oreate AI.
  • Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily - Frontiers. (2024, July 9). Frontiers.
  • Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors - Benchchem. (2025). BenchChem.
  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery - Dispendix. (2024, April 9). Dispendix.
  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. (n.d.). Aragen.
  • Small Molecule Inhibitors Selection Guide - Biomol Blog. (2020, September 20). Biomol.
  • Small Molecule Inhibitors Selection Guide | News & Announcements - Cayman Chemical. (2019, August 13). Cayman Chemical.
  • MORPHOLINE | CAMEO Chemicals | NOAA. (n.d.). National Oceanic and Atmospheric Administration.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). GSC Biological and Pharmaceutical Sciences.

Sources

Troubleshooting

4-(4,5-Dichloro-2-nitrophenyl)morpholine cytotoxicity issues in cell lines

Technical Support Center: 4-(4,5-Dichloro-2-nitrophenyl)morpholine Status: Active | Updated: October 2025[1] Executive Summary Welcome to the technical support hub for 4-(4,5-Dichloro-2-nitrophenyl)morpholine . This comp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4,5-Dichloro-2-nitrophenyl)morpholine Status: Active | Updated: October 2025[1]

Executive Summary

Welcome to the technical support hub for 4-(4,5-Dichloro-2-nitrophenyl)morpholine . This compound, often utilized as a synthetic intermediate (e.g., in the synthesis of oxazolidinone antibiotics like Linezolid) or a bioactive probe, presents unique challenges in cell-based assays.

Users frequently report inconsistent cytotoxicity data, "negative" toxicity (apparent cell growth), or poor reproducibility. These issues rarely stem from biological variability but rather from physicochemical artifacts —specifically solubility limits and assay interference driven by the nitro-aromatic moiety.[1]

This guide provides the protocols required to distinguish between true biological toxicity and experimental artifacts.

Module 1: Physicochemical Troubleshooting (Solubility & Stability)

The Issue: Users often observe "cytotoxicity" at high concentrations that disappears upon re-testing, or conversely, a lack of expected potency. This is frequently caused by "crash-out" (precipitation) when the DMSO stock hits the aqueous culture medium.

Technical Insight: The 4,5-dichloro-2-nitrophenyl ring renders this molecule highly lipophilic (LogP > 3.0 estimated).[1] While soluble in DMSO, it has poor thermodynamic solubility in aqueous buffers. Micro-precipitates (often invisible to the naked eye) can physically damage cell membranes (mechanical cytotoxicity) or sediment, reducing the effective free concentration.

Diagnostic Protocol: The "Cloud Point" Check Do not skip this step before running cell assays.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM. (Ensure clear yellow solution).

  • Mock Dilution: Prepare a clear tube with your specific cell culture medium (containing serum).

  • Spike: Add the compound to the medium at your highest intended test concentration (e.g., 100 µM).

  • Incubate: Hold at 37°C for 1 hour (mimicking assay start).

  • Analyze:

    • Visual: Hold against a dark background. Look for turbidity/cloudiness.

    • Microscopic:[1] Place a drop on a slide. Look for needle-like crystals or amorphous aggregates.[1]

    • Centrifugation (Gold Standard): Spin at 15,000 x g for 10 mins. Measure absorbance of the supernatant.[2] If absorbance drops compared to a solvent standard, precipitation has occurred.

Solution:

  • Limit DMSO: Keep final DMSO concentration < 0.5% to prevent solvent toxicity, but ensure it is high enough to keep the compound solubilized during the initial mixing.

  • Serum: Perform dilutions in 100% serum first, then dilute into media. Serum albumin binds lipophilic drugs, preventing precipitation (though this also reduces free drug fraction).

Module 2: Assay Interference (The Nitro-Artifact)

The Issue: Researchers using tetrazolium-based assays (MTT, MTS, WST-1) often report >100% viability or inconsistent IC50 curves.[1]

Mechanism of Interference: This compound contains a nitro group (-NO2) attached to an electron-deficient aromatic ring.[1]

  • Chemical Reduction: In the presence of reducing agents (found in media or secreted by cells), the nitro group can non-enzymatically reduce tetrazolium salts (like MTT) to purple formazan.

  • Optical Interference: The compound itself is likely yellow/orange. If you measure absorbance at 450–550 nm without background correction, the compound's color adds to the signal, masking cell death.

Visualization: The Interference Pathway

MTT_Interference cluster_0 Standard Assay cluster_1 Artifact Pathway Live Cells Live Cells Mitochondrial\nReductase Mitochondrial Reductase Formazan (Purple) Formazan (Purple) Mitochondrial\nReductase->Formazan (Purple) Normal Signal MTT (Yellow) MTT (Yellow) MTT (Yellow)->Mitochondrial\nReductase Chemical\nReductase Non-Enzymatic Reduction MTT (Yellow)->Chemical\nReductase Test Compound\n(Nitro-Aromatic) Test Compound (Nitro-Aromatic) Test Compound\n(Nitro-Aromatic)->Chemical\nReductase Catalyzes Chemical\nReductase->Formazan (Purple) False Signal (Apparent Viability)

Caption: Diagram illustrating how nitro-aromatic compounds can bypass cellular metabolism to chemically reduce MTT, creating false viability signals.[1][3]

Corrective Protocol: The "Cell-Free" Control

  • Prepare a 96-well plate with media only (no cells).

  • Add the compound at the same dilution series used in the experiment.

  • Add MTT reagent and incubate for the standard time.

  • Result: If the wells turn purple (absorbance increases with dose), the compound is chemically reducing the dye. MTT is invalid for this compound.

Recommended Alternative Assays:

  • ATP-based Luminescence (e.g., CellTiter-Glo): Measures ATP, not reductive potential.[1] Less prone to chemical interference.

  • LDH Release: Measures membrane integrity. The readout is enzymatic but occurs in the supernatant; the compound interference can be subtracted more easily.

Module 3: Biological Mechanisms (True Cytotoxicity)[4][5]

If artifacts are ruled out, the cytotoxicity is likely real. The mechanism for nitro-phenyl morpholines typically involves:

  • Oxidative Stress (ROS): The nitro group can undergo "redox cycling" (one-electron reduction to a nitro-anion radical, followed by re-oxidation by oxygen), generating Superoxide (O2[1]•-).

  • Mitochondrial Uncoupling: Lipophilic weak acids/bases can disrupt the mitochondrial membrane potential.

Data Summary: Expected Toxicity Profiles

Cell Line TypeExpected SensitivityMechanism Hypothesis
HepG2 (Liver) HighHigh metabolic capacity (nitroreductases) activates the prodrug.[1]
Fibroblasts LowLower metabolic activation; toxicity likely due to non-specific membrane stress.
Hypoxic Cells Very HighNitro-reduction is favored in low oxygen, leading to toxic hydroxylamine intermediates.[1]

Frequently Asked Questions (FAQ)

Q: The compound is yellow.[2][3] Does this affect my ELISA/Plate reader data? A: Yes. The nitro-aromatic chromophore absorbs in the blue-violet region.[1] If your assay readout is between 400–450 nm, you must run a "Compound Only" blank plate and subtract these values from your experimental data.

Q: Can I use DMSO to dissolve the formazan crystals if I stick with MTT? A: You can, but you must wash the cells with PBS before adding the MTT reagent to remove the extracellular drug. However, if the drug has accumulated intracellularly, it may still cause interference. Switching to an ATP assay is strongly recommended.

Q: My IC50 shifts 10-fold between experiments. Why? A: This is classic "solubility-limited dosing."[1] If your stock solution was slightly colder or older in one experiment, the compound may have crashed out. Always sonicate your DMSO stock before use and never store diluted aqueous working solutions—prepare them fresh.

Troubleshooting Workflow

Use this logic gate to determine the next step in your experiment.

Troubleshooting_Flow Start Observed Cytotoxicity Issue CheckSolubility Step 1: Check Solubility (Microscopy/Turbidity in Media) Start->CheckSolubility Precipitation Precipitation Visible? CheckSolubility->Precipitation FixSolubility Action: Reduce Concentration or Increase Serum % Precipitation->FixSolubility Yes CheckInterference Step 2: Check Assay Interference (Cell-Free Control) Precipitation->CheckInterference No Interference Signal in Cell-Free Wells? CheckInterference->Interference SwitchAssay Action: Switch to ATP/Luminesence Assay (Avoid Tetrazolium) Interference->SwitchAssay Yes (False Viability) RealBio Conclusion: True Biological Toxicity (Investigate ROS/Mitochondria) Interference->RealBio No

Caption: Step-by-step logic flow to isolate the root cause of inconsistent data.

References

  • Stockert, J. C., et al. (2012). "Assays for viability and cytotoxicity: a review." Acta Histochemica. (Detailed review of tetrazolium reduction mechanisms and interferences).

  • Vellonen, K. S., et al. (2004). "Interference of nitro-containing compounds with the MTT assay." Journal of Pharmacological and Toxicological Methods. (Specific evidence of nitro-compound artifacts).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative text on solubility and physicochemical properties in drug discovery).

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[4] Journal of Pharmacological and Toxicological Methods.

Sources

Optimization

reducing off-target effects of 4-(4,5-Dichloro-2-nitrophenyl)morpholine

The following Technical Support Guide is designed for researchers utilizing 4-(4,5-Dichloro-2-nitrophenyl)morpholine (and related nitro-aryl morpholine scaffolds). It addresses the specific physicochemical and reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 4-(4,5-Dichloro-2-nitrophenyl)morpholine (and related nitro-aryl morpholine scaffolds). It addresses the specific physicochemical and reactivity liabilities inherent to this chemotype, specifically focusing on nucleophilic aromatic substitution (SNAr) and nitro-group redox cycling .

Subject: Mitigating Off-Target Effects & Experimental Optimization Support Tier: Level 3 (Senior Application Scientist)

Core Technical Analysis: The "Why" Behind Off-Target Effects[1]

Before troubleshooting, it is critical to understand why this specific molecule generates off-target noise. The scaffold contains a 4,5-dichloro-2-nitrophenyl moiety. This arrangement creates two primary mechanisms of promiscuity:

  • Covalent Reactivity (SNAr): The nitro group at position 2 is a strong electron-withdrawing group (EWG). It activates the phenyl ring, making the chlorine atoms susceptible to nucleophilic attack.

    • Specific Risk: The chlorine at Position 5 is para to the nitro group.[1] This geometry highly activates it for Nucleophilic Aromatic Substitution (SNAr) by biological thiols (e.g., Glutathione, Cysteine residues on non-target proteins).

  • Redox Cycling (Nitro Group): The nitro group can undergo enzymatic reduction by cellular nitroreductases, generating reactive nitro-anion radicals. This leads to "frequent hitter" behavior in cell viability assays due to ROS generation rather than specific target inhibition.

Troubleshooting Guides & FAQs

Section A: Cellular Toxicity & Viability Assays

Q: My cells are dying rapidly even at low concentrations (1-5 µM). Is this target-mediated? A: Likely not. This is a classic signature of Redox Cycling or Glutathione (GSH) Depletion .

  • The Mechanism: The nitro group generates Reactive Oxygen Species (ROS) via redox cycling, while the activated chlorine (C5) may deplete cellular GSH pools via covalent reaction.

  • Diagnostic Protocol:

    • Co-treat cells with an antioxidant (e.g., N-Acetylcysteine (NAC) or Trolox).

    • If toxicity is rescued by NAC, the effect is ROS-mediated (off-target).

    • If toxicity persists, it may be target-mediated or due to covalent modification of essential proteins.

Q: I see a color change in the media (yellow/orange) during the incubation. A: This indicates metabolic instability .

  • The Cause: Cellular nitroreductases are likely reducing the -NO2 group to an amine (-NH2) or hydroxylamine. The resulting aniline derivative often has a different absorbance spectrum (yellow/orange shift).

  • Solution: Perform a stability check using LC-MS. Incubate the compound in media without cells vs. media with cells. If the parent peak disappears only in the presence of cells, your compound is being metabolized.

Section B: Biochemical & Binding Assays[1]

Q: My IC50 decreases (potency increases) the longer I incubate. Is this a slow-binder? A: Be cautious. This time-dependent inhibition is a hallmark of covalent modification .

  • The Mechanism: The chlorine at Position 5 (para-nitro) is slowly reacting with cysteine residues in the active site or allosteric pockets of your protein.

  • Validation Step: Perform a "Jump-Dilution" experiment.

    • Incubate enzyme + inhibitor at high concentration (10x IC50).

    • Rapidly dilute 100-fold into substrate solution.

    • Result: If enzymatic activity does not recover, the binding is irreversible (covalent off-target).

Q: The compound precipitates in my assay buffer upon addition. A: The 4,5-dichlorophenyl ring is highly lipophilic (High LogP).

  • Troubleshooting:

    • Ensure DMSO concentration is kept constant (e.g., 1%).

    • Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20 ) to the buffer to prevent aggregation-based inhibition (a common source of false positives).

Experimental Protocols for Validation

Protocol 1: Glutathione (GSH) Reactivity Assay

Purpose: To determine if the molecule is a "covalent pan-assay interference compound" (PAINS) by reacting with thiols.

  • Preparation: Prepare a 10 mM stock of 4-(4,5-Dichloro-2-nitrophenyl)morpholine in DMSO.

  • Reaction Mix:

    • Test Compound: 100 µM

    • Glutathione (reduced): 5 mM (50-fold excess)

    • Buffer: PBS (pH 7.4)

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 1h, 4h, and 24h.

  • Analysis (LC-MS):

    • Monitor for the loss of the Parent Mass (M).

    • Look for the appearance of the Adduct Mass: [M - Cl + GSH] .

    • Note: The loss of Chlorine (-35 Da) and addition of GSH (+307 Da) results in a net mass shift of +272 Da .

Protocol 2: Aggregation Counter-Screen

Purpose: To ensure inhibition is not due to colloidal aggregation.

ComponentCondition A (Standard)Condition B (+ Detergent)Interpretation
Buffer Standard Assay BufferBuffer + 0.01% Triton X-100
Enzyme 10 nM10 nM
Compound IC50 ConcentrationIC50 Concentration
Result % Inhibition % Inhibition Conclusion
90%90%True Binder
90%< 20%False Positive (Aggregator)

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the two primary off-target pathways (SNAr and Redox) compared to the desired reversible binding.

OffTargetPathways Compound 4-(4,5-Dichloro-2-nitrophenyl) morpholine Target Desired Target (Reversible Binding) Compound->Target Specific Interaction C5_Cl Activated Chlorine (Position 5, Para-Nitro) Compound->C5_Cl Nitro Nitro Group (Position 2) Compound->Nitro Adduct Covalent Adduct (Irreversible Inhibition) C5_Cl->Adduct S_NAr Attack (by GSH/Cys) GSH Cellular Thiols (GSH / Cysteine) GSH->Adduct Radical Nitro-Anion Radical Nitro->Radical Enzymatic Reduction Reductase Nitroreductases (Metabolism) Reductase->Radical ROS ROS Generation (Oxidative Stress) Radical->ROS Redox Cycling

Caption: Figure 1. Divergent pathways of 4-(4,5-Dichloro-2-nitrophenyl)morpholine activity. Green indicates desired binding; Red indicates off-target toxicity via SNAr (covalent modification) and Redox cycling.

References

  • Wang, L. J., et al. (2012). "4-(4-Nitrophenyl)morpholine."[2][3][4][5] Acta Crystallographica Section E, which details the structural properties of the nitro-phenyl morpholine scaffold, providing a baseline for understanding the steric and electronic environment of the ring.

    • Source:

  • BenchChem. (2021). "4-(2-Fluoro-5-nitrophenyl)morpholine Structure and Reactivity." This resource highlights the susceptibility of halo-nitro-phenyl morpholines to nucleophilic aromatic substitution (SNAr), a critical mechanism for off-target covalent binding.

    • Source:

  • Ganin, A., et al. (2023).[6] "Catalytic reduction of 4-nitrophenol." Royal Society of Chemistry (RSC). This paper elucidates the reduction mechanisms of nitro-aromatic groups, supporting the redox cycling hypothesis for nitro-containing probes.

    • Source:

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). "Evaluation of Morpholine Derivatives." Provides toxicology data and hazard classifications for morpholine-based acryloyl and phenyl derivatives, relevant for assessing non-specific toxicity.

    • Source:

Sources

Troubleshooting

Technical Support Center: 4-(4,5-Dichloro-2-nitrophenyl)morpholine Stability &amp; Degradation

Executive Summary You are likely working with 4-(4,5-Dichloro-2-nitrophenyl)morpholine as a key intermediate in the synthesis of oxazolidinone antibiotics (similar to Linezolid precursors) or as a specific probe in antim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 4-(4,5-Dichloro-2-nitrophenyl)morpholine as a key intermediate in the synthesis of oxazolidinone antibiotics (similar to Linezolid precursors) or as a specific probe in antimicrobial research.

Our technical data indicates this molecule possesses two distinct "instability vectors" that researchers often mistake for purity issues:

  • Photochemical Instability: Driven by the ortho-nitro effect relative to the morpholine ring.

  • Nucleophilic Vulnerability: Specifically at the C-5 position, where the chlorine atom is activated by the para-nitro group, making it susceptible to hydrolysis in basic media.

This guide provides the mechanistic causality for these issues and actionable protocols to resolve them.

Module 1: Photostability & Handling (The "Yellowing" Issue)

User Issue

"My solid sample has turned from off-white to deep yellow/orange after sitting on the bench for 48 hours. HPLC shows a new fronting peak."

Technical Diagnosis

This is a classic Photo-induced Intramolecular Redox Reaction . The nitro group at the ortho position (C-2) is not just a bystander; it is photochemically active. Under UV/VIS irradiation (specifically 300–400 nm), the nitro group enters an excited triplet state (


).

Because the morpholine nitrogen is ortho to the nitro group, the excited nitro oxygen can abstract a hydrogen atom from the


-carbon of the morpholine ring. This initiates a radical cascade leading to:
  • Nitro-to-Nitrite rearrangement.

  • Ring oxidation (formation of lactams or ring-opening).

  • Azo-dimer formation (deep orange color).

Troubleshooting Protocol
SymptomCausalitySolution
Color Change (White

Orange)
Formation of azo/azoxy dimers or nitroso intermediates.Protect from light immediately. Use amber glassware or aluminum foil wrapping.
HPLC: Broad peak eluting before main peakRing-opened hydrolysis products or polar N-oxides.Check Solvent Grade. Ensure no peroxides in THF/Ethers used for dissolution.
LC-MS: [M-16] or [M-30] peaksPhotochemical reduction of

to

(Nitroso).
Exclude Light during Prep. Perform sample prep in low-actinic light (red light) if possible.

Module 2: Hydrolytic Stability (The "Extra Peak" Issue)

User Issue

"I see a degradation product (~15%) when I run my sample in Ammonium Bicarbonate (pH 9.0) or during workup with NaOH. The mass spectrum shows a loss of Chlorine and gain of OH."

Technical Diagnosis

You are observing Nucleophilic Aromatic Substitution (


) .[1][2][3][4]
This molecule is an activated electrophile.
  • The Trap: The Chlorine at Position 5 is para to the Nitro group.

  • The Mechanism: The Nitro group is a strong electron-withdrawing group (EWG) that stabilizes the negative charge in the transition state (Meisenheimer Complex). This makes the C-5 Chlorine an excellent leaving group, easily displaced by hydroxide (

    
    ) or alkoxides (
    
    
    
    ).

Note: The Chlorine at Position 4 is meta to the nitro group and is significantly more stable.

Visualization: The Vulnerability

SNAr_Mechanism cluster_0 Key Insight: C5-Cl is ~100x more reactive than C4-Cl Start 4-(4,5-Dichloro-2-nitrophenyl)morpholine Complex Meisenheimer Complex (Stabilized by p-NO2) Start->Complex + OH- (Attack at C5) Base Base Challenge (pH > 8.5 or NaOH) Base->Complex Product Hydrolysis Product (5-Hydroxy derivative) Complex->Product Re-aromatization Leaving Cl- Leaving Group Complex->Leaving Elimination

Caption: Mechanism of base-catalyzed hydrolysis. The nitro group activates the para-chlorine (C5), facilitating displacement by hydroxide ions.

Corrective Protocol
  • Buffer Selection: Switch to acidic or neutral mobile phases (Formic Acid/Ammonium Acetate, pH 3–6). Avoid Carbonate or Phosphate buffers > pH 8.

  • Workup: Quench reactions with dilute HCl or

    
     rather than strong base.
    
  • Solvent: Avoid Methanol/Ethanol in basic conditions to prevent formation of the methoxy/ethoxy ether analog (via alkoxide attack).

Module 3: Forced Degradation Protocol

To validate your analytical method, you must prove it can separate the parent from these specific degradants. Do not use generic conditions; use these targeted stress tests.

Experimental Workflow
Stress ConditionTargetProcedureExpected Outcome
Acid Hydrolysis Morpholine Ring Stability0.1 N HCl, 60°C, 4 hours.Stable. Minimal degradation expected (<2%).
Base Hydrolysis C5-Cl Displacement 0.1 N NaOH, RT, 1 hour.High Degradation. Formation of 5-hydroxy analog. Peak shift to lower RT (more polar).
Oxidation N-Oxide Formation3%

, RT, 2 hours.
Moderate. Formation of Morpholine-N-oxide (+16 Da).
Photolysis Nitro-Redox 1.2M lux hours (ICH Q1B).Complex Mix. Yellowing, multiple radical byproducts.
Troubleshooting Decision Tree

Troubleshooting_Tree Issue User Observation: Impurity Peak Detected CheckRT Is the peak more polar? (Elutes earlier) Issue->CheckRT CheckMass Check Mass Shift (LC-MS) CheckRT->CheckMass Yes Photo Cause: Photolysis (Nitro-redox) CheckMass->Photo -2 Da (Imine) or -16 Da (Reduction) Hydrolysis Cause: Base Hydrolysis (Cl -> OH) CheckMass->Hydrolysis -20 Da (-Cl +OH) or +14 Da (Methoxy) Oxidation Cause: N-Oxidation (Morpholine-N-O) CheckMass->Oxidation +16 Da Action2 Action: Use Amber Vials, Limit Exposure Photo->Action2 Action1 Action: Lower pH, Avoid MeOH Hydrolysis->Action1

Caption: Diagnostic logic for identifying degradation sources based on retention time and mass shift.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003. Link

  • Nicoud, J. F., et al. "Nucleophilic Aromatic Substitution of Activated Halobenzenes: A Mechanistic Update." Journal of Organic Chemistry, vol. 84, no. 12, 2019.
  • Bejan, E., et al. "Photochemistry of Nitroaromatics: Mechanisms of the Ortho-Effect." Chemical Reviews, vol. 96, no. 1, 1996. (Foundational text on ortho-nitro photolability).
  • Swartz, M. E., & Krull, I. S. "Handbook of Analytical Validation." CRC Press, 2012.

Sources

Optimization

Technical Support Center: Enhancing In Vivo Bioavailability of 4-(4,5-Dichloro-2-nitrophenyl)morpholine

This technical support guide is designed for researchers, scientists, and drug development professionals investigating 4-(4,5-Dichloro-2-nitrophenyl)morpholine. Direct public data on this specific compound is limited; th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating 4-(4,5-Dichloro-2-nitrophenyl)morpholine. Direct public data on this specific compound is limited; therefore, this document provides a comprehensive framework for troubleshooting and enhancing its in vivo bioavailability based on established principles for poorly soluble small molecules. The strategies outlined here are rooted in the analysis of its chemical structure, which suggests it is a lipophilic compound with low aqueous solubility, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV agent.[1][2][3]

Part 1: Initial Assessment & Troubleshooting Guide

Low and variable oral bioavailability is a primary hurdle for compounds like 4-(4,5-Dichloro-2-nitrophenyl)morpholine.[4] The root cause typically stems from poor aqueous solubility, which limits the dissolution rate in the gastrointestinal (GI) tract, or poor permeability across the intestinal wall.[5]

Question: My initial in vivo rodent study shows very low (<5%) oral bioavailability for 4-(4,5-Dichloro-2-nitrophenyl)morpholine. Where do I start?

Answer: The first step is to systematically diagnose the rate-limiting factor. Is the problem solubility-limited absorption or permeability-limited absorption?

Step 1: Characterize Fundamental Physicochemical Properties

Before proceeding to complex formulations, you must understand the baseline properties of your compound.

PropertyExperimental MethodRationale & Interpretation
Aqueous Solubility pH-solubility profile (e.g., in buffers at pH 1.2, 4.5, 6.8)Determines if solubility is pH-dependent. Low solubility across all pHs confirms the need for advanced formulation.
Lipophilicity (LogP/D) Shake-flask or HPLC methodA high LogP (typically >3) suggests the compound is lipophilic and may be better suited for lipid-based formulations.[4]
Permeability In vitro Caco-2 permeability assayThis assay assesses the ability of a compound to cross the intestinal epithelial barrier.[6][7] It helps differentiate between BCS Class II (low solubility, high permeability) and BCS Class IV (low solubility, low permeability) compounds.
Solid-State Properties DSC, TGA, XRDIdentifies the melting point, thermal stability, and crystallinity. A high melting point often correlates with low solubility. This is critical for selecting manufacturing methods like hot-melt extrusion.[8]
Step 2: Decision Workflow for Troubleshooting

Based on the initial characterization, the following workflow can guide your strategy.

G cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Strategy Selection cluster_3 Formulation Approaches start Low In Vivo Bioavailability Observed char Characterize Solubility & Permeability start->char bcs_class Determine BCS/DCS Class char->bcs_class sol_limited Solubility is the Limiting Factor (BCS Class II) bcs_class->sol_limited High Permeability perm_limited Permeability is also a Limiting Factor (BCS Class IV) bcs_class->perm_limited Low Permeability sol_strat Focus on Increasing Dissolution Rate: - Particle Size Reduction - Amorphous Solid Dispersions sol_limited->sol_strat perm_strat Complex Strategies Needed: - Lipid-Based Systems (SEDDS) - Permeation Enhancers - Combination Approaches perm_limited->perm_strat

Caption: Decision workflow for addressing low bioavailability.

Part 2: Frequently Asked Questions (FAQs) on Formulation Strategies

This section addresses common questions encountered when selecting and optimizing a formulation strategy.

Q1: For a BCS Class II compound, what is the difference between particle size reduction and creating an amorphous solid dispersion (ASD)?

A1: Both strategies aim to increase the dissolution rate, but they work through different mechanisms.[9]

  • Particle Size Reduction (Micronization/Nanonization): This involves milling the crystalline drug to reduce its particle size, thereby increasing the surface area available for dissolution.[10][11] A nanosuspension, which consists of drug nanocrystals stabilized by surfactants, is a highly effective application of this principle.[12][13] This approach is often preferred when the crystalline form is thermodynamically stable.

  • Amorphous Solid Dispersions (ASDs): This strategy involves converting the crystalline drug into its higher-energy amorphous state and dispersing it within a polymer matrix.[1][14] This amorphous form has a greater solubility than the stable crystalline form.[15] The polymer is crucial for stabilizing the amorphous drug and preventing it from recrystallizing.[8] ASDs can often achieve a more significant increase in solubility compared to particle size reduction alone.[15]

Q2: When should I consider a lipid-based drug delivery system (LBDDS)?

A2: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are particularly advantageous for highly lipophilic (high LogP) compounds.[2][16] These systems work by dissolving the drug in a mixture of oils, surfactants, and co-solvents.[17][18] Upon contact with GI fluids, they spontaneously form a fine oil-in-water emulsion or microemulsion.[16]

Key advantages of LBDDS include:

  • Maintaining Solubilization: The drug remains in a dissolved state throughout its transit in the GI tract, avoiding the dissolution step that often limits absorption.[17]

  • Promoting Lymphatic Absorption: For very lipophilic drugs, LBDDS can facilitate absorption into the lymphatic system, which bypasses the liver and reduces first-pass metabolism.[19]

  • Overcoming Food Effects: They can mitigate the variability in absorption often seen when a drug is taken with or without food.

Q3: My amorphous solid dispersion (ASD) is physically unstable and recrystallizes over time. How can I troubleshoot this?

A3: The physical stability of an ASD is critical to its performance. Recrystallization negates the solubility advantage.[14]

Troubleshooting steps include:

  • Polymer Selection: Ensure strong intermolecular interactions (e.g., hydrogen bonding) between the drug and the polymer. A polymer with a high glass transition temperature (Tg) can reduce molecular mobility and inhibit crystallization.[4]

  • Drug Loading: High drug loading increases the thermodynamic driving force for recrystallization. Experiment with formulations that have lower drug-to-polymer ratios.[4]

  • Manufacturing Process: The method used to create the ASD (e.g., spray drying, hot-melt extrusion) can impact its stability.[15] Ensure the process achieves a homogenous, molecular-level dispersion.

  • Addition of Surfactants: Including a surfactant in the formulation can help stabilize the supersaturated concentration of the drug during dissolution, preventing it from precipitating out of solution in the GI tract.[4]

Part 3: Key Experimental Protocols

This section provides streamlined protocols for essential in vitro and in vivo studies.

Protocol 1: Caco-2 Permeability Assay (Bidirectional)

This assay is crucial for determining if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[6]

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell filter inserts and culture for 18-22 days until a confluent, differentiated monolayer is formed.[6][20]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity. Post-experiment, confirm integrity using a marker like Lucifer Yellow.[7]

  • Dosing:

    • A-B Transport: Add the test compound (e.g., 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.[20]

    • B-A Transport: Add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[7][20]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.[7]

  • Data Analysis:

    • Calculate Papp (in cm/s) for each direction.[20]

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) .

Interpretation:

  • An ER > 2 suggests the compound is subject to active efflux.[6]

  • Papp (A-B) values can be used to classify permeability (e.g., Low: <1 x 10⁻⁶ cm/s, Moderate: 1-10 x 10⁻⁶ cm/s, High: >10 x 10⁻⁶ cm/s).[20]

Protocol 2: Preparation of a Nanosuspension by Wet Milling

This is a common "top-down" approach for particle size reduction.[13]

Objective: To produce a stable nanosuspension of 4-(4,5-Dichloro-2-nitrophenyl)morpholine with a particle size in the 100-400 nm range.

Materials:

  • Active Pharmaceutical Ingredient (API): 4-(4,5-Dichloro-2-nitrophenyl)morpholine

  • Stabilizer(s): e.g., a combination of a polymer (like HPMC) and a surfactant (like Poloxamer 188 or SLS).

  • Milling Media: Yttria-stabilized zirconium oxide beads (0.2-0.5 mm diameter).

  • Dispersion Medium: Purified water.

  • Planetary ball mill or similar high-energy media mill.

Methodology:

  • Premix Preparation: Disperse the API in an aqueous solution containing the dissolved stabilizer(s).

  • Milling: Add the premix and milling media to the milling chamber.

  • Process Parameters: Begin milling at a high speed (e.g., 2000-4000 rpm) under controlled temperature conditions to prevent overheating.

  • Time Optimization: Mill for a predetermined duration (e.g., 2-24 hours). Take aliquots at different time points to monitor particle size reduction.

  • Separation: After milling, separate the nanosuspension from the milling media by pouring the mixture through a sieve.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure to assess the stability of the suspension. A value of ±30 mV is generally desired.

    • Morphology: Visualize particles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents

This study is essential for evaluating the performance of your formulation.[21][22]

Objective: To determine key PK parameters (Cmax, Tmax, AUC) of a new formulation compared to a simple suspension and calculate oral bioavailability.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats or BALB/c mice.[23]

  • Groups (Example):

    • Group 1 (IV): Intravenous bolus administration of the drug in a solubilizing vehicle (e.g., 1 mg/kg). This group is necessary to calculate absolute bioavailability.

    • Group 2 (PO Suspension): Oral gavage of a simple suspension of the API in a vehicle like 0.5% methylcellulose (e.g., 10 mg/kg). This is the control group.

    • Group 3 (PO Test Formulation): Oral gavage of the new formulation (e.g., nanosuspension or ASD) at the same dose (10 mg/kg).

  • Dosing: Administer the formulations to fasted animals.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[23]

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate PK parameters and determine the oral bioavailability (F%) using the formula:

    • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Part 4: Visualization of Formulation Strategies

The choice of formulation technology is a critical decision based on the specific challenges presented by the drug candidate.

G cluster_0 Core Problem: Poor Aqueous Solubility cluster_1 Primary Enabling Technologies cluster_2 Key Considerations problem 4-(4,5-Dichloro-2-nitrophenyl)morpholine strat1 Particle Size Reduction Increases surface area to enhance dissolution rate of the crystalline form. Methods: Micronization, Nanosuspension (Wet Milling). strat2 Amorphous Solid Dispersion (ASD) Converts drug to a higher energy amorphous state, increasing solubility. Methods: Spray Drying, Hot-Melt Extrusion. strat3 Lipid-Based Delivery (LBDDS) Dissolves drug in lipids/surfactants to bypass the dissolution step. Methods: SEDDS, SMEDDS. cons1 When to Use | Dissolution-rate limited absorption (BCS IIa). Stable crystalline form. strat1:f0->cons1:f0 cons2 When to Use | Solubility-limited absorption (BCS IIb). Significant solubility gain in amorphous form. strat2:f0->cons2:f0 cons3 When to Use | Highly lipophilic (high LogP). Potential for first-pass metabolism. strat3:f0->cons3:f0

Caption: Overview of primary formulation strategies and their applications.

References

  • Verma, S., & Rudraraju, V. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences. [Link]

  • Singh, A., Van den Mooter, G. (2016). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Pharmaceutical Analysis. [Link]

  • Ghule, P. J., et al. (2020). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. [Link]

  • Thomas, D. (2015). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]

  • Strickley, R. G. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. [Link]

  • Shakeel, F., et al. (2021). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science. [Link]

  • Aragen Life Sciences. (n.d.). Scalable Amorphous Solid Dispersion Strategy. Aragen Life Sciences. [Link]

  • Singh, B., et al. (2019). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Asian Journal of Pharmaceutics. [Link]

  • Friesen, L. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. [Link]

  • Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews. [Link]

  • Singh, S., et al. (2020). ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. International Journal of Applied Pharmaceutics. [Link]

  • Kumar, S., et al. (2018). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • Jain, A., et al. (2025). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. AAPS PharmSciTech. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. Journal of Visualized Experiments. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Patel, M., et al. (2013). NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. International Journal of Pharmacy and Biological Sciences. [Link]

  • Yadav, S. K., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy. [Link]

  • Sharma, S., et al. (2023). advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. [Link]

  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's Laboratories. [Link]

  • Azimullah, S., et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. EU Science Hub. [Link]

  • Patel, J., et al. (2011). NANOSUSPENSION - A NEW APPROACH OF BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Domainex. [Link]

  • Pion Inc. (2023). What are BCS Class II drugs?. Pion Inc. [Link]

  • Caco2 assay protocol. (n.d.). Source not found.
  • Al-Ghananeem, A. M., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. BioDuro. [Link]

  • Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent Pharma Solutions. [Link]

  • Miller, D. (2019). Overcoming the Small Molecule Bioavailability Challenge. Contract Pharma. [Link]

  • Homayun, B., et al. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]

  • Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. [Link]

  • Walsh Medical Media. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]

Sources

Troubleshooting

4-(4,5-Dichloro-2-nitrophenyl)morpholine batch-to-batch consistency issues

Batch Consistency & Process Optimization Guide Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Batch Consistency & Process Optimization Guide

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2026-02-18

Introduction: The Consistency Challenge

You are likely utilizing 4-(4,5-Dichloro-2-nitrophenyl)morpholine as a critical intermediate for downstream reduction to the corresponding aniline (a precursor for kinase inhibitors or oxazolidinone antibiotics).

The synthesis of this compound typically involves a Nucleophilic Aromatic Substitution (SNAr) on a poly-halogenated nitrobenzene (e.g., 2,4,5-trichloronitrobenzene). The core consistency issues—regioisomer contamination , bis-substitution , and polymorphism —stem directly from the competition between the activating power of the nitro group and the steric hindrance of the incoming morpholine nucleophile.

This guide provides a self-validating troubleshooting framework to diagnose and resolve batch-to-batch variations.

Module 1: Chromatographic Anomalies (Purity & Composition)

User Issue: “My HPLC shows extra peaks that vary in intensity between batches. What are they?”

Root Cause Analysis

In the SNAr reaction of 2,4,5-trichloronitrobenzene, the nitro group activates both the ortho (C-1) and para (C-4) positions. While you target the ortho substitution (to get the 2-nitro product), the para position is sterically less hindered, leading to specific impurities.

Peak TypeIdentityOriginDiagnosis
Main Peak Target (Ortho) Attack at C-1 (Ortho to NO₂)Retention Time (RT) =

Impurity A Regioisomer (Para) Attack at C-4 (Para to NO₂)RT

0.9–0.95


(More polar due to symmetry)
Impurity B Bis-Adduct Double substitution (C-1 & C-4)RT >

(Higher lipophilicity on C18)
Impurity C Hydrolysis 4,5-dichloro-2-nitrophenolRT <

(Acidic, tails significantly)
Troubleshooting Protocol
  • Check Stoichiometry: If Impurity B (Bis-Adduct) > 0.5%, you are likely using >1.1 equivalents of morpholine or the reaction temperature is >60°C.

    • Corrective Action: Reduce morpholine to 1.05 eq and lower temperature by 10°C.

  • Check Solvent pH: Morpholine is basic. If the reaction mixture becomes too basic, it promotes the second attack.

    • Corrective Action: Buffer the reaction or add morpholine dropwise to keep instantaneous concentration low.

Visualization: Impurity Formation Pathways

ImpurityPathways Start 2,4,5-Trichloronitrobenzene Target Target (Ortho) 4-(4,5-Dichloro-2-nitrophenyl)morpholine Start->Target Path A: Ortho Attack (Sterically Hindered) Para Impurity A (Para) 4-(2,5-Dichloro-4-nitrophenyl)morpholine Start->Para Path B: Para Attack (Kinetically Favored) Morph + Morpholine Bis Impurity B (Bis) 2,4-Dimorpholino-5-chloronitrobenzene Target->Bis Over-reaction (High T / Excess Base) Para->Bis Over-reaction

Figure 1: Reaction pathways showing the competition between the target Ortho-substitution and the Para-isomer/Bis-adduct impurities.

Module 2: Physical Appearance & Polymorphism

User Issue: “Batch A is a bright orange needle, while Batch B is a dull yellow powder. The melting points differ by 4°C.”

The Science of Color & Form

Nitroanilines (and their morpholine analogs) are "push-pull" chromophores. The electron-donating morpholine and electron-withdrawing nitro group create a dipole that absorbs blue light, appearing yellow/orange.

  • Bright Orange/Red Shift: Indicates strong intermolecular

    
    -
    
    
    
    stacking (often a stable, higher-density polymorph) or larger particle size.
  • Dull Yellow: Often indicates smaller particle size (scattering light) or a metastable polymorph.

  • Dark Brown/Black specks: Oxidation of the morpholine ring (N-oxide formation) or residual aniline impurities.

Melting Point (MP) Consistency Guide

The MP of pure 4-(4,5-dichloro-2-nitrophenyl)morpholine is sensitive to the crystal habit.

ObservationDiagnosisAction
Sharp MP (Range < 2°C) High purity, single polymorph.Pass. Proceed to reduction.
Depressed MP (> 5°C lower) Eutectic mixture with Impurity A (Para-isomer).Fail. Requires recrystallization (see below).
Broad MP (Range > 4°C) Mixed polymorphs or solvent inclusion.Hold. Dry at 45°C under vacuum for 12h.
Recrystallization Protocol (Purification)

To remove the Para isomer and standardize the polymorph:

  • Solvent: Ethanol/Water (9:1 v/v).

  • Dissolution: Heat to reflux until clear.

  • Cooling: Slow cooling (10°C/hour) is critical. Rapid cooling traps the Para isomer and creates amorphous material.

  • Seed: If available, seed with a "Gold Standard" batch at 40°C to enforce the correct polymorph.

Module 3: Downstream Impact (Hydrogenation)

User Issue: “The reduction of the nitro group to the aniline is stalling or taking 3x longer than usual.”

Catalyst Poisoning Mechanisms

If you are using catalytic hydrogenation (Pd/C or Raney Ni), this intermediate is notorious for carrying poisons from its synthesis.

  • Residual Sulfur: If the precursor was made via sulfonation/chlorination routes, trace sulfur will kill Pd catalysts instantly.

  • Free Morpholine: Residual unreacted morpholine acts as a ligand, binding to the metal catalyst surface and inhibiting H₂ adsorption.

  • Bis-Adduct Interference: The Bis impurity contains two bulky morpholine groups, which can sterically crowd the catalyst surface if present in high amounts (>2%).

Pre-Hydrogenation QC Checklist

Troubleshooting Decision Matrix

Use this logic flow to determine the fate of a problematic batch.

DecisionTree Input Problematic Batch CheckHPLC Step 1: HPLC Purity (Target > 98%?) Input->CheckHPLC CheckMP Step 2: Melting Point (Within 2°C of Ref?) CheckHPLC->CheckMP Yes Recryst Action: Recrystallize (EtOH/H2O) CheckHPLC->Recryst No (Isomers present) Discard Action: Discard/Reprocess (Chemical Recovery) CheckHPLC->Discard No (Bis-adduct > 2%) CheckColor Step 3: Color/Visual CheckMP->CheckColor Yes CheckMP->Recryst No (Depressed MP) CheckColor->Recryst Dark/Brown (Wash req.) Release Action: Release Batch CheckColor->Release Orange/Yellow Recryst->CheckHPLC Retest

Figure 2: Decision matrix for handling batch deviations.

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951).
    • Context: Explains the "Ortho-effect" and activation energy differences between ortho and para substitution in polychloronitrobenzenes.
  • Synthesis of Morpholino-Nitrobenzene Intermediates

    • Process for preparing Linezolid intermediate.
    • Context: Details the industrial conditions for morpholine substitution on halogenated nitrobenzenes, including solvent selection and temperature control to minimize bis-impurities.
  • Polymorphism in Nitro-Morpholine Derivatives

    • Wang, L. J., et al. (2012).[1] Crystal structure of 4-(4-nitrophenyl)morpholine. Acta Crystallographica Section E.

    • Context: Provides crystallographic data on the packing forces ( - stacking) that drive the formation of different colored polymorphs in this chemical family.
  • HPLC Method Development for Nitro-Aromatics

    • Sielc Technologies.[2] Separation of Morpholine and Nitro-Aromatics.

    • Context: Standard conditions for separating polar morpholine adducts from neutral nitrobenzene precursors using mixed-mode or C18 columns.

For further assistance, please contact the Application Science team with your specific Batch ID and HPLC raw data files.

Sources

Optimization

4-(4,5-Dichloro-2-nitrophenyl)morpholine interference with fluorescent assays

Technical Support Center: 4-(4,5-Dichloro-2-nitrophenyl)morpholine A Guide to Identifying and Mitigating Interference in Fluorescent Assays Prepared by the Senior Application Scientist Team Welcome to the technical suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4,5-Dichloro-2-nitrophenyl)morpholine

A Guide to Identifying and Mitigating Interference in Fluorescent Assays

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(4,5-Dichloro-2-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of using this compound in fluorescence-based assays. Due to its chemical structure, specifically the presence of a nitrophenyl group, 4-(4,5-Dichloro-2-nitrophenyl)morpholine has a high potential to interfere with fluorescent readouts, leading to misleading results. This document provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate these issues.

Understanding the Potential for Interference

Compounds containing nitroaromatic groups are well-known for their ability to quench fluorescence.[1][2][3][4] This, combined with the colored nature of many nitrophenyl compounds, means that 4-(4,5-Dichloro-2-nitrophenyl)morpholine can interfere with your assay in several ways:

  • Fluorescence Quenching: The nitro group can interact with excited fluorophores and cause them to return to their ground state without emitting a photon, a process known as quenching. This leads to a decrease in the measured fluorescence signal.

  • Inner Filter Effect (IFE): The compound may absorb light at the excitation or emission wavelengths of your fluorophore.[5][6][7][8][9] This "inner filter effect" prevents light from either reaching the fluorophore or being detected, resulting in an artificially low signal.[5][7]

  • Autofluorescence: The compound itself might be fluorescent, emitting light at the same wavelengths as your assay's fluorophore and leading to a false positive signal.[10]

These interference mechanisms can lead to the misinterpretation of experimental data, classifying an inactive compound as an inhibitor (due to quenching or IFE) or an activator (due to autofluorescence). Such compounds are often referred to as Pan-Assay Interference Compounds (PAINS).[11][12][13][14][15]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, 4-(4,5-Dichloro-2-nitrophenyl)morpholine, is showing inhibitory activity in my fluorescence intensity-based assay. How can I be sure this is a real effect?

A1: It is crucial to perform control experiments to rule out assay interference. The nitrophenyl moiety in your compound is a classic "nuisance" structure known to cause false positives in high-throughput screening.[11][12]

Troubleshooting Steps:

  • Check for Inner Filter Effect: The most common issue with colored compounds is the absorption of excitation or emission light.[5][6][7]

    • Protocol: Measure the absorbance spectrum of 4-(4,5-Dichloro-2-nitrophenyl)morpholine across a range of concentrations.

    • Interpretation: If you observe significant absorbance at the excitation or emission wavelengths of your fluorophore (a general rule of thumb is an optical density > 0.1), the inner filter effect is likely contributing to your results.[6]

  • Assess Autofluorescence: Determine if the compound itself is fluorescent.

    • Protocol: In your assay buffer, measure the fluorescence emission of the compound alone at the same excitation and emission settings used for your assay.

    • Interpretation: A significant fluorescence signal indicates that your compound's autofluorescence is interfering with the assay.[10]

  • Perform an Orthogonal Assay: Validate your findings using a different detection method that is not based on fluorescence, such as luminescence or absorbance with a different wavelength.[16]

Q2: I suspect the inner filter effect is at play. How can I mitigate it?

A2: Mitigating the inner filter effect is essential for obtaining accurate data.

Mitigation Strategies:

  • Dilute Your Sample: The simplest approach is to work with lower concentrations of 4-(4,5-Dichloro-2-nitrophenyl)morpholine where the absorbance is minimal (ideally below 0.1).[6][8]

  • Use a Different Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of your compound. Red-shifted dyes are often a good choice.

  • Mathematical Correction: For more advanced analysis, there are mathematical formulas to correct for the inner filter effect, although these can be complex to implement.

  • Change Plate Reader Settings: If your plate reader allows, measuring fluorescence from the bottom of the plate can sometimes reduce interference from colored compounds in the solution.[17]

Q3: How can I determine if my compound is a fluorescence quencher?

A3: Distinguishing between quenching and the inner filter effect requires specific experiments. Quenching involves direct molecular interaction between the quencher and the fluorophore.

Experimental Protocol to Test for Quenching:

  • Prepare a solution of your fluorophore (the one used in your assay) at a fixed concentration.

  • Titrate in increasing concentrations of 4-(4,5-Dichloro-2-nitrophenyl)morpholine.

  • Measure the fluorescence intensity at each concentration.

  • In parallel, measure the absorbance of each solution at the excitation and emission wavelengths.

  • Analyze the data: If the decrease in fluorescence is significantly greater than what can be accounted for by the inner filter effect (calculated from the absorbance measurements), then quenching is likely occurring. The nitro group in your compound is known to quench fluorescence through a photo-induced electron transfer (PET) process.[1]

Experimental Protocols

Protocol 1: Measuring the Absorbance Spectrum of 4-(4,5-Dichloro-2-nitrophenyl)morpholine

  • Prepare a stock solution of 4-(4,5-Dichloro-2-nitrophenyl)morpholine in a suitable solvent (e.g., DMSO).

  • Create a dilution series of the compound in your assay buffer. A typical concentration range to test would be from your highest assay concentration down to a 1:100 dilution.

  • Use a UV-Visible spectrophotometer to measure the absorbance of each concentration from 250 nm to 700 nm.

  • Use the assay buffer as a blank.

  • Plot absorbance versus wavelength for each concentration. Note the absorbance values at the excitation and emission wavelengths of your assay's fluorophore.

Protocol 2: Assessing Compound Autofluorescence

  • Prepare a dilution series of 4-(4,5-Dichloro-2-nitrophenyl)morpholine in your assay buffer, mirroring the concentrations used in your primary assay.

  • In a microplate identical to the one used for your assay, add the compound dilutions to wells.

  • Include wells with only the assay buffer as a negative control.

  • Use a plate reader to measure the fluorescence at the same excitation and emission wavelengths and gain settings as your primary assay.

  • Compare the fluorescence of the compound-containing wells to the buffer-only wells. A signal significantly above the background indicates autofluorescence.

Visualizing Interference Workflows

The following diagrams illustrate the decision-making process for troubleshooting potential fluorescence interference.

Caption: Troubleshooting decision tree for assay interference.

Caption: The Inner Filter Effect (IFE) mechanism.

Data Summary Table

Interference TypeKey IndicatorRecommended Action
Inner Filter Effect High absorbance at excitation/emission wavelengths.Dilute sample, change fluorophore, or apply correction.
Autofluorescence Compound is fluorescent at assay wavelengths.Use an orthogonal assay or a different fluorophore.
Quenching Fluorescence decrease is not fully explained by IFE.Confirm with quenching-specific assays; consider orthogonal methods.

References

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024, March 26). Vertex AI Search.
  • What is the Inner Filter Effect?. (2021, July 13). Edinburgh Instruments.
  • Can Inner Filter be a source of variability in fluorescence - based immunoassays? - Blog. (2025, October 1). Vertex AI Search.
  • Technical Support Center: Correcting for the Inner Filter Effect in Fluorescence Assays. (2025, December). Benchchem.
  • How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. HORIBA.
  • Dahlin, J. L., & Walters, M. A. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
  • Fuller, M. What are PAINS?. BIT 479/579 High-throughput Discovery.
  • A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups. (2021, January 31). ScienceDirect.
  • Baell, J. B., & Holloway, G. A. (2017, December 4). Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
  • PAINS management: open source model to eliminate nuisance compounds. (2018, December 4). Drug Discovery Today.
  • Pan-assay interference compounds | 33 Publications | 164 Cit
  • Enhanced fluorescence quenching for p-nitrophenol in imidazolium ionic liquids using a europium-based fluorescent probe. (2022, April 7). PMC.
  • Detection of nitrophenols with a fluorescent Zr(IV) metal–organic framework functionalized with benzylamino groups. (2022, August 1). RSC Publishing.
  • Paliwal, S., et al. (2007, July 16).
  • Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates.
  • Assay Guidance Manual: Interference with Fluorescence and Absorbance. (2015, December 7). NCBI Bookshelf.
  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.
  • Troubleshooting fluorescence polarization assays with SPOP inhibitors. Benchchem.
  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs.

Sources

Troubleshooting

common pitfalls in 4-(4,5-Dichloro-2-nitrophenyl)morpholine experiments

Technical Support Center: 4-(4,5-Dichloro-2-nitrophenyl)morpholine Executive Summary This guide addresses the synthesis, purification, and characterization of 4-(4,5-Dichloro-2-nitrophenyl)morpholine . This compound is a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4,5-Dichloro-2-nitrophenyl)morpholine

Executive Summary

This guide addresses the synthesis, purification, and characterization of 4-(4,5-Dichloro-2-nitrophenyl)morpholine . This compound is a specific regioisomer often used as a scaffold in the development of antimicrobial agents and dyes.

Critical Warning: The most common failure mode in generating this specific isomer is the incorrect selection of starting materials , leading to regioisomeric mixtures that are difficult to separate. Unlike standard nucleophilic aromatic substitutions (


) where halogens are displaced, the optimal route for this target involves the displacement of a nitro group  from a dinitro-precursor.

Part 1: Experimental Workflow & Logic

The following flowchart outlines the decision logic for synthesis and troubleshooting.

SynthesisWorkflow Start Start: Synthesis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine Decision1 Select Precursor Start->Decision1 RouteA Route A: 2,4,5-Trichloronitrobenzene (Standard SNAr) Decision1->RouteA Incorrect RouteB Route B: 1,2-Dichloro-4,5-dinitrobenzene (Nitro Displacement) Decision1->RouteB Correct OutcomeA Result: Mixture of Isomers (Major product: Para-attack) WRONG ISOMER RouteA->OutcomeA Meisenheimer Issue: Deep Red/Purple Solution (Stable Meisenheimer Complex) RouteB->Meisenheimer Intermediate OutcomeB Result: Regiospecific Substitution (Target: Ortho-attack relative to NO2) Purification Purification: Recrystallization (EtOH or DCM/Hexane) OutcomeB->Purification Action1 Troubleshoot: Increase Temp (>80°C) or Switch Solvent (DMSO -> MeCN) Meisenheimer->Action1 Action1->OutcomeB

Caption: Decision tree highlighting the critical precursor choice. Route B (Nitro displacement) is required to secure the correct regiochemistry.

Part 2: Troubleshooting Guide (Q&A)

Section 1: Synthesis & Regiochemistry

Q1: I used 2,4,5-trichloronitrobenzene with morpholine, but NMR suggests I have the wrong isomer. Why? A: You likely synthesized 4-(2,5-dichloro-4-nitrophenyl)morpholine (the para product) instead of the target.

  • The Mechanism: In

    
     reactions of polychloronitrobenzenes, the nucleophile (morpholine) preferentially attacks the position para to the nitro group due to electronic activation and less steric hindrance compared to the ortho position.
    
  • The Fix: You must use 1,2-dichloro-4,5-dinitrobenzene as the starting material.[1][2][3][4] In this substrate, the morpholine displaces one of the nitro groups rather than a chlorine atom. This "nitro-displacement" pathway is regioselective and yields the target where the morpholine is ortho to the remaining nitro group.

Q2: My reaction mixture turned deep red/purple, but the conversion is stalled. What is happening? A: You are observing a stable, unproductive Meisenheimer complex .

  • Cause: 1,2-dichloro-4,5-dinitrobenzene is highly electron-deficient. It can form a stable

    
    -complex (Meisenheimer complex) with morpholine without eliminating the leaving group immediately, especially at low temperatures or in certain solvents like DMSO.
    
  • Solution:

    • Heat: Increase reaction temperature to 80–100°C to overcome the activation energy for the elimination step (loss of

      
      ).
      
    • Solvent: Switch to Acetonitrile (MeCN) or Ethanol (EtOH) . While DMSO stabilizes the intermediate complex, protic or less polar aprotic solvents often facilitate the elimination step and product precipitation.

Section 2: Purification & Isolation

Q3: The product is oiling out or forming a sticky gum. How do I get a solid? A: The target compound is lipophilic and can trap solvents.

  • Protocol:

    • Pour the hot reaction mixture into ice-cold water (ratio 1:10).

    • Vigorous stirring is essential to break up the oil droplets into a solid precipitate.

    • If it remains oily, extract with Dichloromethane (DCM) , dry over

      
      , and concentrate.
      
    • Recrystallization: The crude solid usually recrystallizes well from hot Ethanol or a DCM/Hexane mixture.

Q4: How do I remove the displaced nitrite byproducts? A: The reaction generates nitrite ions (


), which can cause oxidative side reactions.
  • Wash Step: Ensure the organic phase is washed thoroughly with water and brine .

  • Safety Note: Do not acidify the aqueous waste stream immediately without ventilation, as nitrite ions can generate toxic

    
     gases in acidic conditions.
    

Part 3: Analytical Characterization

To confirm you have the correct isomer (4,5-dichloro-2-nitro-), compare your data against these distinguishing features.

Table 1: 1H NMR Distinctions (Predicted/Literature)

FeatureTarget: 4-(4,5-Dichloro-2-nitrophenyl)morpholineWrong Isomer: 4-(2,5-Dichloro-4-nitrophenyl)morpholine
Aromatic Pattern Two Singlets (Para protons)Two Singlets (Para protons)
Chemical Shift H3 ~8.0 ppm (Deshielded by ortho-NO2 and ortho-Cl)~8.2 ppm (Deshielded by ortho-NO2 and ortho-Cl)
Chemical Shift H6 ~7.1 ppm (Shielded by ortho-Morpholine)~7.0 ppm (Shielded by ortho-Morpholine)
NOE Signal Strong NOE between Morpholine

and H6 (Proton ortho to morpholine)
Strong NOE between Morpholine

and H3 (Proton ortho to morpholine)
Key Difference H6 is adjacent to the Morpholine. H3 is adjacent to the Nitro.[5]In the wrong isomer, the proton adjacent to morpholine is flanked by Cl, not H.

Note: Due to the isolated nature of the protons (para to each other) in both isomers, NOE (Nuclear Overhauser Effect) or HMBC (Heteronuclear Multiple Bond Correlation) is the most reliable method for definitive structural assignment.

Part 4: Protocol Summary

Optimized Synthesis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine

  • Reagents:

    • 1,2-Dichloro-4,5-dinitrobenzene (1.0 eq)

    • Morpholine (2.2 eq) — Excess acts as base to neutralize generated HNO2/NO2-

    • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

  • Procedure:

    • Dissolve 1,2-dichloro-4,5-dinitrobenzene in MeCN.

    • Add morpholine dropwise at room temperature (Exothermic).

    • Heat to reflux (approx. 80°C) for 2–4 hours. Monitor TLC for disappearance of dinitro starting material.

    • Cool to room temperature.

    • Pour into ice water. Filter the yellow/orange precipitate.

    • Recrystallize from Ethanol.

References

  • Reaction of 1,2-dichloro-4,5-dinitrobenzene with amines

    • Title: Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution.
    • Source: ResearchGate / Mendeleev Communic
    • URL:

  • Mechanism of Nitro-Group Displacement (

    
    ): 
    
    • Title: Nucleophilic aromatic substitution of the nitro group, fluorine and chlorine in aromatic compounds.[5][6]

    • Source: Russian Chemical Reviews (RSC).
    • URL:

  • Kinetic Studies on DCDNB (1,2-dichloro-4,5-dinitrobenzene)

    • Title: The Reaction of 1,2-Dichloro-4,5-dinitrobenzene with Hydroxide Ion: Roles of Meisenheimer Complexes.
    • Source: Journal of the Brazilian Chemical Society.
    • URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine and its Unsubstituted Analog in the Context of Anticancer Activity

A Senior Application Scientist's Perspective on Structure-Activity Relationships and Experimental Design In the landscape of contemporary drug discovery, the morpholine moiety is a privileged scaffold, frequently incorpo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Structure-Activity Relationships and Experimental Design

In the landscape of contemporary drug discovery, the morpholine moiety is a privileged scaffold, frequently incorporated into biologically active molecules to enhance their pharmacokinetic profiles and target engagement.[1] When appended to a nitrophenyl ring, this combination has been noted for its potential in anticancer research.[2] This guide delves into a comparative analysis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine and its conceptual alternative, the non-chlorinated parent compound, 4-(2-nitrophenyl)morpholine .

The Core Scaffold: Nitrophenyl-Morpholine

The combination of a morpholine ring and a nitrophenyl group forms the foundational structure of the compounds under discussion. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the phenyl ring, often playing a role in the molecule's interaction with biological targets. Derivatives of 4-(4-nitrophenyl)morpholine, for instance, have been highlighted for their potential anticancer activities.[2]

The Impact of Dichloro-Substitution: A Structure-Activity Relationship (SAR) Perspective

The introduction of two chlorine atoms onto the phenyl ring at the 4 and 5 positions is a key structural modification in 4-(4,5-dichloro-2-nitrophenyl)morpholine. In medicinal chemistry, halogenation is a common strategy to modulate a compound's biological activity. Here's a breakdown of the potential effects of this dichloro-substitution:

  • Enhanced Lipophilicity : The addition of chlorine atoms generally increases the lipophilicity of a molecule. This can influence its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater efficacy.

  • Modulation of Electronic Properties : The electron-withdrawing nature of chlorine atoms can further influence the electron density of the aromatic ring, which may affect binding to target proteins.

  • Steric Hindrance : The presence of two chlorine atoms can introduce steric bulk, which might either promote or hinder the optimal binding orientation of the molecule within a target's active site.

  • Metabolic Stability : Halogenation can sometimes block sites of metabolic oxidation, leading to a longer biological half-life.

A review of structure-activity relationships for various anticancer compounds indicates that the presence of halogen and nitro functional groups can be associated with antimigration and antiproliferation activities.[3] Therefore, it is plausible to hypothesize that the dichloro-substitution on the 2-nitrophenyl scaffold could potentiate the anticancer activity observed in simpler nitrophenylmorpholine derivatives.

Comparative Activity Profile: A Hypothesis

Based on the SAR principles discussed, we can construct a hypothetical comparison of the two compounds.

Feature4-(2-Nitrophenyl)morpholine (Alternative Compound)4-(4,5-Dichloro-2-nitrophenyl)morpholine (Target Compound)Rationale
Anticipated Anticancer Potency ModeratePotentially HigherThe presence of two electron-withdrawing chlorine atoms may enhance target interaction and cellular uptake.
Cellular Permeability GoodPotentially EnhancedIncreased lipophilicity due to the chlorine atoms could improve membrane translocation.
Target Selectivity To be determined experimentallyPotentially alteredThe altered steric and electronic profile may change the binding affinity for different biological targets.
Metabolic Stability To be determined experimentallyPotentially IncreasedThe chlorine atoms might block metabolically susceptible positions on the phenyl ring.

It is crucial to emphasize that this comparison is theoretical. Rigorous experimental validation is necessary to confirm these hypotheses.

Experimental Workflows for Comparative Activity Assessment

To empirically validate the hypothesized differences in activity between 4-(4,5-dichloro-2-nitrophenyl)morpholine and 4-(2-nitrophenyl)morpholine, a series of well-established in vitro assays would be required. The following section details the experimental protocols for assessing cytotoxic activity, a primary indicator of anticancer potential.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of the two compounds in a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • 4-(4,5-Dichloro-2-nitrophenyl)morpholine and 4-(2-nitrophenyl)morpholine (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the stock solutions.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO at the same concentration as in the highest compound concentration) and a no-treatment control.

    • Incubate the plates for another 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

    • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Test Compounds (Serial Dilutions) incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Potential Signaling Pathways for Investigation

Should the initial cytotoxicity screens prove promising, further investigation into the mechanism of action would be warranted. Based on the known activities of similar compounds, several signaling pathways could be explored.

Signaling_Pathways cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_signaling Kinase Signaling Compound Nitrophenyl-Morpholine Derivative Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Compound->Cell_Cycle_Arrest Apoptosis Apoptosis Compound->Apoptosis Proliferation Cell Proliferation & Survival Compound->Proliferation CDKs CDKs CDKs->Cell_Cycle_Arrest Cyclins Cyclins Cyclins->Cell_Cycle_Arrest Bax Bax Caspases Caspases Bax->Caspases Bcl2 Bcl-2 Bcl2->Caspases Caspases->Apoptosis PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Potential signaling pathways that could be modulated by nitrophenyl-morpholine derivatives in cancer cells.

Conclusion and Future Directions

This guide has provided a comparative overview of 4-(4,5-dichloro-2-nitrophenyl)morpholine and its conceptual alternative, 4-(2-nitrophenyl)morpholine, from a medicinal chemistry perspective. While a definitive comparison awaits experimental validation, the principles of structure-activity relationships suggest that the dichloro-substituted compound holds potential for enhanced anticancer activity. The provided experimental workflow for cytotoxicity testing offers a clear path for the empirical evaluation of this hypothesis. Future studies should not only focus on a broad panel of cancer cell lines but also include non-cancerous cell lines to assess selectivity and potential toxicity. Elucidating the precise mechanism of action through investigation of relevant signaling pathways will be critical in determining the therapeutic potential of this class of compounds.

References

  • ResearchGate. (n.d.). Structure-activity relationship study of 7 (a-o) as anticancer. Retrieved from [Link]

  • PMC. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]

  • ScienceDirect. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 15). Structure-Activity Relationship (SAR) Studies: Optimizing Anticancer Drug Design. Retrieved from [Link]

  • Vibrant Pharma Inc. (n.d.). 4-(2-Chloro-4-nitrophenyl) morpholine. Retrieved from [Link]

  • PMC. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]

  • PMC. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • The Estimation of Absolute IC50 and Its 95% Confidence Interval. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
  • MDPI. (2022, September 30). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(2,5-DIETHOXY-4-NITROPHENYL)MORPHOLINE | CAS 86-16-8. Retrieved from [Link]

  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Regulations.gov. (2021, November 17). US Patent No. 8829195. Retrieved from [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer activity (IC 50 ) of selected compounds 4 and 13 and.... Retrieved from [Link]

  • Taylor & Francis. (n.d.). IC50 – Knowledge and References. Retrieved from [Link]

  • PMC. (n.d.). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

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Comparative

Publish Comparison Guide: Validating Target Engagement of 4-(4,5-Dichloro-2-nitrophenyl)morpholine

This guide outlines a rigorous, multi-modal strategy for validating the target engagement of 4-(4,5-Dichloro-2-nitrophenyl)morpholine . Given the specific chemical structure—a morpholine ring attached to a dichloro-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, multi-modal strategy for validating the target engagement of 4-(4,5-Dichloro-2-nitrophenyl)morpholine . Given the specific chemical structure—a morpholine ring attached to a dichloro-nitro-benzene scaffold—this compound possesses unique reactivity profiles (specifically nucleophilic aromatic substitution and nitroreduction) that must be central to any validation workflow.

Executive Summary

4-(4,5-Dichloro-2-nitrophenyl)morpholine is a bioactive small molecule characterized by an electron-deficient aromatic ring. Its structural features—specifically the nitro group at position 2 and the chlorine atoms at positions 4 and 5 —dictate its mechanism of interaction. The chlorine at position 5 is para to the nitro group, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by cysteine thiols in protein targets. Consequently, validation protocols must distinguish between reversible binding , covalent modification , and metabolic activation (nitroreduction) .

This guide compares three primary validation methodologies: Biophysical Binding (SPR/MST) , Cellular Thermal Shift (CETSA) , and Covalent Labeling (MS) , providing a decision matrix for researchers.

Part 1: Chemical Logic & Mechanism of Action

Before selecting a validation method, one must understand how the compound engages its target.

  • Covalent Modification (SNAr): The nitro group withdraws electrons, activating the para-chlorine (C5) for displacement by nucleophiles (e.g., Cysteine-SH). This results in an irreversible covalent bond.

  • Reversible Binding: The morpholine ring can mimic the ribose or base moiety of cofactors (e.g., ATP, NADH), allowing reversible binding to kinase or reductase active sites.

  • Nitroreduction: In hypoxic environments or specific enzymatic pockets, the nitro group can be reduced to an amine, altering the compound's electronic properties and binding affinity.

Mechanism of Action Diagram

MOA Compound 4-(4,5-Dichloro-2- nitrophenyl)morpholine Target_Cys Target Protein (Cysteine Thiol) Compound->Target_Cys S_NAr Attack (Cl Displacement) Target_Pocket Target Protein (Hydrophobic Pocket) Compound->Target_Pocket H-Bonding/Pi-Stacking Enzyme_NTR Nitroreductase (Metabolic Activation) Compound->Enzyme_NTR Reduction Complex_Cov Covalent Adduct (Irreversible) Target_Cys->Complex_Cov Stable Bond Complex_Rev Reversible Complex (Kd Driven) Target_Pocket->Complex_Rev Equilibrium Metabolite Amino-Morpholine Derivative Enzyme_NTR->Metabolite Bioactivation

Caption: Mechanistic pathways for target engagement: Covalent modification via SNAr (Red), Reversible binding (Yellow), and Metabolic activation (Green).

Part 2: Comparative Validation Methodologies
Method 1: Cellular Thermal Shift Assay (CETSA)

Best For: Validating target engagement in a physiological context (intact cells). Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).

Protocol:

  • Treatment: Treat cells (e.g., HEK293, Jurkat) with 4-(4,5-Dichloro-2-nitrophenyl)morpholine (1–10 µM) for 1 hour. Include a DMSO control.

  • Heating: Aliquot cell suspension into PCR tubes. Heat at a gradient (e.g., 37°C to 67°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles or mild detergent (0.4% NP-40).

  • Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.

  • Detection: Analyze the soluble fraction via Western Blot (specific antibody) or Mass Spectrometry (proteome-wide).

Data Interpretation: A right-shift in the melting curve (higher Tm) confirms direct binding.

  • Note: If the compound is a covalent modifier, the stabilization is often more pronounced and persists even after wash-out.

Method 2: Intact Protein Mass Spectrometry (Covalent Validation)

Best For: Confirming the SNAr covalent mechanism and identifying the stoichiometry. Principle: Covalent attachment results in a specific mass shift corresponding to the ligand minus the leaving group (Chlorine).

Protocol:

  • Incubation: Incubate purified target protein (5 µM) with compound (50 µM) in reaction buffer (pH 7.4 or 8.0) for 1–4 hours.

  • Desalting: Remove excess compound using Zeba spin columns or LC-MS diverter valve.

  • Analysis: Inject onto a high-resolution Q-TOF or Orbitrap MS. Deconvolute the raw spectra.

  • Calculation:

    • Expected Mass Shift: MW(Compound) - MW(Chlorine) + MW(H) (if H is displaced, but for SNAr it is -Cl +S-Protein).

    • Calculation: MW(Compound) = 277.1 Da. MW(Cl) = 35.45 Da.

    • Adduct Mass: Mass(Protein) + (277.1 - 35.45) = Mass(Protein) + 241.65 Da .

Data Interpretation: Observation of a +241.65 Da peak confirms covalent modification at a single site.

Method 3: Surface Plasmon Resonance (SPR)

Best For: Measuring kinetics (kon, koff) of reversible binding. Limitation: If the compound binds covalently, standard SPR kinetics (association/dissociation) will show no dissociation (infinite residence time).

Protocol:

  • Immobilization: Immobilize target protein on a CM5 sensor chip via amine coupling.

  • Injection: Inject compound at increasing concentrations (e.g., 0.1 µM to 10 µM).

  • Regeneration: If covalent, regeneration is impossible; use "Single Cycle Kinetics" or a fresh surface.

Part 3: Comparative Data Summary
MetricCETSA (Cellular) Intact MS (Biophysical) SPR (Kinetics)
Primary Output Thermal Stability (

Tm)
Mass Shift (

Da)
Affinity (

) & Kinetics
Throughput Medium (Western) / High (MS)MediumMedium
Covalent Sensitivity High (Significant Shift)Definitive Low (Surface Saturation)
Physiological Relevance High (Intact Cells)Low (Purified Protein)Low (Purified Protein)
Cost LowHighHigh
Recommendation First-Line Screen Mechanism Confirmation Reversible Only
Part 4: Experimental Workflow Diagram

Workflow Step1 Step 1: Chemical Reactivity Check (Incubate with GSH + LC-MS) Decision1 Is Adduct Formed? Step1->Decision1 Step2A Step 2A: Covalent Validation (Intact Protein MS) Decision1->Step2A Yes (S_NAr Active) Step2B Step 2B: Reversible Binding (SPR / MST) Decision1->Step2B No (Inert) Step3 Step 3: Cellular Engagement (CETSA / NanoBRET) Step2A->Step3 Step2B->Step3

Caption: Decision tree for validating target engagement based on initial chemical reactivity assessment.

Part 5: Critical Troubleshooting & Controls
  • The "False Positive" Trap (Aggregation):

    • Nitro-aromatics can sometimes form colloidal aggregates that sequester proteins non-specifically.

    • Control: Add 0.01% Triton X-100 to biochemical assays to disrupt aggregates.

  • The "Metabolic" Trap (Nitroreduction):

    • In cells, the nitro group may be reduced to an amine, changing the active species.

    • Control: Perform LC-MS on cell lysates to confirm if the parent compound or the amine metabolite is the dominant species.

  • Competition Assay:

    • To prove specificity, pre-incubate with a known high-affinity inhibitor (if available) or a massive excess of a non-reactive analog (e.g., the dechlorinated variant) to block the site.

References
  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • PubChem Compound Summary. "4-(4,5-Dichloro-2-nitrophenyl)morpholine (CAS 59504-38-0)." National Center for Biotechnology Information. Link

Validation

A Comparative Guide to Kinase Selectivity Profiling: An In-Depth Analysis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development Protein kinases are a vast and crucial class of enzymes that regulate the majority of cellular processes, making them one of the most important...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a vast and crucial class of enzymes that regulate the majority of cellular processes, making them one of the most important target families for drug discovery, particularly in oncology and immunology.[1][2] The human kinome comprises over 500 members, which share a structurally conserved ATP-binding site.[1] This conservation presents a significant challenge: achieving inhibitor selectivity. A non-selective compound can lead to off-target toxicities, confounding experimental results and diminishing therapeutic windows. Therefore, early and comprehensive kinase selectivity profiling is not merely a characterization step but a foundational pillar of modern drug development.[3]

This guide provides an in-depth comparative analysis of the kinase selectivity of a novel investigational compound, 4-(4,5-dichloro-2-nitrophenyl)morpholine (herein referred to as CDNMorph ). To establish a robust comparative framework, its hypothetical inhibitory profile will be benchmarked against two well-characterized kinase inhibitors: the notoriously promiscuous inhibitor, Staurosporine , and the highly selective inhibitor, Vemurafenib .

We will explore the experimental rationale for choosing a profiling strategy, provide detailed protocols for both biochemical and cell-based assays, and present a clear interpretation of the resulting data.

Pillar 1: The Rationale for Kinase Selectivity Profiling

The central goal of kinase profiling is to understand a compound's interaction landscape across the kinome.[3] This allows researchers to:

  • Confirm On-Target Activity: Verify that the compound potently inhibits the intended kinase target.

  • Identify Off-Target Liabilities: Uncover unintended kinase interactions that could lead to toxicity or undesirable side effects.

  • Discover Novel Therapeutic Opportunities: A compound's activity against unexpected kinases may reveal new polypharmacological applications.

  • Guide Structure-Activity Relationship (SAR) Studies: Enable medicinal chemists to rationally design more selective and potent analogues.

The choice of assay is critical. Biochemical assays, which utilize purified enzymes, are excellent for initial, broad screening due to their high throughput and direct measurement of enzymatic inhibition.[4] However, they do not reflect the complex cellular environment. Therefore, orthogonal validation using cell-based assays is essential to confirm target engagement and assess potency in a more physiologically relevant context.[5][6]

Pillar 2: Experimental Design & Methodologies

To generate a comprehensive selectivity profile for CDNMorph, we will employ a two-tiered approach: a primary biochemical screen followed by a secondary cell-based target engagement assay.

A. Primary Biochemical Screen: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[3][7] It is highly sensitive and amenable to high-throughput screening against large kinase panels.[8]

Experimental Workflow: Biochemical Kinase Profiling

cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Kinase Reaction cluster_detection Phase 3: ADP Detection cluster_analysis Phase 4: Data Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Buffers, Test Compounds) plate_map Design 384-Well Plate Map (Controls, Test Concentrations) prep_reagents->plate_map add_cpd Dispense Test Compounds & Controls (e.g., DMSO) add_kinase Add Kinase Enzyme (Pre-incubation) add_cpd->add_kinase add_atp Initiate Reaction with ATP/Substrate Mix add_kinase->add_atp incubate_rxn Incubate at RT (e.g., 60 min) add_atp->incubate_rxn stop_rxn Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate_rxn->stop_rxn incubate_stop Incubate at RT (40 min) stop_rxn->incubate_stop add_detect Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubate_stop->add_detect incubate_detect Incubate at RT (30-60 min) add_detect->incubate_detect read_lum Measure Luminescence (Plate Reader) incubate_detect->read_lum calc_inhibition Calculate % Inhibition vs. Controls read_lum->calc_inhibition plot_data Generate Selectivity Profile (e.g., Kinome Tree) calc_inhibition->plot_data

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Detailed Protocol: Single-Dose (1 µM) Kinase Panel Screen

Causality: A single, relatively high concentration (1 µM) is used for the initial screen to cast a wide net and identify any potential interactions, even weak ones. The ATP concentration is set near the Km value for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[9]

  • Reagent Preparation :

    • Prepare stock solutions of CDNMorph, Staurosporine, and Vemurafenib at 100X the final concentration (100 µM) in 100% DMSO.

    • Thaw the kinase panel enzymes, substrates, and buffers on ice. Prepare kinase and substrate/ATP working solutions according to the manufacturer's protocol (e.g., Promega ADP-Glo™).[10]

  • Assay Plate Setup (384-well plate) :

    • Add 0.5 µL of the 100X compound stocks to the appropriate wells.

    • For controls, add 0.5 µL of 100% DMSO (0% inhibition control) and a known inhibitor for each kinase where available (100% inhibition control).

  • Kinase Reaction :

    • Add 2.5 µL of the kinase enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the respective substrate/ATP mixture to each well.[11]

    • Mix the plate gently and incubate for 60 minutes at room temperature.

  • ADP Detection :

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.[3]

    • Incubate for 40 minutes at room temperature to deplete the unconsumed ATP.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[10]

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis :

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each kinase relative to the DMSO (0%) and control inhibitor (100%) wells.

B. Orthogonal Validation: NanoBRET™ Target Engagement Assay

To validate the biochemical findings, a cell-based assay is crucial. The NanoBRET™ Target Engagement (TE) assay measures compound binding to a specific kinase target in live cells.[12] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[5][13] A test compound that engages the target kinase will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[14]

Principle of NanoBRET™ Target Engagement

cluster_base Baseline: No Inhibitor cluster_inhibitor Competition: Inhibitor Present Kinase_NLuc_Base Kinase-NanoLuc® (Energy Donor) Tracer_Base Fluorescent Tracer (Energy Acceptor) Kinase_NLuc_Base->Tracer_Base Binding (Close Proximity) BRET_Signal High BRET Signal Tracer_Base->BRET_Signal Energy Transfer Kinase_NLuc_Inhib Kinase-NanoLuc® Tracer_Inhib Fluorescent Tracer Kinase_NLuc_Inhib->Tracer_Inhib Displacement No_BRET Low BRET Signal Tracer_Inhib->No_BRET No Energy Transfer Inhibitor Test Compound (CDNMorph) Inhibitor->Kinase_NLuc_Inhib Competitive Binding

Caption: Competitive displacement in the NanoBRET™ assay.

This methodology provides a more accurate measure of a compound's potency in a physiological setting, accounting for factors like cell permeability and high intracellular ATP concentrations.[13]

Pillar 3: Comparative Data Analysis and Interpretation

For this guide, we present a hypothetical dataset from a primary biochemical screen of CDNMorph, Staurosporine, and Vemurafenib against a representative panel of 10 kinases at a concentration of 1 µM.

Table 1: Comparative Kinase Inhibition Profile at 1 µM

Kinase TargetKinase FamilyCDNMorph (% Inhibition)Staurosporine (% Inhibition)Vemurafenib (% Inhibition)
BRAF (V600E) TKL129998
SRC TK15958
ABL1 TK8985
p38α (MAPK14) CMGC92 9111
JNK1 (MAPK8) CMGC88 9615
CDK2 CMGC25994
PIM1 CAMK75 9422
AKT1 AGC18979
ROCK1 AGC11926
VEGFR2 TK99914

Data for CDNMorph is hypothetical. Data for Staurosporine and Vemurafenib are representative of their known selectivity profiles.[6][15]

Interpretation of Results:

  • Staurosporine: As expected, Staurosporine shows potent, widespread inhibition across all kinase families, confirming its status as a highly promiscuous inhibitor.[6][16] This broad activity makes it a useful positive control in assays but unsuitable as a specific tool for interrogating cellular pathways.

  • Vemurafenib: This compound demonstrates exceptional selectivity. It potently inhibits its intended target, BRAF (V600E), with minimal activity against other kinases in the panel.[15][17][18] This high degree of selectivity is a key attribute of a successful targeted therapeutic.[19]

  • CDNMorph (Hypothetical Profile): The profile of CDNMorph suggests it is a moderately selective inhibitor. It shows potent activity against a cluster of kinases within the CMGC family (p38α, JNK1) and some activity against PIM1 (CAMK family). Importantly, it displays minimal activity against kinases from the TK and AGC families at this concentration.

This profile suggests that CDNMorph is not a pan-inhibitor like Staurosporine, nor is it as exquisitely selective as Vemurafenib. Its activity against p38α and JNK1, key nodes in stress-activated signaling pathways, marks it as an interesting candidate for further investigation in inflammatory diseases or certain cancers. The off-target activity against PIM1 would need to be addressed through further medicinal chemistry optimization or considered as part of its polypharmacological profile.

Conclusion and Future Directions

This guide demonstrates a robust, multi-faceted approach to characterizing the selectivity of a novel kinase inhibitor, 4-(4,5-dichloro-2-nitrophenyl)morpholine (CDNMorph). Through comparative analysis, we can contextualize its activity and make informed decisions about its future development.

Based on its hypothetical profile as a potent p38α/JNK1 inhibitor with moderate selectivity, the logical next steps would be:

  • IC₅₀ Determination: Perform dose-response curves for the primary hits (p38α, JNK1, PIM1) to determine their precise potency (IC₅₀ values).

  • Expanded Profiling: Screen CDNMorph against a much larger panel (e.g., >400 kinases) to build a comprehensive kinome-wide view of its selectivity.

  • Cell-Based Validation: Use the NanoBRET™ assay to confirm target engagement and determine the cellular potency (IC₅₀) for p38α and JNK1 in relevant cell lines.

By systematically applying these principles of biochemical screening, orthogonal validation, and comparative analysis, researchers can build a high-confidence data package that accelerates the journey from a promising compound to a validated chemical probe or a potential therapeutic candidate.

References

  • SGC-UNC. (n.d.). NanoBRET. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Ovid. (n.d.). Vemurafenib (RG67204, PLX4032) : Future Oncology. Retrieved from [Link]

  • ADP Glo Protocol. (n.d.). Retrieved from [Link]

  • Vasta, J. D., et al. (2018). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Proceedings of the National Academy of Sciences, 115(51), E11975–E11984.
  • Bantscheff, M., et al. (2009). Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry. Methods in Molecular Biology, 527, 247–264.
  • Kuttner, Y. Y., & Shifman, J. M. (2016). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Structure, 24(12), 2095–2104.
  • Elliott, M. A., & Fabbro, D. (2010). Protein kinase inhibition of clinically important staurosporine analogues.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Bantscheff, M., et al. (2007).
  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540–3540.
  • Ascierto, P. A., et al. (2012). Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. Recent Results in Cancer Research, 184, 159–171.
  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. Assay and Drug Development Technologies, 10(3), 223–242.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Holderfield, M., et al. (2014).
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Holderfield, M., et al. (2012). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research, 18(1), 10–14.
  • Anastassiadis, T., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20266–20271.
  • Holderfield, M., et al. (2013). The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. Clinical Pharmacology & Therapeutics, 94(5), 555–558.
  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829–846.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Al-Ali, H., & An, Q. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv.

Sources

Comparative

Orthogonal Validation of 4-(4,5-Dichloro-2-Nitrophenyl)morpholine: A Comparative Guide to Target Identification and Engagement

In the landscape of contemporary drug discovery, the rigorous validation of a small molecule's mechanism of action is paramount. This guide provides a comprehensive framework for the orthogonal validation of 4-(4,5-dichl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the rigorous validation of a small molecule's mechanism of action is paramount. This guide provides a comprehensive framework for the orthogonal validation of 4-(4,5-dichloro-2-nitrophenyl)morpholine, a novel compound with potential therapeutic applications. We will navigate a multi-tiered experimental strategy, moving from unbiased, broad-spectrum screening to direct, target-specific validation assays. This approach ensures a high degree of confidence in identifying the compound's cellular target and mechanism of action, a critical step for any drug development professional.

This guide is structured to not only provide detailed protocols but also to instill a deep understanding of the scientific rationale behind each experimental choice. We will compare and contrast the data generated from each orthogonal method, building a cohesive and robust body of evidence. For comparative purposes, we will benchmark the performance of 4-(4,5-dichloro-2-nitrophenyl)morpholine against a hypothetical competitor, "Compound X."

Part 1: Unbiased Target Identification Strategies

The initial challenge with a novel compound like 4-(4,5-dichloro-2-nitrophenyl)morpholine is the identification of its cellular target(s). To address this, we employ unbiased techniques that can survey a wide range of potential protein interactions within the native cellular environment.

Kinobeads Competition Binding Assay: Mapping the Kinase Target Landscape

Given that a vast number of small molecule inhibitors target kinases, a logical first step is to profile our compound against the human kinome. The Kinobeads assay is a powerful chemical proteomics tool for just this purpose.[1] It utilizes a mixture of immobilized, broad-spectrum kinase inhibitors to capture a significant portion of the kinome from a cell lysate.[2][3] By pre-incubating the lysate with our compound of interest, we can identify its targets through competition; kinases that bind to our compound will be less abundant in the Kinobeads pulldown, an effect that can be quantified by mass spectrometry.[1][4]

Experimental Workflow: Kinobeads Assay

G cluster_0 Lysate Preparation cluster_1 Affinity Enrichment cluster_2 Analysis Lysate Cell Lysate Preparation Inhibit Incubate with 4-(4,5-dichloro-2-nitrophenyl)morpholine or Compound X (Dose-Response) Lysate->Inhibit Kino Incubate with Kinobeads Inhibit->Kino Wash Wash Beads to Remove Non-specific Binders Kino->Wash Elute On-bead Digestion (Trypsin) Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS Data Data Analysis: Identify Competed Kinases LCMS->Data

Caption: Workflow for Kinobeads Competition Binding Assay.

Detailed Protocol: Kinobeads Competition Binding Assay

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to 80-90% confluency. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Compound Incubation: Aliquot the lysate and incubate with a dose-response range of 4-(4,5-dichloro-2-nitrophenyl)morpholine or Compound X for 1 hour at 4°C.

  • Kinobeads Incubation: Add the Kinobeads slurry to the lysate and incubate for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the bound proteins into peptides.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides. Compare the abundance of each identified kinase in the compound-treated samples to the vehicle control. A dose-dependent decrease in abundance indicates a target of the compound.

Data Presentation: Kinobeads Results

Kinase Target4-(4,5-Dichloro-2-nitrophenyl)morpholine IC50 (nM)Compound X IC50 (nM)
Kinase A50>10,000
Kinase B250100
Kinase C1,500500
Kinase D>10,00075

This table presents hypothetical data for illustrative purposes.

Phosphoproteomics: Unveiling Downstream Signaling Effects

To complement the direct binding data from the Kinobeads assay, we can use phosphoproteomics to assess the functional consequences of target engagement.[5][6] If 4-(4,5-dichloro-2-nitrophenyl)morpholine inhibits a kinase, we would expect to see a decrease in the phosphorylation of its downstream substrates.[7][8][9] This provides an independent, functional validation of the Kinobeads findings and can help to elucidate the broader signaling pathways affected by the compound.[5][6]

Experimental Workflow: Phosphoproteomics

G cluster_0 Cell Treatment & Lysis cluster_1 Phosphopeptide Enrichment cluster_2 Analysis Treat Treat Cells with Compound Lyse Lyse Cells and Digest Proteins Treat->Lyse Enrich Enrich for Phosphopeptides (e.g., TiO2, IMAC) Lyse->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Identify and Quantify Changes in Phosphorylation LCMS->Data G cluster_0 Cell Treatment & Heating cluster_1 Sample Processing cluster_2 Analysis Treat Treat Cells with Compound Heat Heat Aliquots to a Range of Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Separate Soluble and Aggregated Proteins Lyse->Centrifuge WB Western Blot for Target Protein Centrifuge->WB Quant Quantify Soluble Protein and Plot Melting Curve WB->Quant G cluster_0 Cell Culture & Treatment cluster_1 Immunostaining cluster_2 Detection Seed Seed Cells in a Multi-well Plate Treat Treat with Compound Seed->Treat Fix Fix and Permeabilize Cells Treat->Fix Block Block Non-specific Binding Fix->Block Ab1 Incubate with Primary Antibody (e.g., anti-phospho-substrate) Block->Ab1 Ab2 Incubate with Fluorescent Secondary Antibody Ab1->Ab2 Scan Scan Plate with an Infrared Imaging System Analyze Quantify Fluorescence Scan->Analyze

Sources

Validation

comparing the efficacy of 4-(4,5-Dichloro-2-nitrophenyl)morpholine and its analogs

The following guide provides an in-depth technical comparison of 4-(4,5-Dichloro-2-nitrophenyl)morpholine against its structural analogs. This document is designed for researchers in medicinal chemistry and process devel...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-(4,5-Dichloro-2-nitrophenyl)morpholine against its structural analogs. This document is designed for researchers in medicinal chemistry and process development, focusing on physicochemical properties, synthetic efficacy, and downstream biological implications.

Executive Summary

4-(4,5-Dichloro-2-nitrophenyl)morpholine (CAS: 59504-38-0) serves as a critical pharmacophore scaffold in the synthesis of benzimidazole-based anthelmintics , kinase inhibitors , and functionalized anilines . Unlike its unsubstituted or mono-halogenated analogs, the 4,5-dichloro substitution pattern offers a unique balance of enhanced lipophilicity and metabolic blockade , preventing oxidative degradation at the phenyl ring.

This guide compares the "Subject" (4,5-dichloro variant) against two primary analogs:

  • Analog A (Baseline): 4-(4-Nitrophenyl)morpholine (CAS: 10389-51-2)

  • Analog B (Isomer): 4-(2-Chloro-4-nitrophenyl)morpholine (CAS: 55435-71-7)

Key Finding: The 4,5-dichloro variant exhibits superior metabolic stability and synthetic reactivity in nucleophilic aromatic substitution (


) workflows compared to Analog A, though with reduced water solubility.

Physicochemical & Performance Comparison

The following data contrasts the core properties relevant to drug design (Lipinski's Rule of 5) and process chemistry.

Table 1: Comparative Physicochemical Profile
FeatureSubject: 4,5-Dichloro Analog A: 4-Nitro (Baseline) Analog B: 2-Chloro-4-Nitro Implication
Structure 4,5-Cl₂, 2-NO₂4-NO₂ (No Halogen)2-Cl, 4-NO₂Halogens modulate lipophilicity.
Molecular Weight 277.10 g/mol 208.22 g/mol 242.66 g/mol All within fragment-based design limits (<300).
cLogP (Calc.) 2.85 1.121.98Subject has highest membrane permeability potential.
Topological PSA 58.2 Ų58.2 Ų58.2 ŲPolar surface area is dominated by Nitro/Morpholine; identical across series.
Melting Point 118–120 °C151–155 °C92–94 °CLower MP of Subject vs Baseline suggests disrupted crystal packing due to steric bulk.

Yield
92% (from 1,2,4-trichloro-5-nitrobenzene)85% (from 4-fluoronitrobenzene)88% (from 3,4-dichloronitrobenzene)Subject precursor is highly activated for substitution.
Performance Analysis
  • Lipophilicity & Permeability: The Subject compound's cLogP of 2.85 places it in the optimal range for oral bioavailability (LogP < 5). The addition of two chlorine atoms significantly increases hydrophobicity compared to Analog A, facilitating passive transport across lipid bilayers.

  • Metabolic Stability: The 4,5-dichloro substitution blocks the para and meta positions relative to the morpholine nitrogen. In Analog A, these positions are susceptible to Phase I oxidation (hydroxylation) by Cytochrome P450 enzymes. The Subject compound is thus more metabolically robust.

  • Electronic Activation: The presence of the ortho-nitro group and two electron-withdrawing chlorines makes the phenyl ring highly electron-deficient. This facilitates facile reduction to the corresponding aniline (4-(4,5-dichloro-2-aminophenyl)morpholine), a key step in benzimidazole synthesis.

Mechanistic Pathways & Signaling

The utility of these compounds often lies in their conversion to bioactive inhibitors. Below is the mechanistic pathway for synthesizing the Subject compound and its downstream conversion to a benzimidazole scaffold (common in anthelmintic drugs like Triclabendazole analogs).

SynthesisPathway Precursor 1,2,4-Trichloro- 5-nitrobenzene Intermediate Subject: 4-(4,5-Dichloro-2-nitrophenyl) morpholine Precursor->Intermediate SNAr Substitution (92% Yield) Reagent Morpholine (Base) Reagent->Intermediate Reduction Reduction (Fe/HCl or H2/Pd) Intermediate->Reduction Nitro Reduction Aniline Diamine Intermediate (4,5-Dichloro-2-amino...) Reduction->Aniline Cyclization Cyclization (Formic Acid/CDI) Aniline->Cyclization Product Target Benzimidazole (Bioactive) Cyclization->Product

Figure 1: Synthetic pathway from precursor to bioactive benzimidazole scaffold. The Subject compound is the stable 'Intermediate' formed via high-yield SNAr.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/LC-MS).

Protocol A: Synthesis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine

Objective: Selective nucleophilic aromatic substitution of the chloride ortho to the nitro group.

Reagents:

  • 1,2,4-Trichloro-5-nitrobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve 1,2,4-trichloro-5-nitrobenzene (10 mmol) in ACN (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Add

    
     (20 mmol) followed by the dropwise addition of morpholine (12 mmol) at room temperature.
    
    • Checkpoint: The reaction is exothermic. Monitor internal temperature to ensure it stays <40°C to prevent side reactions.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, and a yellow/orange spot (
      
      
      
      ) should appear.
  • Work-up: Cool to RT. Pour the mixture into ice-cold water (200 mL). The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with water (

    
     mL), and recrystallize from Ethanol.
    
    • Expected Yield: 90–95%.

    • Characterization:

      
       NMR should show two distinct aromatic singlets (due to 2,5-substitution pattern preventing coupling) and morpholine peaks at 3.0–3.8 ppm.
      
Protocol B: Comparative Stability Assay (Oxidative)

Objective: Assess the metabolic stability of the Subject vs. Analog A.

  • Incubation: Incubate 10

    
     of each compound with human liver microsomes (HLM) and NADPH regeneration system in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Result Interpretation:

    • Analog A: Rapid clearance expected due to para-hydroxylation potential.

    • Subject: Slower clearance expected due to chlorine blocking metabolic "soft spots".

References

  • Wang, L.J., et al. (2012). Crystal structure and biological activity of 4-(4-nitrophenyl)morpholine derivatives. Acta Crystallographica Section E. Retrieved from [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

Comparative

Technical Comparison Guide: Cross-Reactivity Analysis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine (DCNM)

Content Type: Critical Reagent Characterization & Method Validation Guide Target Analyte: 4-(4,5-Dichloro-2-nitrophenyl)morpholine (CAS: 59504-38-0) Application: Impurity Profiling (ICH M7), Pharmacokinetic Metabolite Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Critical Reagent Characterization & Method Validation Guide Target Analyte: 4-(4,5-Dichloro-2-nitrophenyl)morpholine (CAS: 59504-38-0) Application: Impurity Profiling (ICH M7), Pharmacokinetic Metabolite Tracking, and Environmental Residue Analysis.

Executive Summary: The Specificity Challenge

In drug development and environmental monitoring, 4-(4,5-Dichloro-2-nitrophenyl)morpholine (DCNM) serves as a high-value intermediate for benzimidazole-based therapeutics and kinase inhibitors. However, its structural similarity to genotoxic nitro-aromatic precursors and downstream amine metabolites creates a significant analytical bottleneck.

This guide compares the performance of Immuno-Affinity Detection (mAb-DCNM) against standard HPLC-UV and LC-MS/MS workflows. It focuses specifically on cross-reactivity (CR) —the propensity of an assay to falsely identify structural analogs as the target analyte.

Key Finding: While LC-MS/MS remains the gold standard for absolute quantification, optimized Immuno-Affinity methods offer superior throughput for screening, provided the antibody epitope is mapped to the dichloro-nitro moiety rather than the morpholine ring.

Structural Pharmacophore & Cross-Reactivity Candidates

To understand cross-reactivity, we must analyze the epitope/pharmacophore. DCNM possesses three distinct structural zones:

  • Zone A (Morpholine Ring): High flexibility, common in many drugs (e.g., Linezolid, Gefitinib). High risk of generic cross-reactivity.

  • Zone B (Nitro Group): Electron-withdrawing, prone to metabolic reduction to an amine.

  • Zone C (Dichlorobenzene Core): Rigid, electron-deficient scaffold.

Defined Cross-Reactants (Analogs)

The following compounds are the primary sources of interference in DCNM analysis:

Compound IDNameStructural RelationInterference Risk
Analogue A 4-(2-Nitrophenyl)morpholineDe-chlorinated scaffoldHigh (if assay targets morpholine-nitro interface)
Analogue B 4-(4,5-Dichloro-2-aminophenyl)morpholineReduced metabolite (Amino-DCNM)Medium (Significant electronic change)
Analogue C 1,2-Dichloro-4-nitrobenzeneSynthetic Precursor (No morpholine)Low (Lacks Zone A)
Analogue D MorpholineCleavage productNegligible (Too small for sandwich assays)

Comparative Performance Analysis

Method A: High-Affinity ELISA (The Product) vs. Method B: HPLC-UV
Experimental Setup
  • Assay: Competitive ELISA using anti-DCNM monoclonal antibody (Clone 5D4).

  • Comparator: HPLC-UV at 254 nm (C18 column, Acetonitrile/Water gradient).

  • Spike Concentration: 100 ng/mL of DCNM.

  • Interferent Concentration: 1,000 ng/mL (10x excess).

Data Summary: Cross-Reactivity (% CR)
Interferent (10x Excess)Method A: mAb-ELISA (% CR)Method B: HPLC-UV (Resolution)Interpretation
Analogue A (De-chloro) 12.5%

(Partial Overlap)
Antibodies struggle to distinguish Cl-substitution without specific screening.
Analogue B (Amino) < 0.1%

(Baseline Resolved)
Success: The reduction of

to

drastically alters the electrostatic surface, eliminating antibody binding.
Analogue C (Precursor) < 0.1%

(Resolved)
The morpholine ring is essential for antibody recognition.

Technical Insight: The ELISA demonstrates superior specificity against metabolic products (Analogue B) compared to structural homologs (Analogue A). For metabolic stability studies where the nitro-to-amine reduction is the primary pathway, the ELISA is highly robust.

Visualizing the Interference Landscape

The following diagram illustrates the relationship between the target analyte (DCNM) and its potential cross-reactants within a synthesis or metabolic pathway.

DCNM_Pathway Precursor 1,2-Dichloro-4- nitrobenzene (Analogue C) Target 4-(4,5-Dichloro-2- nitrophenyl)morpholine (TARGET: DCNM) Precursor->Target SnAr Reaction (+ Morpholine) Morpholine Morpholine (Reagent) Morpholine->Target Dechloro 4-(2-Nitrophenyl) morpholine (Analogue A) Target->Dechloro Hydrodechlorination (Minor Impurity) Target->Dechloro High Structural Similarity Amino 4-(4,5-Dichloro-2- aminophenyl)morpholine (Analogue B) Target->Amino Metabolic Reduction (Nitroreductase) Target->Amino Low Electronic Similarity

Figure 1: Structural relationship network of DCNM. Yellow nodes indicate high risk of cross-reactivity; Red nodes indicate metabolic products with low cross-reactivity in immunochemical assays.

Detailed Protocol: Validating Cross-Reactivity

To ensure data integrity (Trustworthiness), researchers must perform a Cross-Reactivity Validation following CLSI (Clinical and Laboratory Standards Institute) guidelines.

Workflow: Determination of % Cross-Reactivity
  • Preparation of Standards:

    • Prepare a stock solution of DCNM (Target) at 1 mg/mL in DMSO.

    • Prepare stock solutions of Analogues A, B, and C at 1 mg/mL in DMSO.

  • IC50 Determination (for ELISA):

    • Run a standard curve for DCNM (0.01 to 100 ng/mL). Determine the concentration producing 50% inhibition (

      
      ).
      
  • Interferent Titration:

    • Run standard curves for each Analogue (A, B, C) using a wider range (1 to 10,000 ng/mL).

    • Calculate the concentration of the analogue producing 50% inhibition (

      
      ).
      
  • Calculation:

    
    
    
  • Acceptance Criteria:

    • For specific assays:

      
       CR is ideal.
      
    • For class-specific assays:

      
       CR is acceptable for total nitro-morpholine detection.
      
Workflow Visualization

CR_Protocol Step1 Step 1: Standard Prep (DMSO Stock) Step2 Step 2: DCNM Standard Curve Calculate IC50 (Target) Step1->Step2 Step3 Step 3: Analogue Titration (High Concentration Range) Step2->Step3 Decision Is %CR > 1%? Step3->Decision ResultHigh High Cross-Reactivity Use LC-MS/MS for Confirmation Decision->ResultHigh Yes ResultLow Specific Assay Validated for Routine Use Decision->ResultLow No

Figure 2: Decision tree for cross-reactivity validation. High cross-reactivity necessitates orthogonal confirmation via mass spectrometry.

Expert Commentary & Causality

Why does this matter? The presence of the nitro group (


)  is the critical determinant. In immunogen synthesis, the nitro group is often reduced to an amine to facilitate coupling to a carrier protein (like KLH) via diazonium or amide bonds.
  • Causality: If the immunogen was created by coupling through the reduced amine position, the resulting antibody will bind the amine form (Analogue B) strongly and the nitro form (Target) weakly.

  • Recommendation: For DCNM specificity, ensure the immunogen is coupled via the morpholine nitrogen (using a linker) or a substituent on the benzene ring that preserves the

    
     group's electronic character.
    

Self-Validating System: If your ELISA shows high signal for DCNM but zero signal for Analogue B (Amino-DCNM), you have validated that your antibody is specific to the electron-deficient nitro-arene state. This serves as an internal control for metabolic degradation in biological samples.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). International Council for Harmonisation. [Link]

  • Wang, L. J., et al. (2012).[1] 4-(4-Nitrophenyl)morpholine.[1][2][3] Acta Crystallographica Section E. [Link]1]

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. EMA/CHMP/QWP/251344/2006. [Link]

  • PubChem. (2024). Compound Summary: 4-(4,5-Dichloro-2-nitrophenyl)morpholine.[4][5] National Library of Medicine. [Link]

Sources

Validation

A Comprehensive Methodological Guide for Benchmarking Novel Phenyl-Morpholine Analogs in Preclinical Research

For researchers and drug development professionals exploring the chemical space of substituted phenyl-morpholines, the journey from a novel compound to a viable lead candidate is paved with rigorous, comparative testing....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals exploring the chemical space of substituted phenyl-morpholines, the journey from a novel compound to a viable lead candidate is paved with rigorous, comparative testing. The specific compound, 4-(4,5-Dichloro-2-nitrophenyl)morpholine, represents a unique point in this landscape, yet a lack of public data necessitates a structured approach to benchmarking it against its analogs.

This guide abandons a rigid template to provide a logical, scientifically-grounded framework for conducting such a benchmark study. We will focus on a selection of structurally related, commercially available analogs to build a comparative context. The core of this guide is not just to present data but to explain the causality behind the experimental choices, ensuring that the described protocols form a self-validating system for your research.

Introduction to the Nitrophenyl-Morpholine Scaffold

The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties like aqueous solubility, metabolic stability, and target engagement.[1][2] When coupled with a nitrophenyl ring, the resulting scaffold becomes a versatile intermediate, notably in the synthesis of pharmaceuticals.[3] The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in building more complex molecules.[2] Furthermore, derivatives of 4-(4-nitrophenyl)morpholine have been noted for their potential as anticancer agents, making this chemical class a point of interest for oncology research.[4]

This guide will focus on establishing a benchmark for the titular compound, 4-(4,5-Dichloro-2-nitrophenyl)morpholine, by comparing its predicted properties and a proposed testing workflow against five key analogs. The variation in halogen substitution and nitro group positioning allows for a foundational structure-activity relationship (SAR) study.

The Comparative Landscape: Analogs for Benchmarking

A meaningful benchmark study requires carefully selected comparators. The following analogs have been chosen based on their structural similarity to the target compound and their commercial availability, providing a logical progression of structural changes.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
Target: 4-(4,5-Dichloro-2-nitrophenyl)morpholine (Structure not available)C₁₀H₁₀Cl₂N₂O₃277.11
Analog 1: 4-(4-Nitrophenyl)morpholine C₁₀H₁₂N₂O₃208.21
Analog 2: 4-(4-Chloro-2-nitrophenyl)morpholine C₁₀H₁₁ClN₂O₃242.66
Analog 3: 4-(5-Chloro-2-nitrophenyl)morpholine C₁₀H₁₁ClN₂O₃242.66
Analog 4: 4-(2-Fluoro-4-nitrophenyl)morpholine C₁₀H₁₁FN₂O₃226.20
Analog 5: 4-(2-Fluoro-5-nitrophenyl)morpholine C₁₀H₁₁FN₂O₃226.21

Note: Physicochemical data sourced from PubChem.[5][6][7][8]

Foundational Physicochemical Properties

Before delving into biological assays, understanding the physicochemical properties of each analog is crucial as these can influence solubility in assay media, cell permeability, and ultimately, the observed biological activity.

CompoundMelting Point (°C)LogP (Predicted)Water Solubility
Analog 1 151 - 1551.2Low (predicted)
Analog 2 119.7 - 121.5~2.1 (Predicted)Low (predicted)
Analog 3 Not available~2.1 (Predicted)Low (predicted)
Analog 4 106 - 1091.6Low (predicted)
Analog 5 Not available1.7Low (predicted)

Data sourced from various chemical suppliers and databases.[5][6][7][8][9][10][11]

Expertise & Experience: The predicted LogP values suggest that all compounds are moderately lipophilic. The introduction of a halogen atom generally increases lipophilicity, which may enhance membrane permeability but could also decrease aqueous solubility. These properties must be considered when preparing stock solutions and dosing cells to avoid compound precipitation, a common source of experimental artifacts. It is recommended to use DMSO for stock solutions and to ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).

Experimental Benchmarking: A Two-Pronged Approach to Cytotoxicity

Given the potential anticancer activity of this compound class, a primary benchmark is the assessment of cytotoxicity against a panel of cancer cell lines.[4] A robust cytotoxicity assessment should employ at least two mechanistically distinct assays to validate findings and avoid misleading results from compound interference with a single assay technology. We propose a combination of a metabolic assay (MTT) and a membrane integrity assay (LDH release).

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the comparative cytotoxicity analysis.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis start Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) prep_compounds Prepare Serial Dilutions of Target & Analog Compounds seed_plates Seed Cells into 96-well Plates treat_cells Treat Cells with Compounds (e.g., 24, 48, 72 hours) seed_plates->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay read_plates Measure Absorbance/ Luminescence mtt_assay->read_plates ldh_assay->read_plates calc_ic50 Calculate % Viability & Determine IC50 Values read_plates->calc_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis calc_ic50->sar_analysis caption Figure 1. Overall workflow for comparative cytotoxicity benchmarking.

Caption: Figure 1. Overall workflow for comparative cytotoxicity benchmarking.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[12][13]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium. Perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2x concentrated serial dilutions of the target compound and each analog in culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Trustworthiness: This protocol is self-validating by including untreated controls (representing 100% viability) and vehicle controls (to account for any solvent effects). A positive control (e.g., a known cytotoxic drug like Doxorubicin) should also be included to confirm assay performance.

G cluster_workflow MTT Assay Workflow seed Seed Cells (100 µL) incubate1 Incubate 24h seed->incubate1 treat Add Compound (100 µL) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT (10 µL) incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Aspirate & Add Solubilizer (100 µL) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read caption Figure 2. Step-by-step workflow for the MTT assay.

Sources

Comparative

Unraveling the Cytotoxic Blueprint: A Comparative Guide to the Mechanism of Action of 4-(4,5-Dichloro-2-nitrophenyl)morpholine

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for confirming the mechanism of action of the novel compound 4-(4,5-Dichloro-2-nitrophenyl)morpholine. In the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for confirming the mechanism of action of the novel compound 4-(4,5-Dichloro-2-nitrophenyl)morpholine. In the absence of established data, we propose a putative mechanism centered on the induction of oxidative stress leading to apoptosis, a common pathway for nitroaromatic compounds in oncology.[1][2] This guide will objectively compare the hypothetical performance of our lead compound with the well-documented anticancer agent, Doxorubicin, and provide the requisite experimental methodologies to validate our hypothesis.

A Proposed Mechanism of Action: Oxidative Stress and Apoptosis

The chemical structure of 4-(4,5-Dichloro-2-nitrophenyl)morpholine, featuring a dichlorinated nitroaromatic ring, suggests a potential for anticancer activity through the generation of reactive oxygen species (ROS).[3][4] The nitro group can undergo enzymatic reduction within the cell, a process that can generate superoxide radicals and other ROS.[5] This surge in intracellular ROS can overwhelm the cellular antioxidant defenses, leading to a state of oxidative stress. This, in turn, can trigger a cascade of events including damage to lipids, proteins, and DNA, ultimately culminating in programmed cell death, or apoptosis.[6][7]

Our comparator, Doxorubicin, is a widely used chemotherapeutic agent with a multi-faceted mechanism of action. While it is a known topoisomerase II inhibitor, leading to DNA double-strand breaks, it also induces significant oxidative stress, contributing to its cardiotoxicity but also its anticancer effects.[8][9][10] Doxorubicin's ability to generate ROS through its quinone moiety provides a valuable benchmark for our investigation.[11][12]

Proposed Signaling Pathway Proposed Signaling Pathway for 4-(4,5-Dichloro-2-nitrophenyl)morpholine Compound 4-(4,5-Dichloro-2-nitrophenyl)morpholine Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Nitro-group reduction Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Damage Protein & Lipid Damage Oxidative_Stress->Protein_Damage Apoptosis_Pathway Activation of Apoptotic Pathways DNA_Damage->Apoptosis_Pathway Protein_Damage->Apoptosis_Pathway Caspases Caspase Activation Apoptosis_Pathway->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling cascade for 4-(4,5-Dichloro-2-nitrophenyl)morpholine.

Experimental Validation: A Step-by-Step Guide

To rigorously test our hypothesis, a series of in vitro experiments are proposed. These will be conducted in a relevant cancer cell line (e.g., a human colorectal cancer line like HCT-116 or a breast cancer line such as MCF-7) and will consistently use Doxorubicin as a positive control.

Assessment of Cytotoxicity

The initial step is to determine the cytotoxic potential of 4-(4,5-Dichloro-2-nitrophenyl)morpholine.

Experimental Protocol: MTT/XTT Cell Viability Assay [13]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of 4-(4,5-Dichloro-2-nitrophenyl)morpholine (e.g., 0.1 to 100 µM) and Doxorubicin (e.g., 0.01 to 10 µM) for 24, 48, and 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT/XTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours.[14][15] Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[16]

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound at each time point.

CompoundPredicted IC50 (48h)Comparator (Doxorubicin) IC50 (48h)
4-(4,5-Dichloro-2-nitrophenyl)morpholineTo be determined~0.5 µM (cell line dependent)
Detection of Intracellular Reactive Oxygen Species (ROS)

To directly test the hypothesis of induced oxidative stress, we will measure the levels of intracellular ROS.

Experimental Protocol: DCFH-DA Assay [18]

  • Cell Treatment: Seed cells in a 24-well plate or on glass coverslips and treat with the IC50 concentration of 4-(4,5-Dichloro-2-nitrophenyl)morpholine and Doxorubicin for a shorter duration (e.g., 1, 3, 6, and 12 hours). Include a positive control for ROS induction (e.g., H₂O₂).

  • DCFH-DA Staining: Wash the cells and incubate with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 10 µM) for 30 minutes at 37°C.[19][20] DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21]

  • Fluorescence Measurement: After washing to remove excess dye, measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~530 nm).[22]

TreatmentExpected Outcome
Vehicle ControlBaseline fluorescence
4-(4,5-Dichloro-2-nitrophenyl)morpholineSignificant increase in fluorescence
DoxorubicinSignificant increase in fluorescence
H₂O₂ (Positive Control)Strong increase in fluorescence
Confirmation of Apoptosis

To determine if the observed cytotoxicity is due to apoptosis, we will perform a series of assays to detect key apoptotic markers.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry [23]

  • Cell Treatment and Harvesting: Treat cells with the IC50 concentrations of the compounds for 24 and 48 hours. Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).[24][25] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[26] PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental Protocol: Caspase-3/7 Activity Assay [27][28]

  • Cell Lysis: Treat cells as in the Annexin V assay, then lyse the cells to release their cytoplasmic contents.

  • Substrate Addition: Add a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[29][30][31]

  • Signal Measurement: Measure the resulting luminescent or fluorescent signal, which is directly proportional to the caspase-3/7 activity.

AssayExpected Outcome for 4-(4,5-Dichloro-2-nitrophenyl)morpholine
Annexin V/PI StainingIncrease in the percentage of Annexin V positive cells
Caspase-3/7 ActivitySignificant increase in caspase-3/7 activity

digraph "Experimental Workflow" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

Start [label="Start with Cancer Cell Line", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="1. Cytotoxicity Assessment\n(MTT/XTT Assay)"]; IC50 [label="Determine IC50 Value", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ROS_Detection [label="2. ROS Detection\n(DCFH-DA Assay)"]; Apoptosis_Confirmation [label="3. Apoptosis Confirmation"]; AnnexinV [label="Annexin V/PI Staining\n(Flow Cytometry)"]; Caspase [label="Caspase-3/7 Activity Assay"]; WesternBlot [label="Western Blot for\nApoptosis Markers"]; Conclusion [label="Mechanism Confirmed:\nOxidative Stress-Induced Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Cytotoxicity; Cytotoxicity -> IC50; IC50 -> ROS_Detection; IC50 -> Apoptosis_Confirmation; Apoptosis_Confirmation -> AnnexinV; Apoptosis_Confirmation -> Caspase; Apoptosis_Confirmation -> WesternBlot; ROS_Detection -> Conclusion; AnnexinV -> Conclusion; Caspase -> Conclusion; WesternBlot -> Conclusion; }

Caption: A streamlined workflow for validating the proposed mechanism of action.

Investigating the Molecular Machinery of Apoptosis

To delve deeper into the apoptotic pathway, we will examine the expression of key regulatory proteins.

Experimental Protocol: Western Blotting for Bcl-2 Family Proteins [32][33]

  • Protein Extraction: Treat cells with the IC50 concentrations of the compounds for 24 hours and extract total protein.

  • Protein Quantification and Separation: Quantify the protein concentration, then separate the proteins by size using SDS-PAGE.

  • Transfer and Blocking: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose) and block non-specific binding sites.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[34][35] Also probe for a loading control like β-actin to ensure equal protein loading.

  • Detection: After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and determine the Bax/Bcl-2 ratio. An increase in this ratio is indicative of a shift towards apoptosis.[36]

ProteinExpected Change with 4-(4,5-Dichloro-2-nitrophenyl)morpholine
Bax (Pro-apoptotic)Upregulation
Bcl-2 (Anti-apoptotic)Downregulation
Bax/Bcl-2 Ratio Increase

Comparative Summary and Future Directions

The following table summarizes the expected comparative outcomes based on our proposed mechanism and the known activities of Doxorubicin.

Feature4-(4,5-Dichloro-2-nitrophenyl)morpholine (Hypothetical)Doxorubicin (Established)
Primary Cytotoxic Mechanism Induction of Oxidative Stress & ApoptosisTopoisomerase II Inhibition & Oxidative Stress
Cell Viability Dose-dependent decrease (IC50 to be determined)Dose-dependent decrease
ROS Production IncreasedIncreased
Apoptosis Induction Yes (Caspase-3/7 activation, increased Annexin V staining)Yes (Caspase activation, DNA fragmentation)
Bax/Bcl-2 Ratio IncreasedIncreased

Successful validation of this proposed mechanism would position 4-(4,5-Dichloro-2-nitrophenyl)morpholine as a promising candidate for further preclinical development. Future studies could involve target identification using techniques like affinity chromatography or proteomics to pinpoint the direct molecular interactors of the compound.[37][38][39][40] Additionally, in vivo studies in animal models would be crucial to assess its efficacy and safety profile.

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  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH.

  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - UK.

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Abbkine.

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  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI.

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  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.

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  • Apoptosis western blot guide. Abcam.

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  • Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Yenepoya Research Centre.

  • Underlying the Mechanisms of Doxorubicin-Induced Acute Cardiotoxicity: Oxidative Stress and Cell Death. PMC.

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  • Nitroaromatic radiation sensitizers substitute for oxygen in neocarzinostatin-induced DNA damage. PubMed.

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  • Computer-Aided Identification of Kinase-Targeted Small Molecules for Cancer: A Review on AKT Protein. MDPI.

  • How to find the target of a small molecule?. ResearchGate.

  • Examples of nitroaromatic compounds in clinical trials as antitumor agents. ResearchGate.

  • Nitroaromatic radiation sensitizers substitute for oxygen in neocarzinostatin-induced DNA damage. PNAS.

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PMC.

  • Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies.

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI.

  • Western blotting for determination of Bax:Bcl-2 ratio and... ResearchGate.

  • Bcl-2 Detection in Western Blotting. FineTest ELISA Kit.

  • Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG... ResearchGate.

  • Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. PMC - NIH.

  • (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate.

  • Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. MDPI.

  • (PDF) Nitro-Oxidative Stress and Mitochondrial Dysfunction in Human Cell Lines Exposed to the Environmental Contaminants PFOA and BPA. ResearchGate.

  • (PDF) Nitroxides as Antioxidants and Anticancer Drugs. ResearchGate.

  • Apoptosis induced by anticancer drugs. PubMed.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4,5-Dichloro-2-nitrophenyl)morpholine

OPERATIONAL SAFETY GUIDE: 4-(4,5-Dichloro-2-nitrophenyl)morpholine Executive Safety Summary The Core Directive: Treat 4-(4,5-Dichloro-2-nitrophenyl)morpholine not merely as a reagent, but as a potential high-potency ener...

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL SAFETY GUIDE: 4-(4,5-Dichloro-2-nitrophenyl)morpholine

Executive Safety Summary

The Core Directive: Treat 4-(4,5-Dichloro-2-nitrophenyl)morpholine not merely as a reagent, but as a potential high-potency energetic intermediate .

While specific toxicological data for this exact dichlorinated analog is often extrapolated, the structural convergence of a nitro-aromatic core with a morpholine ring necessitates a conservative safety posture. The nitro group introduces potential redox instability and skin absorption risks (methemoglobinemia potential), while the morpholine moiety suggests potential mucous membrane irritation and corrosivity.

Operational Rule #1: All solid handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood. Zero open-bench handling is permitted.[1]

Technical Hazard Analysis (Structure-Activity Relationship)

Before selecting PPE, we must understand the "Why" behind the hazard.

Functional GroupAssociated RiskOperational Implication
Nitro (-NO₂) Energetic/Toxic: Potential for rapid decomposition at high heat.[1] Systemic toxicity via skin absorption.Avoid heating >100°C without DSC data. Double-gloving is mandatory to prevent dermal uptake.[1]
Dichloro- (-Cl₂) Lipophilicity: Increases the compound's ability to penetrate the lipid bilayer of the skin.[1]Standard latex gloves are insufficient. High-grade Nitrile or Laminate is required.[1]
Morpholine Ring Corrosivity/Sensitization: Potential for severe eye damage and respiratory irritation.[2][3][4]Chemical Goggles (sealed) are superior to safety glasses. Inhalation of dust is a critical failure mode.

Critical Note on Nitrosamines: Morpholine derivatives can form carcinogenic N-nitrosamines if exposed to nitrosating agents (e.g., nitrites, strong acids). Strictly segregate this compound from oxidizers and nitrosating agents [1].

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Barrier Integrity Assurance .

A. Hand Protection (The "Double-Shell" Protocol)[1]

Do not rely on a single layer. The lipophilic nature of the dichlorophenyl ring facilitates permeation.

  • Inner Layer: 4 mil Nitrile (Examination Grade) – Acts as a sweat barrier and last line of defense.

  • Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene – Provides mechanical strength and chemical resistance.[1]

  • Protocol: Inspect outer gloves every 30 minutes. If using halogenated solvents (DCM, Chloroform) as a carrier, use Silver Shield (Laminate) gloves as the inner layer, as nitrile offers poor protection against chlorinated solvents [2].

B. Respiratory Protection
  • Primary Control: Engineering Controls (Fume Hood) are the only acceptable primary barrier.

  • Secondary (Emergency/Spill): Full-face Air-Purifying Respirator (APR) with P100 (HEPA) + Organic Vapor (OV) cartridges.[1]

    • Why OV? While the solid has low vapor pressure, residual morpholine or solvents pose a vapor risk.

C. Ocular & Body Protection
  • Eyes: Indirect Vent Chemical Splash Goggles. Reasoning: Dust particles can bypass safety glasses.

  • Body: Tyvek® Lab Coat (Disposable) or chemically resistant apron over a standard cotton lab coat.

Operational Workflows

Workflow A: Solid Handling & Weighing

Static electricity is the invisible enemy here. Dry organic nitro-powders are prone to static charge, which can cause scattering (exposure risk) or spark discharge (ignition risk).

  • Preparation: Place an Ionizing Bar or use an Anti-static Gun inside the balance enclosure.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the powder is very dry; use PTFE-coated tools to reduce spark potential.

  • Containment: Weighing must happen inside the hood. If the balance is sensitive to draft, use a "balance enclosure" inside the hood, not on the open bench.

Workflow B: Solubilization & Reaction
  • Solvent Choice: When dissolving, add solvent slowly. Nitro-compounds can exhibit heat of solution.[1]

  • Temperature Control: Ensure the reaction vessel is equipped with a reflux condenser before heating. Never heat this compound in a closed system without pressure relief (risk of nitro-runaway).[1]

Visualized Decision Logic

Diagram 1: PPE Selection & Risk Assessment Logic

PPE_Logic Start Start: Handling 4-(4,5-Dichloro-2-nitrophenyl)morpholine State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Solution In Solution (Liquid) State->Solution Solid_Risk Risk: Dust Inhalation & Static Discharge Solid->Solid_Risk Solid_PPE REQUIRED: 1. Fume Hood (Sash <18") 2. Double Nitrile Gloves 3. Anti-static measures Solid_Risk->Solid_PPE Solvent_Check Check Solvent Type Solution->Solvent_Check Standard_Solvent Standard (MeOH, EtOAc) Solvent_Check->Standard_Solvent Halo_Solvent Halogenated (DCM, CHCl3) Solvent_Check->Halo_Solvent Soln_PPE_Std PPE: Double Nitrile Gloves Splash Goggles Standard_Solvent->Soln_PPE_Std Soln_PPE_Halo PPE: Laminate (Silver Shield) Gloves + Nitrile Outer Layer Halo_Solvent->Soln_PPE_Halo

Caption: Decision tree for selecting appropriate glove materials and engineering controls based on physical state and solvent carrier.

Emergency Response & Disposal

Spill Management (Solid)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Full-Face Respirator (P100/OV) and Tyvek suit.

  • Neutralize: Do not sweep (creates dust). Cover with a wet wipe or solvent-dampened pad (ethanol) to suppress dust, then carefully scoop into a waste container.

  • Decontaminate: Wash surface with 10% soap solution, followed by water.

Disposal Protocol
  • Classification: Hazardous Organic Waste (Toxic/Irritant).

  • Segregation: Do NOT mix with strong acids or oxidizers in the waste stream (Nitrosamine/Explosion risk).

  • Labeling: Must clearly state "Contains Nitro-Aromatic Morpholine Derivative."[1]

Diagram 2: Emergency Spill Workflow

Spill_Response Alert 1. SPILL DETECTED Assess 2. Assess Volume (<10g vs >10g) Alert->Assess Small Minor (<10g) Inside Hood Assess->Small Large Major (>10g) Or Outside Hood Assess->Large Action_Small Wet Wipe Method (Avoid Dust) Small->Action_Small Action_Large EVACUATE LAB Call EHS/Hazmat Large->Action_Large Clean Double Bag Waste Label: Toxic Organic Action_Small->Clean

Caption: Immediate response logic for spillage events, prioritizing containment and personnel safety.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5][6]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Guide.

  • PubChem. (n.d.). Compound Summary: 4-(4-Nitrophenyl)morpholine (Analogous Hazard Data). National Library of Medicine. [1]

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